2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Description
Properties
IUPAC Name |
3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXXEYAJDQQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474420 | |
| Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137809-97-3 | |
| Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Source and Isolation of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural sourcing, isolation, and purification of the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. Primarily isolated from the aerial parts of Hyptis capitata, this document outlines a comprehensive methodology, from the collection and preparation of plant material to the chromatographic separation and final purification of the target compound. The guide is designed to offer both theoretical understanding and practical, field-proven insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Significance of this compound
Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and have garnered significant attention for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The butenolide or γ-lactone ring is a structural motif present in numerous natural products and has been associated with a range of physiological effects.[3][4]
This compound is a notable lignan distinguished by its butenolide core and two 3,4-methylenedioxybenzyl substituents. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural class suggests potential for pharmacological investigation. Lignans from the Hyptis genus and related families have demonstrated cytotoxic effects against various cancer cell lines.[2][5] Furthermore, the butenolide scaffold itself is a key pharmacophore in compounds exhibiting a range of bioactivities.[3][4] This guide provides the foundational knowledge for obtaining pure this compound, enabling further pharmacological and mechanistic studies.
Natural Source and Distribution
The primary documented natural source of this compound is the plant species Hyptis capitata, a member of the Lamiaceae family.[2][6] This plant is found in tropical regions and is known for its traditional medicinal uses. The target compound has been isolated from the aerial parts of the plant, which include the leaves and stems.[2][6]
The phytochemical landscape of Hyptis capitata is complex, containing a variety of secondary metabolites such as other lignans, triterpenes, flavonoids, and essential oils.[5] This chemical diversity necessitates a multi-step purification strategy to isolate this compound with a high degree of purity.
A Systematic Approach to Isolation and Purification
The following protocol is a comprehensive, multi-stage process designed for the efficient extraction and purification of this compound from the aerial parts of Hyptis capitata. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Plant Material Collection and Preparation
Protocol:
-
Collection: Harvest the aerial parts (leaves and stems) of mature Hyptis capitata plants. Proper botanical identification is crucial to ensure the correct starting material.
-
Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any soil and debris. Air-dry the material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of photosensitive compounds. Alternatively, oven-drying at a controlled temperature (40-50°C) can be employed.
-
Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Rationale: Proper drying and grinding are critical first steps to maximize the extraction efficiency by allowing for greater solvent penetration into the plant matrix.
Extraction of Crude Lignan-Containing Fraction
Protocol:
-
Solvent Selection: Macerate the powdered plant material in methanol or ethanol at room temperature. A solvent-to-solid ratio of 10:1 (v/w) is recommended. The use of a polar solvent like methanol or ethanol is effective for extracting a broad range of secondary metabolites, including lignans.
-
Maceration: Allow the mixture to stand for 48-72 hours with occasional agitation. This allows for sufficient time for the solvent to extract the target compounds.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Rationale: Maceration is a simple and effective extraction method for lignans. Using a rotary evaporator allows for the gentle removal of the solvent without degrading the thermolabile compounds.
Diagram 1: Overall Workflow for Isolation
Caption: A flowchart illustrating the major stages from plant material to the purified compound.
Solvent Partitioning for Preliminary Purification
Protocol:
-
Suspension: Suspend the crude methanolic/ethanolic extract in a mixture of methanol and water (9:1 v/v).
-
Liquid-Liquid Extraction: Perform a liquid-liquid partition of the aqueous methanol suspension against a non-polar solvent such as n-hexane. This will remove highly non-polar compounds like fats and sterols.
-
Further Partitioning: Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as chloroform or dichloromethane. Lignans, being moderately polar, are expected to partition into this phase.
-
Concentration: Concentrate the chloroform/dichloromethane fraction to dryness to obtain a lignan-enriched fraction.
Rationale: Solvent partitioning is a crucial step to simplify the complex crude extract by separating compounds based on their differential solubility in immiscible solvents. This significantly improves the efficiency of subsequent chromatographic steps.
Chromatographic Separation and Purification
This stage involves a series of chromatographic techniques to isolate the target compound from the enriched fraction.
3.4.1. Silica Gel Column Chromatography
Protocol:
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.
-
Sample Loading: Adsorb the lignan-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).
Rationale: Silica gel chromatography separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity.
3.4.2. Sephadex LH-20 Gel Filtration Chromatography
Protocol:
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.
-
Sample Application: Dissolve the combined fractions from the silica gel column that show the presence of the target lignan in a minimal amount of methanol and apply it to the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol.
-
Fraction Analysis: Collect and analyze the fractions by TLC.
Rationale: Sephadex LH-20 separates molecules primarily based on their size, but also by polarity. This step is effective in removing pigments and other small polar impurities.
3.4.3. Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column and Mobile Phase: Utilize a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.
-
Sample Injection: Inject a concentrated solution of the semi-purified fraction from the Sephadex column.
-
Purification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
Rationale: Preparative HPLC is a high-resolution technique that provides the final step of purification, yielding the compound in a highly pure form.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Elucidation of the proton environment in the molecule. | Signals corresponding to the aromatic protons of the methylenedioxybenzyl groups, the methylenedioxy protons, the benzylic protons, and the protons of the butenolide ring. |
| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Resonances for all carbon atoms, including the carbonyl carbon of the lactone, the olefinic carbons of the butenolide ring, and the carbons of the aromatic rings and the methylenedioxy groups. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for the γ-lactone carbonyl group, C=C double bonds, and aromatic rings. |
| Ultraviolet (UV) Spectroscopy | Analysis of the chromophoric system. | Absorption maxima characteristic of the substituted aromatic rings. |
Diagram 2: Chromatographic Purification Cascade
Caption: The sequential chromatographic steps for the purification of the target lignan.
Conclusion and Future Perspectives
This guide provides a robust and detailed framework for the isolation and purification of this compound from its natural source, Hyptis capitata. The successful application of this methodology will yield a highly purified compound suitable for comprehensive pharmacological evaluation.
Future research should focus on elucidating the specific biological activities of this lignan, particularly its potential cytotoxic, anti-inflammatory, and antioxidant properties. Such studies will contribute to a deeper understanding of the therapeutic potential of natural products from the Hyptis genus and may pave the way for the development of new drug leads.
References
-
Almtorp, G. T., et al. (1991). A lignan and pyrone and other constituents from Hyptis capitata. Phytochemistry, 30(8), 2753-2756. [Link]
-
Oomura, Y., et al. (1994). Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 266(2), R413-R418. [Link]
-
Oomura, Y. (2003). Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state. Endocrine, 22(1), 59-69. [Link]
-
Bridi, H., Meirelles, G. C., & von Poser, G. L. (2020). Subtribe Hyptidinae (Lamiaceae): A promising source of bioactive metabolites. Revista Brasileira de Farmacognosia, 30(4), 455-475. [Link]
-
Sedano-Partida, M. D. (2018). Estudo fitoquímico e avaliação da atividade biológica de extratos de Hyptis capitata Jacq. (Lamiaceae) (Doctoral dissertation, Universidade de São Paulo). [Link]
-
Kusuma, I. W., et al. (2021). Antiacne Compound from the Methanolic Extract of Hyptis (Hyptis capitata) Roots. Advances in Biological Sciences Research, 11, 273-276. [Link]
-
Willför, S. M., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. [Link]
-
MacRae, W. D., & Towers, G. H. N. (1984). Biological activities of lignans. Phytochemistry, 23(6), 1207-1220. [Link]
Sources
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Abstract
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a lignan of the dibenzylbutyrolactone class, isolated from the medicinal plant Hyptis capitata. While direct and extensive research on this specific molecule is nascent, its structural classification as a dibenzylbutyrolactone lignan provides a strong basis for predicting its biological activities. This guide synthesizes the current understanding of this compound, primarily by examining the well-documented pharmacological properties of structurally related lignans. We will explore the potential anti-inflammatory, cytotoxic, neuroprotective, and antioxidant activities, detailing the underlying mechanisms of action and providing protocols for their investigation. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar natural products.
Introduction: Unveiling a Promising Lignan
This compound is a naturally occurring compound belonging to the dibenzylbutyrolactone class of lignans. It has been isolated from the aerial parts of Hyptis capitata, a plant with a history of use in traditional medicine for treating ailments such as fever, digestive disorders, and open wounds.[1] The core structure features a γ-butenolide ring with two 3,4-methylenedioxybenzyl substituents, a motif common to many biologically active lignans.
The broader family of dibenzylbutyrolactone lignans is renowned for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor activities.[2][3] This structural similarity suggests that this compound may share in these therapeutic potentials, making it a compelling candidate for further investigation in drug discovery and development.
Potential Biological Activities and Mechanisms of Action
Based on the activities of analogous dibenzylbutyrolactone lignans, we can hypothesize several key biological effects for this compound.
Anti-inflammatory Activity
Dibenzylbutyrolactone lignans are potent modulators of inflammatory pathways. A primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4][5][6]
Plausible Mechanism of Action:
-
Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Structurally similar lignans, such as arctigenin, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[7]
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, dibenzylbutyrolactone lignans can downregulate the expression of key inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[4][5][6]
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Cytotoxic Activity against Cancer Cells
Several dibenzylbutyrolactone lignans have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9][10]
Plausible Mechanism of Action:
-
Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells. This may involve the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: Some lignans can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Induction of Autophagy: In some cancer cell lines, such as human colon cancer cells, dibenzylbutyrolactone lignans have been shown to induce autophagic cell death.[10]
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Arctiin | Mia-PaCa-2 (Pancreatic) | Potent activity reported | [8] |
| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 | [10] |
| (-)-Trachelogenin | HL-60 (Leukemia) | 32.4 | [10] |
Table 1: Cytotoxicity of Structurally Similar Lignans
Neuroprotective Effects
Dibenzylbutyrolactone lignans have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[11][12][13]
Plausible Mechanism of Action:
-
Protection against Glutamate-Induced Excitotoxicity: Lignans like (-)-arctigenin have demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cells.[11]
-
Inhibition of Acetylcholinesterase (AChE): Some lignans, such as cubebin, can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This action increases cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease.[12][13]
-
Antioxidant Activity in the Brain: By scavenging free radicals and reducing oxidative stress, these lignans can protect neuronal cells from damage.[12][13][14]
Caption: Proposed neuroprotective mechanism via AChE inhibition.
Antioxidant Properties
The phenolic nature of lignans imparts them with significant antioxidant properties. They can neutralize harmful free radicals and upregulate the cellular antioxidant defense system.[15][16][17]
Plausible Mechanism of Action:
-
Direct Radical Scavenging: The hydroxyl groups on the aromatic rings of lignans can donate a hydrogen atom to quench free radicals, thereby terminating damaging chain reactions.
-
Activation of the Nrf2/ARE Pathway: Lignans can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[17][18] This leads to an increased synthesis of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD).
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of supernatant and Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
Assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.
Methodology:
-
Cell Lines: Utilize a range of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound, a lignan from Hyptis capitata, represents a promising natural product for further pharmacological investigation. While direct experimental data on this specific compound is limited, the well-established biological activities of the dibenzylbutyrolactone lignan class provide a strong rationale for exploring its potential as an anti-inflammatory, cytotoxic, neuroprotective, and antioxidant agent.
Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to confirm these predicted activities. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by this lignan. Such investigations will be instrumental in determining its therapeutic potential and paving the way for its possible development as a novel drug candidate.
References
- Cho, M. K., Jang, Y. P., Kim, Y. C., & Kim, S. G. (2010). Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells. Biological & Pharmaceutical Bulletin, 33(11), 1847-1853.
- Jang, Y. P., Kim, S. R., & Kim, Y. C. (2001). Neuroprotective dibenzylbutyrolactone lignans of Torreya nucifera. Planta Medica, 67(5), 470-472.
- Li, C., Li, X., Li, Y., Wang, R., & Li, X. (2022). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 13(5), 603-611.
- Tejedor, M. C., Al-Qawasmeh, R. A., Al-Ramadneh, A. A., & de la Puerta, R. (2019). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules, 24(18), 3328.
- Li, C., Li, X., Li, Y., Wang, R., & Li, X. (2022). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 13(5), 603-611.
- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.
- Nagai, M., Fujita, M., Nagumo, S., Lee, S. M., & Inoue, T. (1998). Inhibitory Effects of Lignans on the Activity of Human Matrix Metalloproteinase 7 (Matrilysin).
- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.
- Kumar, A., Kumar, S., Singh, P., & Kumar, D. (2025). Two new dibenzyl- γ-butyrolactone lignans with cytotoxic activity from Himalaiella heteromalla, an Indian Himalayan plant.
- Widyowati, R., Agil, M., & Nakashima, S. (2022).
- Widyowati, R., Agil, M., & Nakashima, S. (2022).
- O'Driscoll, J. M., Moughty, N. M., & Phelan, J. J. (2018).
- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.
- Widyowati, R., Sugahara, T., & Agil, M. (2021). Biological activities and phytochemicals of Hyptis capitata grown in East Kalimantan, Indonesia. AIP Conference Proceedings, 2353(1), 030043.
- Singh, S., Singh, S., Kumar, P., & Singh, D. (2017). Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice. Indian Journal of Medical Research, 146(2), 255-259.
- de Almeida, A. A., de Melo, J. P., & de Oliveira, E. R. (2000). Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb. Journal of Ethnopharmacology, 72(1-2), 131-135.
- Singh, S., Singh, S., Kumar, P., & Singh, D. (2017). Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice. Indian Journal of Medical Research, 146(2), 255-259.
- Moura, A. F., Leite, A. S., & Pessoa, O. D. (2018). In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells. Toxicology in Vitro, 47, 129-136.
- Kim, Y. C., Kim, S. R., & Markelonis, G. J. (2000). Potent inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by dibenzylbutyrolactone lignans through inhibition of I-kappaBalpha phosphorylation and of p65 nuclear translocation in macrophages. Biochemical Pharmacology, 60(12), 1895-1902.
- Sari, D. R., Arrahman, A., & Muchtaromah, B. (2022). Neuroprotective potential of lignan-rich fraction of Piper cubeba L. by improving antioxidant capacity in the rat's brain. Brazilian Journal of Biology, 84, e260582.
- Cho, M. K., Jang, Y. P., Kim, Y. C., & Kim, S. G. (2004). Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits type I-IV allergic inflammation and pro-inflammatory enzymes. Archives of Pharmacal Research, 27(11), 1130-1136.
- Stuart, G. U. (n.d.).
- Sumitha, V., Mini, I., & Nair, L. S. (2022). Assessment of Hepatoprotective Activity of Hyptis capitata Jacq. Against Oxidative Stress Induced by H2O2. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 43-47.
- Ferreira, M. J., Duarte, N., & Reis, M. (2012). Dibenzylbutane- and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells. Phytotherapy Research, 26(5), 692-696.
- ResearchGate. (n.d.). Cytotoxicity of lignans in diverse carcinoma cell lines (IC 50 in µM).
- Al-Ishaq, R. K., Abotaleb, M., & Kubatka, P. (2024). The promising antioxidant effects of lignans: Nrf2 activation comes into view. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-17.
- Salehi, B., Sharopov, F., & Martorell, M. (2020). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Biomolecules, 10(12), 1664.
- Lee, J., & Kim, J. H. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences, 23(24), 15682.
- El-Hefnawy, H. M., El-Shamy, S., & El-Kashak, W. (2015). Antioxidant, Antimicrobial and Anti-HCV Activities of Lignan Extracted from Flaxseed. Journal of Applied Pharmaceutical Science, 5(12), 001-007.
Sources
- 1. Ethnopharmacology of Hyptis capitata | Plant Science Today [horizonepublishing.com]
- 2. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones [mdpi.com]
- 3. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Potent inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by dibenzylbutyrolactone lignans through inhibition of I-kappaBalpha phosphorylation and of p65 nuclear translocation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two new dibenzyl- γ-butyrolactone lignans with cytotoxic activity from Himalaiella heteromalla, an Indian Himalayan plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective dibenzylbutyrolactone lignans of Torreya nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. jabonline.in [jabonline.in]
- 16. Assessment of Hepatoprotective Activity of Hyptis capitata Jacq. Against Oxidative Stress Induced by H2O2 | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 17. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for natural products, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a lignan isolated from medicinal plants such as Hyptis capitata. Lignans are a class of polyphenolic compounds known for their diverse biological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will explore the expected spectroscopic signatures of this compound, offering a robust framework for its identification and analysis.
Molecular Structure and Key Spectroscopic Features
The structure of this compound comprises a central α,β-unsaturated γ-lactone (2-buten-4-olide) core, substituted with two 3,4-methylenedioxybenzyl groups. This arrangement of functional groups gives rise to a distinct set of spectroscopic signals that are diagnostic for the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this lignan is expected to show distinct signals for the aromatic protons, the benzylic protons, the methylene protons of the methylenedioxy groups, and the protons of the butenolide ring. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d | 2H | Ar-H |
| ~6.70 | d | 2H | Ar-H |
| ~6.65 | s | 2H | Ar-H |
| ~5.95 | s | 4H | -O-CH₂-O- |
| ~4.70 | s | 2H | C4-H₂ |
| ~3.50 | s | 2H | C2-CH₂-Ar |
| ~3.45 | s | 2H | C3-CH₂-Ar |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The presence of the carbonyl group, aromatic carbons, and the methylenedioxy carbon are key diagnostic features.
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~171.0 | C=O (lactone) |
| ~148.0 | Ar-C-O |
| ~146.5 | Ar-C-O |
| ~135.0 | C2=C3 |
| ~130.0 | Ar-C (quaternary) |
| ~122.0 | Ar-CH |
| ~109.0 | Ar-CH |
| ~108.5 | Ar-CH |
| ~101.0 | -O-CH₂-O- |
| ~70.0 | C4 |
| ~35.0 | C2-CH₂-Ar |
| ~30.0 | C3-CH₂-Ar |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Causality in Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has minimal overlapping signals with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field (0 ppm), which rarely interferes with the signals of the analyte.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the lactone, the C=C of the butenolide ring, the aromatic C=C bonds, and the C-O bonds of the ethers and the lactone.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2900-2850 | Medium | Aliphatic C-H stretch |
| ~1750-1730 | Strong | C=O stretch (α,β-unsaturated γ-lactone) |
| ~1650-1630 | Medium | C=C stretch (alkene) |
| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250, 1040 | Strong | C-O stretch (ethers and lactone) |
| ~930 | Medium | -O-CH₂-O- bend (characteristic of methylenedioxy group)[1] |
Experimental Protocol for IR Spectroscopy
Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Expertise in Method Selection: LC-MS is the preferred method for analyzing natural product extracts as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the analysis of complex mixtures and the unambiguous identification of individual components. ESI is chosen for its ability to generate intact molecular ions from moderately polar compounds with minimal fragmentation, which is ideal for determining the molecular weight.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure of this lignan. The detailed protocols and explanations of experimental choices are intended to empower scientists in their analytical workflows, ensuring data integrity and reproducibility. This guide serves as a valuable resource for those working in natural product chemistry, drug discovery, and related fields.
References
-
Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. [Link]
-
Li, D., et al. (2014). Tandem mass spectrometric fragmentation behavior of lignans, flavonoids and triterpenoids in Streblus asper. Rapid Communications in Mass Spectrometry, 28(22), 2455-2467. [Link]
-
Salehi, B., et al. (2019). The therapeutic potential of lignans in the management of cancer: A review of the current literature. Molecules, 24(22), 4047. [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Sequencing of Lignin Oligomers. Plant Physiology, 153(4), 1464–1478. [Link]
Sources
solubility of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in common lab solvents
An In-depth Technical Guide to the Solubility of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a lignan isolated from the medicinal plant Hyptis capitata.[1][2][3] Given the limited availability of specific empirical solubility data for this compound in publicly accessible literature, this document leverages fundamental chemical principles and the known behavior of the broader lignan class to predict its solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this and similar compounds in common laboratory solvents. This work is intended to empower researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively handle and formulate this compound for a range of research applications.
Introduction: Understanding the Compound and the Importance of Solubility
This compound is a natural product belonging to the lignan class of secondary metabolites.[1][2] Lignans are a diverse group of compounds characterized by the coupling of two phenylpropanoid units and are known for their wide range of biological activities. The specific structure of this compound, featuring a γ-butenolide core, makes it a subject of interest for phytochemical and pharmacological research.[1][3]
In any laboratory setting, particularly in the realms of natural product chemistry, pharmacology, and drug development, understanding a compound's solubility is a critical first step. Solubility dictates the feasibility of in vitro and in vivo assays, influences the choice of solvents for extraction and purification, and is a cornerstone for developing effective formulations. An accurate solubility profile is, therefore, indispensable for advancing the scientific investigation of this compound.
Physicochemical Profile and Predicted Solubility
The solubility of a compound is governed by its molecular structure, including its polarity, molecular weight, and the presence of functional groups capable of forming intermolecular interactions with the solvent. The molecular formula of this compound is C₂₀H₁₆O₆, with a molecular weight of 352.34 g/mol .[3]
An analysis of its structure reveals several key features that influence its solubility:
-
Large Aromatic Surface Area: The two methylenedioxybenzyl groups provide a significant nonpolar character, suggesting good solubility in organic solvents that can engage in π-π stacking and van der Waals interactions.
-
Lactone and Ether Groups: The presence of a butenolide (a cyclic ester or lactone) and methylenedioxy (ether) groups introduces polar characteristics through oxygen atoms with lone pairs of electrons. These groups can act as hydrogen bond acceptors.
-
Absence of Acidic or Basic Centers: The molecule lacks readily ionizable functional groups, meaning its solubility is unlikely to be significantly influenced by the pH of aqueous solutions.
-
Overall Polarity: The combination of a large nonpolar backbone with several polar functional groups suggests that the molecule is moderately polar.
Lignans, as a class, are generally soluble in organic solvents and have limited solubility in water.[4] Based on these structural features and general principles, we can predict the solubility of this compound in a range of common laboratory solvents.
Caption: Factors influencing the predicted solubility of this compound.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Example | Relative Polarity Index (Water=1) | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the compound. |
| Dimethylformamide (DMF) | 0.386 | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the molecule effectively. | |
| Acetone | 0.355 | High to Medium | A good solvent for many organic compounds; its polarity should be sufficient to dissolve the target molecule. | |
| Tetrahydrofuran (THF) | 0.207 | Medium | Its cyclic ether structure can interact with the molecule, but its lower polarity compared to DMSO may limit high solubility. | |
| Acetonitrile | 0.460 | Medium | A polar aprotic solvent, but its interactions might be less favorable than with DMSO or DMF. | |
| Polar Protic | Ethanol | 0.654 | Medium | The hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity may be less optimal than polar aprotic solvents. |
| Methanol | 0.762 | Medium | Similar to ethanol, it should be a reasonably good solvent. | |
| Water | 1.000 | Very Low | The large nonpolar surface area of the molecule will likely lead to very poor solubility in water, a common trait for lignans.[4] | |
| Nonpolar | Dichloromethane (DCM) | 0.309 | Medium to Low | Its ability to dissolve moderately polar compounds may allow for some solubility. |
| Chloroform | 0.259 | Medium to Low | Similar to DCM, chloroform can be effective for extracting lignans.[5] | |
| Toluene | 0.099 | Low | The aromatic nature of toluene may interact favorably with the benzyl rings, but the overall polarity is low. | |
| Hexane | 0.009 | Very Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility: A Standard Operating Protocol
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for solubility determination.
Materials and Reagents
-
This compound (as a solid)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)
Factors Influencing Solubility Measurements
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, it is crucial to maintain and report the temperature at which the solubility was determined.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using highly pure materials is essential for obtaining accurate and reproducible results.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid form being used.
Practical Considerations for Formulation
The determined solubility data is vital for subsequent experimental work:
-
Stock Solution Preparation: The choice of solvent and the maximum achievable concentration for a stock solution are directly informed by the solubility data. DMSO is a common choice for preparing high-concentration stock solutions for in vitro assays.
-
Formulation for in vivo Studies: For animal studies, solubility in biocompatible solvent systems is critical. The data will guide the selection of appropriate vehicles and the potential need for formulation strategies such as co-solvents, surfactants, or complexing agents to enhance aqueous solubility.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is anticipated that the compound will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and very low solubility in water and nonpolar hydrocarbons. This guide provides a robust experimental framework for researchers to determine the precise solubility of this lignan in any solvent of interest. Such empirical data is fundamental for the rigorous and successful investigation of this promising natural product.
References
-
Flexbiosys. (n.d.). This compound. Retrieved from Flexbiosys website. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. Retrieved from PMC website. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester website. [Link]
-
ACS Publications. (2010). Potent Cytotoxic Arylnaphthalene Lignan Lactones from Phyllanthus poilanei. Journal of Natural Products. [Link]
Sources
An In-Depth Technical Guide to 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide: From Discovery to Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide, a natural product isolated from the medicinal plant Hyptis capitata. The guide details its initial discovery and structural elucidation, explores plausible synthetic pathways based on established organic chemistry principles, and discusses its potential biological activities in the context of related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this and similar butenolide lignans.
Introduction: The Emergence of a Novel Lignan
This compound, also known as 10-epi-olguine, belongs to the diverse class of lignans, which are a group of naturally occurring phenolic compounds. Lignans have garnered significant attention in the scientific community for their wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties[1][2][3]. The butenolide moiety, a five-membered lactone ring, is a common feature in many bioactive natural products and is often crucial for their pharmacological effects. The subject of this guide is a unique lignan featuring a γ-butenolide core substituted with two 3,4-methylenedioxybenzyl groups. This structural feature, particularly the presence of the methylenedioxy bridge, is of interest due to its prevalence in other bioactive molecules.
Discovery and Structural Elucidation
The first and definitive report on the isolation and characterization of this compound was published in 1991 by Gunvor T. Almtorp and colleagues in the journal Phytochemistry. The compound was extracted from the aerial parts of Hyptis capitata, a plant with a history of use in traditional medicine. The structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which revealed its distinct dibenzylbutenolide skeleton.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.34 g/mol |
| Appearance | Crystalline solid |
| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and MS data consistent with the proposed structure. |
| Source | Hyptis capitata (Lamiaceae) |
Synthetic Strategies: A Plausible Retrosynthetic Analysis
While a specific total synthesis of this compound has not been extensively reported, a plausible synthetic route can be devised based on established methodologies for constructing similar lignan butenolides. A key strategic disconnection points to a Stobbe condensation reaction as a pivotal step for the formation of the butenolide core.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
A viable synthetic approach would involve the following key transformations:
-
Stobbe Condensation: The reaction between piperonal (3,4-methylenedioxybenzaldehyde) and diethyl succinate in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, would yield a diarylidenesuccinic acid derivative. The Stobbe condensation is a powerful tool for forming the requisite carbon-carbon bonds and installing the carboxylic acid and ester functionalities.[4][5][6][7][8]
-
Reduction and Lactonization: The resulting succinic acid derivative can then be selectively reduced. For instance, reduction of the ester group followed by acid-catalyzed lactonization would lead to the formation of the butenolide ring.
-
Isomerization: Control of the double bond geometry within the butenolide ring might be necessary and could be achieved through various isomerization techniques.
Caption: Proposed synthetic workflow for the target lignan.
Biological Activities and Mechanism of Action: An Area Ripe for Exploration
While the source plant, Hyptis capitata, has been traditionally used for various ailments and its extracts have demonstrated antioxidant, antibacterial, antiviral, and cytotoxic properties, specific biological data for this compound is currently limited in the public domain.[9][10][11] However, based on the activities of structurally related lignans and butenolides, several potential avenues for its pharmacological action can be postulated.
Potential Cytotoxic and Anticancer Activity
Many lignans exhibit significant cytotoxic effects against various cancer cell lines. For instance, aryltetralin lignans isolated from Hyptis brachiata have been shown to inhibit T lymphocyte proliferation and induce cell cycle arrest in the G2/M phase.[12][13][14] The mechanism often involves interference with microtubule formation or topoisomerase inhibition. Given the structural similarities, it is plausible that this compound could also possess antiproliferative properties.
Potential Anti-inflammatory Activity
Lignans are known to possess anti-inflammatory properties.[15] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. The underlying mechanisms may involve the modulation of key signaling pathways like NF-κB. Extracts from the related plant Hyptis suaveolens have demonstrated immunomodulatory and antioxidant effects in models of intestinal inflammation.[10]
Potential Antiviral Activity
Several lignans and butenolide-containing compounds have been reported to have antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza A virus.[1][2][16] The mechanisms of antiviral action for lignans are diverse and can include inhibition of viral entry, replication, or release.
Caption: Postulated biological activities and mechanisms of action.
Future Directions and Conclusion
This compound represents an intriguing natural product with a unique chemical architecture. While its discovery dates back over three decades, its full biological potential remains largely untapped. The structural motifs present in this lignan suggest a high probability of interesting pharmacological activities.
Future research should focus on:
-
Total Synthesis and Analogue Development: A robust and efficient total synthesis would not only confirm the structure but also enable the generation of analogues for structure-activity relationship (SAR) studies.
-
Comprehensive Biological Screening: The compound should be systematically evaluated in a battery of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, antiviral, and other potential therapeutic effects.
-
Mechanism of Action Studies: Should significant biological activity be identified, detailed mechanistic studies will be crucial to understand its molecular targets and signaling pathways.
References
-
Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. Biomedicine & Pharmacotherapy, 160, 114328. [Link]
-
Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. ResearchGate. [Link]
-
Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. PubMed. [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]
- Ziegler, S. F., Ramsdell, F., & Alderson, M. R. (1994). The activation antigen CD69. Stem cells, 12(5), 456–465.
-
Asano, J., Chiba, K., Tada, M., & Yoshii, T. (1996). Antiviral activity of lignans and their glycosides from Justicia procumbens. Phytochemistry, 42(3), 713-717. [Link]
-
Cui, Q., Du, R., Liu, M., & Rong, L. (2020). Lignans and Their Derivatives from Plants as Antivirals. Molecules, 25(1), 183. [Link]
-
Li, C., Wang, Y., Zhu, Y., & Yang, L. (2021). Plant-derived lignans as potential antiviral agents: a systematic review. Phytochemistry Reviews, 21(1), 239–289. [Link]
-
Li, C., Wang, Y., Zhu, Y., & Yang, L. (2021). Plant-derived lignans as potential antiviral agents: a systematic review. PMC. [Link]
-
Merck Index. (n.d.). Stobbe Condensation. Merck Index Online. [Link]
- Basha, F. Z., & DeBernardis, J. F. (1987). A stereoselective Stobbe condensation of ethyl methyl diphenylmethylene succinate with aromatic aldehydes. The Journal of Organic Chemistry, 52(23), 5221-5224.
- Stobbe, H. (1893). Ueber eine neue Synthese von Teraconsäure. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.
-
To'bungan, N., Pratiwi, R., Widyarini, S., & Nugroho, L. H. (2021). Cytotoxicity extract and fraction of knobweed (Hyptis capitata) and its effect on migration and apoptosis of T47D cells. Biodiversitas Journal of Biological Diversity, 23(2), 572-580. [Link]
-
UCLA Chemistry. (n.d.). Stobbe Condensation. Illustrated Glossary of Organic Chemistry. [Link]
- de Cássia da Silveira e Sá, R., Andrade, L. N., de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227–1254.
-
To’bungan, N., Jati, W. N., & Zahida, F. (2021). Acute toxicity and anticancer potential of knobweed (Hyptis capitata) ethanolic leaf extract and fraction. ResearchGate. [Link]
- Pan, L., Chai, H., Kinghorn, A. D. (2014). Anti-inflammatory activity of lignans. Planta Medica, 80(14), 1143-1152.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Stobbe Condensation [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]
- 9. smujo.id [smujo.id]
- 10. Hyptis suaveolens (L.) Poit protects colon from TNBS-induced inflammation via immunomodulatory, antioxidant and anti-proliferative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. up-rid.up.ac.pa [up-rid.up.ac.pa]
- 13. researchgate.net [researchgate.net]
- 14. Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Butenolide Lignans: An In-depth Technical Guide
Introduction
Butenolide lignans, a distinct subclass of phytoestrogens, are characterized by a dibenzylbutyrolactone core structure. These naturally occurring polyphenolic compounds, found in a variety of plant species, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of butenolide lignans, with a focus on their applications in oncology, inflammation, and neuroprotection. As a Senior Application Scientist, the following sections will not only detail the molecular mechanisms of action but also provide the rationale behind the experimental approaches used to elucidate these pathways, offering valuable insights for researchers and drug development professionals.
Core Therapeutic Areas and Molecular Targets
Butenolide lignans exert their biological effects through the modulation of multiple critical signaling pathways implicated in the pathogenesis of a range of diseases. The subsequent sections will delve into the specific molecular targets identified for prominent butenolide lignans such as Arctigenin, Gomisin A, and (-)-Hinokinin.
Oncology
The anticancer properties of butenolide lignans are a major area of investigation. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis across various cancer types.
Arctigenin, a well-studied butenolide lignan, demonstrates significant inhibitory effects on the growth of numerous cancer cell lines, including those of the stomach, lungs, liver, and colon.[1] Its anticancer activity is attributed to the modulation of several key signaling pathways.
-
PI3K/Akt Pathway Inhibition: Arctigenin has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its dysregulation is a common feature in many cancers. By inhibiting the phosphorylation of Akt, arctigenin effectively downregulates downstream survival signals, leading to apoptosis in cancer cells.
-
STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Arctigenin has been found to directly bind to the SH2 domain of STAT3, inhibiting its activation and subsequent translocation to the nucleus.[3] This disruption of STAT3 signaling leads to decreased proliferation and induction of apoptosis in cancer cells, particularly in triple-negative breast cancer.[3]
-
Induction of Apoptosis: Arctigenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It modulates the expression of key apoptotic proteins, including the Bcl-2 family members and caspases, tipping the balance towards programmed cell death in malignant cells.
A visual representation of the signaling pathways targeted by Arctigenin in cancer is provided below:
Caption: Arctigenin's anticancer mechanism targeting PI3K/Akt and STAT3 pathways.
Gomisin A, another prominent butenolide lignan, has demonstrated significant anticancer activities, particularly in non-small cell lung cancer (NSCLC).[5] Network pharmacology and molecular docking studies have identified several key targets for Gomisin A.
-
Central Targets: TNF, AKT1, STAT3, and IL6 have been identified as central targets of Gomisin A in NSCLC.[5][6] By modulating these key nodes in cancer signaling networks, Gomisin A can inhibit cancer cell viability, migration, and invasion.[5]
-
PI3K/Akt Pathway Inhibition: Similar to arctigenin, Gomisin A has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic and anti-proliferative effects.[5][6]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various butenolide lignans against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Butenolide Lignan | Cancer Cell Line | IC50 Value | Reference |
| Arctigenin | Human Colon Cancer (H116) | 0.31 µg/ml | [7] |
| Arctigenin | Human Hepatocellular Carcinoma (HepG2) | 1.99 µM (24h) | [4] |
| Arctigenin | Triple-Negative Breast Cancer (MDA-MB-231) | 0.787 µM (24h) | [3] |
| Arctigenin | Triple-Negative Breast Cancer (MDA-MB-468) | 0.283 µM (24h) | [3] |
| Gomisin A | Non-Small Cell Lung Cancer | - | [8] |
| Gomisin J | Breast Cancer (MCF7) | <10 µg/ml (antiproliferative) | [9] |
| Gomisin J | Breast Cancer (MDA-MB-231) | <10 µg/ml (antiproliferative) | [9] |
| Gomisin L1 | Ovarian Cancer (A2780) | 21.92 ± 0.73 µM | [10] |
| Gomisin L1 | Ovarian Cancer (SKOV3) | 55.05 ± 4.55 µM | [10] |
| (-)-Hinokinin | Human Colon Cancer (HT-29) | 4.61 µg/mL | [11] |
| (-)-Hinokinin | Human Melanoma (B16F10) | 2.72 µg/mL | [11] |
| (-)-Hinokinin | Human Cervical Cancer (HeLa) | 2.58 µg/mL | [11] |
Anti-inflammatory Action
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Butenolide lignans exhibit potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
Arctigenin's anti-inflammatory effects are well-documented and are mediated through the inhibition of several key pathways.[7]
-
NF-κB Pathway Inhibition: Arctigenin effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[4][7] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
MAPK and PI3K/Akt Pathway Modulation: Arctigenin also blocks the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are also involved in the inflammatory cascade.[7]
-
Inhibition of Inflammatory Mediators: It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
(-)-Hinokinin has been shown to exert anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines.
-
Inhibition of TNF-α and IL-6: Studies have demonstrated that (-)-hinokinin can inhibit the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human leukemia monocytic (THP-1) cells.[12]
The signaling cascade for the anti-inflammatory action of butenolide lignans is depicted below:
Caption: Anti-inflammatory mechanism of butenolide lignans via NF-κB pathway inhibition.
Neuroprotection
Emerging evidence suggests that butenolide lignans possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.
-
Modulation of Neurotransmitter Transporters: (-)-Hinokinin has been shown to display modulatory effects on human monoamine and GABA transporters, which are critical for regulating neurotransmission.[2] Specifically, it inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and the GAT-1 GABA transporter subtype.[2] This suggests its potential as a therapeutic agent for conditions like ADHD and anxiety.[2]
-
Activation of TrkB Receptor: Certain butenolides have been found to exert neuroprotective activity through the activation of the TrkB neurotrophin receptor, the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[13] BDNF plays a crucial role in neuronal survival and maintenance.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to investigate the therapeutic targets of butenolide lignans.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of butenolide lignans on cancer cell lines.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the butenolide lignan (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. The rationale here is to allow sufficient time for the viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16] This step is critical for accurate spectrophotometric measurement.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
An illustrative workflow for the MTT assay is presented below:
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: Western Blot Analysis of the PI3K/Akt Pathway
Objective: To investigate the effect of butenolide lignans on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (both total and phosphorylated forms).
Methodology:
-
Cell Lysis: Treat cells with the butenolide lignan for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading of samples.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Conclusion
Butenolide lignans represent a promising class of natural compounds with a wide range of therapeutic applications. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutic agents. This technical guide has provided an in-depth overview of the identified molecular targets of butenolide lignans, supported by quantitative data and detailed experimental protocols. The continued exploration of these compounds and their mechanisms of action will undoubtedly pave the way for new and effective treatments for a variety of human diseases.
References
-
Arctin and Arctigenin as a Potential Treatment for Solid Tumors. (n.d.). IntechOpen. [Link]
-
Jiang, Z., et al. (2024). Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays. Journal of Biochemical and Molecular Toxicology. [Link]
-
Yang, S., et al. (2015). Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721. PLoS ONE. [Link]
-
Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Molecules. [Link]
-
Yang, S., et al. (2017). Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy. Oncotarget. [Link]
-
Jiang, Z., et al. (2024). Action of gomisin A on Ca 2+ levels. (a) Gomisin A was administered at... ResearchGate. [Link]
-
Desai, S. J., et al. (2013). Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica. ResearchGate. [Link]
-
Park, S. Y., et al. (2019). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Molecules. [Link]
-
Wang, C., et al. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. RSC Medicinal Chemistry. [Link]
-
Osmakov, D. I., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Molecules. [Link]
-
Chen, C. H., et al. (2022). Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis. Fitoterapia. [Link]
-
Sittisart, P., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. (n.d.). [Link]
-
Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Chen, C. H., et al. (2022). Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis. Fitoterapia. [Link]
-
Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. ResearchGate. [Link]
-
Farha, A. K., et al. (2023). Anticancer potential of flaxseed lignans, their metabolites and synthetic counterparts in relation with molecular targets: current challenges and future perspectives. Food & Function. [Link]
-
The major signaling pathways involved in the neuroprotective effects of... ResearchGate. (n.d.). [Link]
-
Jang, M., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
Jang, M., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. Semantic Scholar. [Link]
-
Anti-inflammatory activity of lignans ex vivo and in vivo. ResearchGate. (n.d.). [Link]
-
Giaccio, P., et al. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Li, Y., et al. (2022). Advances in the roles and mechanisms of lignans against Alzheimer's disease. Frontiers in Pharmacology. [Link]
-
Jiang, Z., et al. (2024). Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays. Journal of Biochemical and Molecular Toxicology. [Link]
-
Marcotullio, M. C., et al. (2014). Hinokinin, an emerging bioactive lignan. Molecules. [Link]
-
Kim, J. H., et al. (2015). Anticancer activity of gomisin J from Schisandra chinensis fruit. Molecular Medicine Reports. [Link]
-
Pérez-Hernández, J., et al. (2020). Antinociceptive Effect of Hinokinin and Kaurenoic Acid Isolated from Aristolochia odoratissima L. Molecules. [Link]
-
Jang, M., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences. [Link]
-
Parida, P., et al. (2022). Lignans: a versatile source of anticancer drugs. Future Journal of Pharmaceutical Sciences. [Link]
-
Action of gomisin A on Ca 2+ levels. (a) Gomisin A was administered at... ResearchGate. (n.d.). [Link]
-
Rahman, S. U., et al. (2023). Anticancer Potentials of the Lignan Magnolin: A Systematic Review. Molecules. [Link]
-
Chemical structure of lignan classes | Download Scientific Diagram. ResearchGate. (n.d.). [Link]
-
S. K. S. Al-Salih, R., et al. (2023). Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets. International Journal of Molecular Sciences. [Link]
-
Butenolide. (n.d.). In Wikipedia. [Link]
-
Yang, L., et al. (2018). Chemical Structures of Lignans and Neolignans Isolated from Lauraceae. Molecules. [Link]
-
Lignans: Chemical and Biological Properties. (2012). SciSpace. [Link]
-
Ye, M., et al. (2023). Neuroprotective Iridoids and Lignans from Valeriana amurensis. Molecules. [Link]
-
An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. ResearchGate. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation [mdpi.com]
- 7. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 8. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
A Technical Guide to the Biosynthesis of Dibenzylbutenolide Lignans in Hyptis capitata: A Roadmap for Scientific Discovery and Drug Development
This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of dibenzylbutenolide lignans in Hyptis capitata. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge from analogous pathways to offer a robust framework for investigating these promising bioactive compounds. We will delve into the core biochemistry, from precursor synthesis to the formation of the dibenzylbutenolide scaffold, and provide detailed, actionable protocols for the extraction, isolation, and characterization of these molecules and the enzymes responsible for their creation.
Introduction: Hyptis capitata - A Reservoir of Bioactive Lignans
Hyptis capitata, a member of the Lamiaceae family, is a plant with a rich history in traditional medicine across various cultures.[1][2][3][4][5][6][7][8][9] Phytochemical studies have revealed a diverse array of secondary metabolites, including flavonoids, alkaloids, and notably, lignans.[1][2][4][5][8] Lignans, a class of phenylpropanoid dimers, are of significant interest to the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[3][10][11][12][13][14] While the presence of lignans in Hyptis capitata has been confirmed, the specific biosynthetic pathway leading to the formation of dibenzylbutenolide lignans in this species has not been fully elucidated. This guide aims to bridge that gap by proposing a scientifically grounded pathway based on well-characterized analogous pathways, such as those for hinokinin and matairesinol biosynthesis.[15][16][17][18][19][20][21]
The Proposed Biosynthetic Pathway of Dibenzylbutenolide Lignans in Hyptis capitata
The biosynthesis of dibenzylbutenolide lignans is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic transformations to yield the final complex structures.
Part 1: The Phenylpropanoid Pathway - Synthesizing the Monolignol Building Blocks
The journey to dibenzylbutenolide lignans commences with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into monolignols, the C6-C3 building blocks of lignans. This foundational pathway is catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the pathway.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, a series of hydroxylations, methylations, and reductions, catalyzed by enzymes such as C3H, HCT, CCoAOMT, CCR, and CAD, lead to the formation of coniferyl alcohol, the primary monolignol precursor for many lignans.
Caption: The initial stages of the phenylpropanoid pathway leading to coniferyl alcohol.
Part 2: Dimerization and Formation of the Lignan Scaffold
The crucial step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This reaction is guided by a class of non-enzymatic proteins known as dirigent proteins.
-
Oxidative Coupling to (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by a laccase or peroxidase and directed by a dirigent protein, to form (+)-pinoresinol. This furofuran lignan serves as the central precursor for a vast array of other lignans.
Part 3: Tailoring the Scaffold to a Dibenzylbutenolide Structure
Following the formation of (+)-pinoresinol, a series of reductive and oxidative modifications are proposed to occur, leading to the dibenzylbutenolide core structure. This proposed pathway is based on the well-established biosynthesis of matairesinol and hinokinin.[15][16][17][18][19][20][21]
-
Reduction to (-)-Lariciresinol: A putative Pinoresinol-Lariciresinol Reductase (PLR) is hypothesized to catalyze the reduction of the furan ring of (+)-pinoresinol to yield (-)-lariciresinol.
-
Further Reduction to (-)-Secoisolariciresinol: The same or a similar PLR enzyme is proposed to further reduce (-)-lariciresinol to the dibenzylbutane lignan, (-)-secoisolariciresinol.
-
Oxidation to a Dibenzylbutenolide Lignan: The final and defining step is the oxidation of the butane diol side chain of (-)-secoisolariciresinol to form a butenolide lactone ring. This reaction is catalyzed by a Secoisolariciresinol Dehydrogenase (SIRD) , a type of short-chain dehydrogenase/reductase.[22] The specific dibenzylbutenolide lignan produced would depend on the subsequent modifications, such as the formation of methylenedioxy bridges, as seen in hinokinin biosynthesis.[15][17][18][21]
Caption: Proposed biosynthetic pathway of dibenzylbutenolide lignans in Hyptis capitata.
Experimental Protocols for the Investigation of Dibenzylbutenolide Lignan Biosynthesis
This section provides detailed methodologies for the key experiments required to elucidate and characterize the proposed biosynthetic pathway in Hyptis capitata.
Protocol 1: Extraction and Isolation of Dibenzylbutenolide Lignans
This protocol outlines a general procedure for the extraction and purification of dibenzylbutenolide lignans from the aerial parts of Hyptis capitata.[6][23][24][25][26]
Materials:
-
Dried, powdered aerial parts of Hyptis capitata
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
HPLC system with a C18 column
Procedure:
-
Extraction: Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 72 hours at room temperature. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate. The lignans are expected to be enriched in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity. Monitor the fractions by TLC and pool those with similar profiles.
-
Sephadex LH-20 Chromatography: Further purify the lignan-containing fractions by column chromatography on Sephadex LH-20, eluting with methanol. This step is effective for separating compounds based on size and polarity.
-
Preparative HPLC: Achieve final purification of the target dibenzylbutenolide lignans using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
Protocol 2: Putative Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay
This protocol describes an assay to detect the activity of the putative SIRD enzyme in protein extracts from Hyptis capitata.[27][28][29][30]
Materials:
-
Fresh young leaves of Hyptis capitata
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT)
-
(-)-Secoisolariciresinol (substrate)
-
NAD+ or NADP+ (cofactor)
-
Spectrophotometer
-
HPLC system
Procedure:
-
Protein Extraction: Homogenize 1 g of fresh leaf tissue in liquid nitrogen and resuspend in 5 ml of ice-cold extraction buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the crude protein extract.
-
Enzyme Reaction: Set up the reaction mixture containing 100 µl of crude protein extract, 50 µM (-)-secoisolariciresinol, and 1 mM NAD+ or NADP+ in a total volume of 500 µl of extraction buffer. Incubate at 30°C.
-
Detection of Product Formation: Monitor the formation of the dibenzylbutenolide lignan product by HPLC analysis of the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes). The product can be identified by comparing its retention time with that of an authentic standard (if available) or by LC-MS analysis.
-
Spectrophotometric Assay: Alternatively, monitor the reduction of the cofactor (NAD+ to NADH or NADP+ to NADPH) by measuring the increase in absorbance at 340 nm.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the steps for analyzing the expression levels of putative lignan biosynthesis genes in different tissues of Hyptis capitata.[31][32][33][34]
Materials:
-
Different tissues of Hyptis capitata (e.g., roots, stems, leaves, flowers)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., putative PLR and SIRD) and a reference gene (e.g., actin or ubiquitin)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the different plant tissues using a commercial kit, following the manufacturer's instructions. Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Primer Design: Design specific primers for the putative lignan biosynthesis genes based on homologous sequences from other species or from transcriptome data of Hyptis capitata if available.
-
qRT-PCR: Perform the qRT-PCR reaction using the SYBR Green master mix, cDNA template, and specific primers. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qRT-PCR data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes in different tissues, normalized to the expression of the reference gene.
Quantitative Data Summary
The following table provides an example of how quantitative data from the aforementioned experiments could be presented. The values are hypothetical and serve as a template for reporting experimental results.
| Parameter | Value | Method |
| Yield of Crude Ethyl Acetate Extract | 25.5 g/kg | Solvent Extraction |
| Yield of Purified Dibenzylbutenolide Lignan | 150 mg/kg | HPLC |
| Putative SIRD Specific Activity | 5.2 pkat/mg protein | Spectrophotometric Assay |
| Relative Expression of putative SIRD (Leaf vs. Root) | 3.5-fold higher | qRT-PCR |
Conclusion and Future Perspectives
This technical guide provides a foundational framework for the systematic investigation of the dibenzylbutenolide lignan biosynthetic pathway in Hyptis capitata. The proposed pathway, based on established knowledge from related plant species, offers a clear roadmap for identifying the key enzymes and intermediates involved. The detailed experimental protocols provide researchers with the necessary tools to validate this proposed pathway and to isolate and characterize these valuable natural products.
Future research should focus on obtaining transcriptome and genome data for Hyptis capitata to identify the specific genes encoding the biosynthetic enzymes. Functional characterization of these enzymes through heterologous expression and in vitro assays will be crucial for confirming their roles in the pathway. A deeper understanding of the biosynthesis of these potent bioactive molecules will not only contribute to the field of plant biochemistry but also pave the way for their potential development as novel therapeutic agents.
References
-
von Heimendahl, C. B., et al. (2008). Hinokinin biosynthesis in Linum corymbulosum Reichenb. The Plant Journal, 55(5), 737-747. Available at: [Link]
-
PubChem. (n.d.). matairesinol biosynthesis | Pathway. Retrieved from [Link]
-
Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Molecules, 19(9), 14862-14878. Available at: [Link]
-
ResearchGate. (n.d.). Proposed biosynthetic pathways for hinokinin (1). PS, pinoresinol synthase... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical pathway to ()matairesinol 5a in F. intermedia and proposed conversions to ()-podophyllotoxin 1... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hinokinin, an Emerging Bioactive Lignan. Retrieved from [Link]
-
Stuartxchange.org. (n.d.). Botonesan / Hyptis capitata Jacq. Retrieved from [Link]
-
Horizon e-Publishing Group. (n.d.). Ethnopharmacology of Hyptis capitata | Plant Science Today. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis Pathways of Major Lignans. Chemical Conversions at Each... [Image]. Retrieved from [Link]
-
Meng, Q., et al. (2024). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]
-
Gyuricza, B., et al. (2021). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current Organic Chemistry, 25(1), 108-132. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol | Request PDF. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules, 26(21), 6485. Available at: [Link]
-
Meng, Q., et al. (2024). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]
-
Li, N., et al. (2006). Bioactive dibenzylbutyrolactone and dibenzylbutanediol lignans from Peperomia duclouxii. Journal of Natural Products, 69(2), 242-245. Available at: [Link]
-
International Journal of Botany Studies. (n.d.). Antimicrobial activity of Hyptis capitata Jacq.-An ethnomedicinal plant of lamiaceae. Retrieved from [Link]
-
Leete, E., & Louden, M. C. (1968). Constitution and biosynthesis of capsaicin. Journal of the Chemical Society C: Organic, (6), 748-752. Available at: [Link]
-
Kusuma, I. W., et al. (2020). Biological activities and phytochemicals of Hyptis capitata grown in East Kalimantan, Indonesia. Journal of Applied Biology & Biotechnology, 8(2), 58-64. Available at: [Link]
-
Chalmers Publication Library. (n.d.). Enzyme assays for lignin-carbohydrate bond hydrolysis. Retrieved from [Link]
-
Frontiers. (n.d.). Enzymatic Processes to Unlock the Lignin Value. Retrieved from [Link]
-
ResearchGate. (n.d.). RT-PCR analysis of monolignol and lignan biosynthetic gene expression... [Image]. Retrieved from [Link]
-
Mistrzak, P., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of two assay procedures for lignin peroxidase Enzyme Microb... [Image]. Retrieved from [Link]
-
research.chalmers.se. (2016). Enzyme assays for lignin–carbohydrate bond hydrolysis. Retrieved from [Link]
-
MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethnopharmacolgy of Hyptis capitata. Retrieved from [Link]
-
PubMed Central. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
Dang, T. T., & Facchini, P. J. (2014). Short-chain dehydrogenase/reductase catalyzing the final step of noscapine biosynthesis is localized to laticifers in opium poppy. The Plant cell, 26(4), 1754–1766. Available at: [Link]
-
PubMed Central. (n.d.). Essences in Metabolic Engineering of Lignan Biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Expression patterns of key enzymes in lignin biosynthesis by qRT-PCR... [Image]. Retrieved from [Link]
-
MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
Sakakibara, H. (2003). Biosynthesis of cytokinins. Current opinion in plant biology, 6(5), 490-494. Available at: [Link]
-
National Institutes of Health. (2022). Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen. Retrieved from [Link]
-
ResearchGate. (n.d.). General analytical scheme for analysis and isolation of plant lignans. [Image]. Retrieved from [Link]
-
Frontiers. (n.d.). AP2/ERF transcription factor, Ii049, positively regulates lignan biosynthesis in Isatis indigotica through activating salicylic acid signaling and lignan/lignin pathway genes. Retrieved from [Link]
-
Himalayan Journal of Applied Medical Sciences and Research. (n.d.). PHYTOCHEMICAL SCREENING, ANTIOXIDANT AND ANTIBACTERIAL ACTIVITY OF THE METHANOLIC LEAF EXTRACT OF KNOBWEED (LAMIACEAE: Hyptis capitata). Retrieved from [Link]
-
Caraga State University. (2022). Phytochemical Screening and Evaluation of Angiogenesis Activity of Hyptis Capitata Jacq. Leaf Ethanolic Extract | Annals of Studies in Science and Humanities. Retrieved from [Link]
-
MDPI. (n.d.). The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe. Retrieved from [Link]
-
Frontiers. (2025). Transcriptome analysis reveals changes in lignin and flavonoid biosynthesis in Serendipita indica colonized Tartary buckwheat. Retrieved from [Link]
-
SciSpace. (2012). Lignans: Chemical and Biological Properties. Retrieved from [Link]
-
PubMed. (n.d.). Biosynthesis and metabolism of catecholamines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethnopharmacology of Hyptis capitata | Plant Science Today [horizonepublishing.com]
- 3. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. jabonline.in [jabonline.in]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PHYTOCHEMICAL SCREENING, ANTIOXIDANT AND ANTIBACTERIAL ACTIVITY OF THE METHANOLIC LEAF EXTRACT OF KNOBWEED (LAMIACEAE: Hyptis capitata) | Himalayan Journal of Applied Medical Sciences and Research [himjournals.com]
- 9. Phytochemical Screening and Evaluation of Angiogenesis Activity of Hyptis Capitata Jacq. Leaf Ethanolic Extract | Annals of Studies in Science and Humanities [journals.carsu.edu.ph]
- 10. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive dibenzylbutyrolactone and dibenzylbutanediol lignans from Peperomia duclouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Hinokinin biosynthesis in Linum corymbulosum Reichenb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Short-chain dehydrogenase/reductase catalyzing the final step of noscapine biosynthesis is localized to laticifers in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | Semantic Scholar [semanticscholar.org]
- 24. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 28. Frontiers | Enzymatic Processes to Unlock the Lignin Value [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Enzyme assays for lignin–carbohydrate bond hydrolysis [research.chalmers.se]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
This guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel lignan, 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial assessment of this compound's potential as an anticancer agent.
Introduction: The Therapeutic Potential of Lignans
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the field of drug discovery due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and, most notably, antitumor properties.[1] Several lignans have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3][4] The compound of interest, this compound, is a dibenzylbutenolide lignan isolated from the medicinal plant Hyptis capitata.[5][6] Given the established cytotoxic potential of related lignan structures, a thorough and systematic evaluation of this compound's effect on cancer cell viability is a critical first step in its development as a potential therapeutic agent.
Part 1: Foundational Principles of Cytotoxicity Screening
Preliminary cytotoxicity screening serves as the initial gatekeeper in the drug discovery pipeline. The primary objective is to determine the concentration at which a compound elicits a toxic effect on cultured cells. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth or viability by 50%.
The Rationale for an MTT-Based Assay
For this preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the recommended method. This colorimetric assay is a well-established, reliable, and cost-effective technique for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] The core principle of the MTT assay lies in the enzymatic conversion of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases of living, metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic effects.[8]
Strategic Selection of a Cancer Cell Line Panel
The choice of cell lines is paramount for a meaningful preliminary screen. A panel of cell lines representing different cancer types provides a broader understanding of the compound's potential spectrum of activity. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) that has been instrumental in anticancer drug screening for decades.[8][10][11][12][13] For this initial screen, a representative subset of cell lines from diverse tissue origins is recommended.
Table 1: Recommended Cancer Cell Line Panel for Preliminary Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | Represents a common, hormone-dependent breast cancer subtype. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. |
| A549 | Lung Carcinoma | Lung cancer is a leading cause of cancer-related mortality worldwide. |
| HT-29 | Colorectal Adenocarcinoma | Colorectal cancer is a prevalent malignancy with a need for new therapeutic options. |
| PC-3 | Prostate Cancer | Represents a common androgen-independent prostate cancer. |
| HELA | Cervical Cancer | A widely used and well-characterized cancer cell line. |
In addition to the cancer cell lines, it is highly recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or an immortalized normal cell line, to assess the compound's selectivity for cancer cells versus normal cells.[14]
Part 2: Experimental Workflow and Protocols
A meticulously executed experimental workflow is crucial for generating reproducible and trustworthy data. The following sections provide detailed, step-by-step protocols for cell culture maintenance and the MTT cytotoxicity assay.
Cell Culture and Maintenance: The Bedrock of Reliable Data
Proper cell culture technique is non-negotiable for obtaining valid experimental results. Aseptic technique must be maintained at all times to prevent microbial contamination.[9][15]
Protocol 2.1.1: General Cell Line Maintenance [7]
-
Media Preparation: Prepare the appropriate complete growth medium for each cell line as recommended by the supplier (e.g., ATCC). This typically consists of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitoring: Regularly inspect the cells under an inverted microscope to assess their morphology and confluency.
-
Passaging (Subculturing): When adherent cells reach 80-90% confluency, they must be passaged to maintain their health and logarithmic growth phase. a. Aspirate the old medium from the culture flask. b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). c. Add a sufficient volume of a dissociation agent, such as Trypsin-EDTA, to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach. d. Neutralize the trypsin by adding complete growth medium. e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. The split ratio will depend on the growth rate of the cell line.
The MTT Cytotoxicity Assay: A Step-by-Step Protocol
This protocol is optimized for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound.
Protocol 2.2.1: MTT Assay [16][17][18]
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter. b. Dilute the cell suspension to the appropriate seeding density in complete growth medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in a logarithmic growth phase at the end of the assay. A typical starting point is 5,000-10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include control wells:
- Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank Control: Wells containing only cell culture medium (no cells). e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent, such as DMSO. b. Prepare a series of dilutions of the compound in complete growth medium. A common concentration range for a preliminary screen is from 0.1 µM to 100 µM. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the controls. d. Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance, if necessary.
Part 3: Data Analysis and Interpretation
Calculating Cell Viability and IC50 Values
-
Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Table 2: Example of IC50 Data Presentation
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | [Insert Value] |
| MDA-MB-231 | [Insert Value] |
| A549 | [Insert Value] |
| HT-29 | [Insert Value] |
| PC-3 | [Insert Value] |
| HELA | [Insert Value] |
| HDF (Normal Fibroblasts) | [Insert Value] |
Part 4: Mechanistic Insights and Future Directions
The cytotoxic activity of lignans is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4] Several key signaling pathways that regulate cell proliferation, survival, and apoptosis are frequently implicated in the mechanism of action of anticancer compounds.
Hypothetical Signaling Pathways Affected by this compound
Based on the known biological activities of related lignans, it is plausible that this compound may exert its cytotoxic effects by modulating one or more of the following signaling pathways:
-
The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[19][20] Constitutive activation of NF-κB is a hallmark of many cancers, and its inhibition can lead to apoptosis.[21][22]
-
The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, and apoptosis.[2][6][23][24][25]
-
The PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[1][5][26][27][28] Its aberrant activation is common in cancer, making it an attractive target for anticancer therapies.
Future Research Directions
The results of this preliminary cytotoxicity screening will guide the subsequent stages of research. If this compound demonstrates potent and selective cytotoxicity against the cancer cell lines, further investigations should include:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its cytotoxic effects, including apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the compound to identify more potent and selective derivatives.
Conclusion
This in-depth technical guide provides a robust framework for the preliminary cytotoxicity screening of this compound. By adhering to the principles of scientific integrity, employing validated protocols, and carefully interpreting the data, researchers can effectively assess the potential of this novel lignan as a promising candidate for further anticancer drug development.
References
- Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446-3456.
- Carnero, A., Blanco-Aparicio, C., Renner, O., Link, W., & Leal, J. F. (2008). The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Current cancer drug targets, 8(3), 187-198.
- Chen, Y., Wang, X., Zhang, S., Li, Y., & Wang, J. (2017). Arctigenin induces apoptosis and autophagy in human gastric cancer cells. Oncology reports, 37(5), 2879-2886.
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
- Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer.
- Gunvor T. Almtorp, et al. (1991).
- Han, S. Y., & Kim, Y. J. (2018). Mitogen-activated protein kinase signaling in cancer and its therapeutic targeting. Cancers, 10(11), 427.
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15.
-
QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Shoemaker, R. H. (2006). The NCI-60 human tumor cell line anticancer drug screen.
- Chabner, B. A. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time.
-
Taylor & Francis. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
- Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Annual review of immunology, 36, 1-25.
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Paul, D., & Workman, P. (2020). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 80(19), 4034-4040.
- Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823-830.
- Marques, D. N., et al. (2012). Dibenzylbutane-and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells. Phytotherapy Research, 26(5), 692-696.
- Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(3), 227-241.
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
- Rahal, R., et al. (2014). NF-κB Pathway Activation Determines Drug Sensitivity in Mantle Cell Lymphoma. Cancer Discovery, 4(2), 190-193.
-
University of Lisbon. (2012). Dibenzylbutane- and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells. Retrieved from [Link]
- de Castro, A. A., et al. (2020). Cytotoxicity assay using LLC-MK2 cell line. protocols.io.
-
ResearchGate. (2018). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Retrieved from [Link]
- O'Reilly, E., et al. (2020).
- Sólyomváry, A., et al. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current pharmaceutical design, 23(35), 5341-5377.
-
ResearchGate. (2016). Which human kidney cell is the most suitable for cytotoxicity test?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dibenzylbutane- and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the growth and maintenance of mammalian cell lines [protocols.io]
- 8. revvity.com [revvity.com]
- 9. 细胞生长_细胞维持_细胞培养基-默克生命科学 [sigmaaldrich.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Basic Cell Culture Processes and Procedures [fdcell.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. atcc.org [atcc.org]
- 19. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 25. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. cusabio.com [cusabio.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Bioactive Lignans of Hyptis Species: From Phytochemistry to Pharmacological Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Untapped Pharmacopeia of the Genus Hyptis
The genus Hyptis, a prominent member of the Lamiaceae family, encompasses a diverse range of aromatic herbs and shrubs distributed across tropical and subtropical regions.[1][2] Species such as Hyptis verticillata and Hyptis suaveolens have a long-standing history in traditional medicine, where they are employed to treat a variety of ailments ranging from gastrointestinal and respiratory infections to inflammatory conditions and skin diseases.[3][4][5][6] This ethnopharmacological relevance has catalyzed scientific inquiry into their phytochemical composition, revealing a rich arsenal of secondary metabolites, including terpenoids, flavonoids, and essential oils.[4][7][8]
Among these compounds, the lignans—a class of diphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units—have emerged as particularly promising candidates for drug development.[9][10] Lignans are renowned for their vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13][14] This guide provides a comprehensive technical overview of the bioactive lignans isolated from Hyptis species, detailing their chemical diversity, mechanisms of action, and the experimental methodologies crucial for their study.
Phytochemical Landscape: Lignans Identified in Hyptis Species
The phytochemical exploration of the Hyptis genus has led to the isolation and characterization of a significant number of lignans, particularly from Hyptis verticillata. This species has proven to be a prolific source, with at least 17 distinct lignans identified to date.[3]
Key lignans isolated from Hyptis verticillata include several aryltetralin lactone lignans, which are structurally related to the potent cytotoxic agent podophyllotoxin.[10] Notable examples include:
In Hyptis suaveolens, the phytochemical profile also includes lignans, such as nordihydroguaiaretic acid, alongside a wealth of other phenolic compounds.[1][2] The presence of these complex molecules underscores the genus's potential as a source for novel therapeutic leads.
Core Bioactivities & Mechanisms of Action
The lignans isolated from Hyptis species exhibit a broad range of pharmacological activities, with cytotoxic, anti-inflammatory, and antimicrobial effects being the most extensively documented.[3]
Cytotoxic and Anticancer Activity
The most remarkable bioactivity associated with Hyptis lignans is their potent cytotoxicity against various cancer cell lines.[9] This activity is primarily attributed to the aryltetralin lignans, which are well-known for their antimitotic properties.[10]
Mechanism of Action: The anticancer effect of podophyllotoxin and its analogues is famously linked to their ability to inhibit the enzyme topoisomerase II.[9] This inhibition prevents the re-ligation of DNA strands during replication, leading to the accumulation of DNA breaks and ultimately triggering cell cycle arrest and apoptosis.[17] Lignans can also induce apoptosis through mitochondrial pathways and suppress cancer cell migration and proliferation.[12][17] This multifaceted mechanism makes them powerful scaffolds for the development of novel chemotherapeutic agents.[18]
The following table summarizes the reported cytotoxic activities of lignans from Hyptis verticillata against a panel of human cancer cell lines.
| Lignan | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Dehydropodophyllotoxin | P-388 (Leukemia) | 4.0 µg/mL | [19] |
| Dehydropodophyllotoxin | HT-29 (Colon) | 15.6 µg/mL | [19] |
| Dehydropodophyllotoxin | KB (Nasopharyngeal) | 6.0 µg/mL | [19] |
| Dehydropodophyllotoxin | A431 (Skin) | 6.2 µg/mL | [19] |
| Dehydropodophyllotoxin | LNCaP (Prostate) | 11.6 µg/mL | [19] |
| Dehydropodophyllotoxin | U373 (Glioblastoma) | 16.3 µg/mL | [19] |
| 4'-Demethyl-deoxypodophyllotoxin | P-388 (Leukemia) | 1.8 µg/mL | [19] |
| 4'-Demethyl-deoxypodophyllotoxin | HT-29 (Colon) | 3.4 µg/mL | [19] |
| 4'-Demethyl-deoxypodophyllotoxin | KB (Nasopharyngeal) | 2.2 µg/mL | [19] |
| 4'-Demethyl-deoxypodophyllotoxin | LNCaP (Prostate) | 3.2 µg/mL | [19] |
| 4'-Demethyl-deoxypodophyllotoxin | U373 (Glioblastoma) | 5.9 µg/mL | [19] |
Table 1: In Vitro Cytotoxic Activity of Lignans from Hyptis verticillata.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and cardiovascular disorders.[14] Lignans have demonstrated significant anti-inflammatory properties, providing a mechanistic link to the traditional use of Hyptis for inflammatory conditions.[6]
Mechanism of Action: The anti-inflammatory effects of lignans are largely mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][20] By blocking these pathways, lignans downregulate the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][20] Studies on H. suaveolens extracts have confirmed their ability to modulate these cytokines, reduce neutrophil infiltration, and bolster the body's antioxidant systems, thereby protecting against intestinal inflammation.[6]
Caption: Anti-inflammatory mechanism of Hyptis lignans via NF-κB pathway inhibition.
Antimicrobial Activity
Extracts from Hyptis species have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, supporting their traditional use in treating infections.[5][21][22][23] Lignans are significant contributors to this antimicrobial profile. For instance, dehydropodophyllotoxine from H. verticillata has been shown to possess antibacterial effects.[15] The antimicrobial action of these compounds adds another dimension to their therapeutic potential, particularly in an era of growing antibiotic resistance.
Methodologies for Lignan Investigation
The study of lignans from Hyptis species involves a multi-step process that begins with plant material and progresses through extraction, isolation, characterization, and bioactivity screening. A robust and well-documented methodology is paramount for obtaining reliable and reproducible results.
Caption: Workflow for extraction, isolation, and bioactivity screening of lignans.
Protocol: Extraction and Isolation of Lignans
This protocol provides a generalized workflow for obtaining lignans from Hyptis plant material, based on common phytochemical practices.[24][25]
Causality: The choice of solvents is critical. An initial extraction with a polar solvent like methanol or ethanol ensures a broad range of metabolites, including lignan glycosides, are extracted. Subsequent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) separates compounds based on their polarity. Lignans, being moderately polar, often concentrate in the chloroform or ethyl acetate fractions. Chromatographic techniques then separate individual compounds based on their differential adsorption to the stationary phase.
Step-by-Step Methodology:
-
Preparation of Plant Material: Air-dry the aerial parts (leaves, stems) of the Hyptis species at room temperature in the shade. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in 80-95% methanol or ethanol (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.
-
Solvent Partitioning: Suspend the crude extract in a water-methanol mixture (9:1) and partition it sequentially with n-hexane, chloroform, and ethyl acetate. This separates the compounds into fractions of differing polarity.
-
Column Chromatography: Subject the most bioactive fraction (often the chloroform fraction for aryltetralin lignans) to column chromatography on silica gel. Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection and Analysis: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Purification: Further purify the combined fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure lignans.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[26][27]
Causality: The assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, HT-29) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purified lignan in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Synthesis and Future Perspectives
While Hyptis species are a valuable natural source of bioactive lignans, the yields of individual compounds can be low, posing a challenge for large-scale production. This highlights the need for research into synthetic and semi-synthetic strategies to produce these complex molecules and their analogues. The potent activity of podophyllotoxin derivatives like etoposide and teniposide, which are clinically used anticancer drugs, serves as a powerful testament to the therapeutic potential of this chemical class.[9][24]
Future research should focus on:
-
Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by novel lignans from Hyptis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to identify the key structural features responsible for bioactivity and to optimize potency and reduce toxicity.
-
In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety profiles.
-
Synergistic Effects: Exploring the potential of using Hyptis lignans in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
Conclusion
The genus Hyptis represents a rich and underexplored reservoir of bioactive lignans with significant therapeutic potential. The aryltetralin lignans, in particular, have demonstrated potent cytotoxic activities, while other compounds from the genus exhibit promising anti-inflammatory and antimicrobial effects. The continued application of modern phytochemical and pharmacological methodologies will be crucial in unlocking the full potential of these natural products, paving the way for the development of new and effective drugs to combat a range of human diseases.
References
-
Picking, D., et al. (2013). Hyptis verticillata Jacq: a review of its traditional uses, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology. [Link]
-
Kuhnt, M., et al. (2025). Biological and Pharmacological Activities and Further Constituents of Hyptis verticillata. Planta Medica. [Link]
-
Mishra, A., et al. (2021). A review on the phytochemical and pharmacological properties of Hyptis suaveolens (L.) Poit. Future Journal of Pharmaceutical Sciences. [Link]
-
Sravani, T., & Paarakh, P. M. (2021). Review on Phyto-Pharmacological and Medicinal Uses of Hyptis suaveolens (L) Poit. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kuhnt, M., et al. (1995). Biological and pharmacological activities and further constituents of Hyptis verticillata. Planta Medica. [Link]
-
Sèmassa, G., et al. (2024). Biological Activities and Traditional Use of Hyptis suaveolens in Human and Veterinary Medicine: A Review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
-
Mukhija, M., et al. (2020). Lignans: a versatile source of anticancer drugs. Cancer Chemotherapy and Pharmacology. [Link]
-
Salehi, B., et al. (2021). An update on the bioactivities and health benefits of two plant-derived lignans, phyllanthin and hypophyllanthin. Biomolecules. [Link]
-
Indane, A., & Chaturvedi, A. (2007). Lignan and other compounds from the indian medicinal plant, Hyptis suaveolens. Natural Products: An Indian Journal. [Link]
-
Mukhija, M., et al. (2020). Lignans: a versatile source of anticancer drugs. ResearchGate. [Link]
-
A.S, A., & P.S, V. (2014). Hyptis suaveolens (L.) poit.: A Phyto Pharmacological Review. ResearchGate. [Link]
-
Pereda-Miranda, R., et al. (1993). Bioactive Lignans from Hypoestes aristata. Journal of Natural Products. [Link]
-
Bonilla-Landa, I., et al. (2021). Antibacterial activity and phenolic profile of the methanolic extract from the aerial parts of Hyptis suaveolens (Lamiaceae). Acta Botanica Mexicana. [Link]
-
Al-Mansoub, M. A., et al. (2025). Phytochemical characterization and cytotoxicity effects of Hyptis suaveolens collected in Nigeria. South African Journal of Botany. [Link]
-
Pinto, C., et al. (2021). Cytotoxicity and Antitumor Action of Lignans and Neolignans. Molecules. [Link]
-
Sharma, A., & Sharma, R. (2021). Hyptis suaveolens: A Comprehensive Review of Its Phytochemistry, Pharmacology, and Therapeutic Potential. Journal of Drug Delivery and Therapeutics. [Link]
-
Zhang, J., et al. (2024). Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ruchi, B., et al. (2024). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. International Journal of Molecular Sciences. [Link]
-
Lee, J., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. Molecules. [Link]
-
de Almeida, A. C. A., et al. (2021). Hyptis suaveolens (L.) Poit protects colon from TNBS-induced inflammation via immunomodulatory, antioxidant and anti-proliferative mechanisms. Journal of Ethnopharmacology. [Link]
-
Bonilla-Landa, I., et al. (2021). Antibacterial activity and phenolic profile of the methanolic extract from the aerial parts of Hyptis suaveolens (Lamiaceae). Dialnet. [Link]
-
Al-Mansoub, M. A., et al. (2025). Phytochemical characterization and cytotoxicity effects of Hyptis suaveolens collected in Nigeria. South African Journal of Botany. [Link]
-
Galkin, A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants. [Link]
-
Zhao, Q., et al. (2022). Therapeutic potential of naturally occurring lignans as anticancer agents. Current Medicinal Chemistry. [Link]
-
Uplaon, R. A., et al. (2014). The Efficacy of Hyptis Suaveolens: A Review of Its Nutritional and Medicinal Applications. CABI Digital Library. [Link]
-
Mozhiyarasi, P., & Anuradha, R. (2016). A study on phytochemical analysis and antimicrobial activity of Hyptis suaveolens (L.) poit. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kassuya, C. A., et al. (2005). Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. Planta Medica. [Link]
-
Pop, C. E., et al. (2020). Lignans from Medicinal Plants and their Anticancer Effect. Current Medicinal Chemistry. [Link]
-
Lee, J., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. PubMed. [Link]
-
Li, G., et al. (2025). Lignan glycosides from Fritillaria verticillata Willd. and their anti-inflammatory activities. Fitoterapia. [Link]
-
Singh, G., et al. (2011). Antimicrobial activity of the leaf extracts of Hyptis suaveolens (L.) poit. ResearchGate. [Link]
-
Samanthi, W. G. P., et al. (2023). Phyllanthus Lignans: A Review of Biological Activity and Elicitation. Plants. [Link]
-
Li, G., et al. (2019). Lignan glycosides from Fritillaria verticillata Willd. and their anti-inflammatory activities. Fitoterapia. [Link]
-
Capan, D., et al. (2023). General analytical scheme for analysis and isolation of plant lignans. ResearchGate. [Link]
-
Galkin, A., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences. [Link]
-
Singh, N., et al. (2011). ANTIMICROBIAL ACTIVITY AND PHYTOCHEMICAL SCREENING OF HYPTIS SUAVEOLENS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Leite, D. F., et al. (2006). The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus. Planta Medica. [Link]
-
Galkin, A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants (Basel, Switzerland). [Link]
-
Zhang, Y., et al. (2023). Lignans from the Roots and Rhizomes of Dysosma versipellis and Their Cytotoxic Activities. Molecules. [Link]
-
Obermeyer, W. R., et al. (1995). Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal. Journal of AOAC International. [Link]
-
Galkin, A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. ResearchGate. [Link]
Sources
- 1. Antibacterial activity and phenolic profile of the methanolic extract from the aerial parts of Hyptis suaveolens (Lamiaceae) [scielo.org.mx]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Hyptis verticillata Jacq: a review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on the phytochemical and pharmacological properties of Hyptis suaveolens (L.) Poit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Hyptis suaveolens (L.) Poit protects colon from TNBS-induced inflammation via immunomodulatory, antioxidant and anti-proliferative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpas.com [ijrpas.com]
- 9. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological and pharmacological activities and further constituents of Hyptis verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lignans from Medicinal Plants and their Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. ijpsr.com [ijpsr.com]
- 24. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Phytochemical characterization and cytotoxicity effects of Hyptis suaveolens collected in Nigeria [uwcscholar.uwc.ac.za]
- 27. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
Methodological & Application
synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide derivatives
An Application Guide to the Synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide Derivatives
Introduction: The Significance of Dibenzylbutenolide Lignans
Lignans are a vast class of secondary metabolites found in plants, arising from the dimerization of phenylpropanoid precursors. Within this family, derivatives featuring a butenolide (or γ-lactone) core are of significant interest to medicinal chemists and drug development professionals. These scaffolds are present in numerous natural products that exhibit a wide array of potent biological activities, including antitumor, anti-inflammatory, and antiviral properties.
The target molecule, this compound, is a representative of this class, characterized by a central α,β-unsaturated γ-lactone ring flanked by two 3,4-methylenedioxybenzyl (piperonyl) groups. The synthesis of these molecules and their analogues is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This document provides a comprehensive guide to a robust and logical synthetic pathway for obtaining 2,3-dibenzyl-2-buten-4-olide derivatives, designed for researchers in organic synthesis and medicinal chemistry. The strategy is built upon a foundation of well-established, high-yielding chemical transformations, emphasizing mechanistic understanding and practical execution.
Overall Synthetic Strategy
The synthesis of the target butenolide is best approached via a multi-step sequence that first constructs the saturated dibenzyl-γ-butyrolactone core, analogous to the natural product matairesinol, followed by a strategic desaturation to introduce the C2-C3 double bond.[1] This approach allows for greater control and purification of intermediates, culminating in a higher overall efficiency. The proposed six-step pathway is outlined below.
Caption: High-level workflow for the synthesis of 2,3-dibenzyl-2-buten-4-olide.
Mechanistic Insights: The Stobbe Condensation
The cornerstone of this synthetic route is the Stobbe condensation, a powerful carbon-carbon bond-forming reaction between a carbonyl compound and a succinic ester, catalyzed by a strong, non-nucleophilic base.[2][3] Unlike the Claisen condensation, the Stobbe reaction is essentially irreversible due to the formation of a stable carboxylate, which drives the reaction to completion even with sterically hindered ketones.[4]
The mechanism involves several key stages:
-
Enolate Formation: The base (e.g., potassium tert-butoxide) abstracts an α-proton from diethyl succinate to form a nucleophilic enolate.
-
Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of piperonal.
-
Intramolecular Cyclization (Lactonization): The resulting alkoxide attacks the proximate ester carbonyl, forming a five-membered γ-lactone intermediate and expelling an ethoxide ion.
-
Ring Opening: The base (ethoxide or tert-butoxide) promotes an E2-type elimination by abstracting a proton from the carbon adjacent to the newly formed ester, leading to the opening of the lactone ring. This step generates a stable carboxylate salt and a double bond, yielding the final alkylidene succinic acid half-ester product upon acidic workup.[5]
Caption: Mechanism of the Stobbe condensation.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of (E)-2-(3,4-methylenedioxybenzylidene)succinic acid 4-ethyl ester
-
Principle: A Stobbe condensation reaction forms the initial C-C bond between piperonal and diethyl succinate. Potassium tert-butoxide is used as a strong, sterically hindered base to favor the desired condensation over side reactions.[4][5]
-
Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add dry tert-butanol (150 mL) and potassium metal (1.2 eq). Heat gently until all potassium has reacted to form potassium tert-butoxide. Alternatively, use commercially available potassium tert-butoxide (1.2 eq).
-
Reagent Addition: Cool the solution to room temperature. Add a mixture of freshly distilled diethyl succinate (1.1 eq) and piperonal (1.0 eq) dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted starting materials.
-
Acidification: Acidify the aqueous layer to pH 2-3 with cold 6M HCl. A pale yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.
Protocol 2: Synthesis of 2-(3,4-methylenedioxybenzyl)succinic acid 4-ethyl ester
-
Principle: The exocyclic double bond of the Stobbe product is selectively reduced using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation.
-
Setup: In a hydrogenation vessel, dissolve the product from Protocol 1 (1.0 eq) in ethanol (200 mL).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5 mol %).
-
Reaction: Secure the vessel in a hydrogenation apparatus. Purge with hydrogen gas and then maintain a hydrogen atmosphere (50 psi) with vigorous stirring at room temperature for 12-16 hours.
-
Work-up: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the reduced product as a viscous oil or low-melting solid. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)succinic acid
-
Principle: A second benzyl group is introduced via stereoselective alkylation. The succinic acid derivative is deprotonated twice with a strong base (LDA) to form a dianion, which then acts as a nucleophile, attacking an electrophilic piperonyl source.[6]
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (2.5 eq) in anhydrous THF (100 mL) and cool to -78 °C. Add n-butyllithium (2.5 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.
-
Enolate Formation: Dissolve the product from Protocol 2 (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: Dissolve 3,4-methylenedioxybenzyl bromide (piperonyl bromide) (1.2 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Saponification & Isolation: Combine the organic layers and add 2M NaOH solution (100 mL). Stir vigorously for 4 hours to saponify the ester. Separate the layers and wash the aqueous layer with ether. Acidify the aqueous layer with 6M HCl to precipitate the dicarboxylic acid. Collect the solid by filtration, wash with water, and dry.
Protocol 4 & 5: Reduction and Lactonization to form the Dibenzyl-γ-butyrolactone
-
Principle: The dicarboxylic acid is chemoselectively reduced to a γ-hydroxy acid, which spontaneously cyclizes under acidic conditions to the thermodynamically stable lactone. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve the partial reduction.
-
Setup: Dissolve the diacid from Protocol 3 (1.0 eq) in anhydrous THF (150 mL) in a flame-dried flask under argon and cool to -78 °C.
-
Reduction: Add DIBAL-H (2.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir at -78 °C for 3 hours.
-
Quenching: Quench the reaction by slowly adding methanol (10 mL), followed by a saturated solution of Rochelle's salt (100 mL). Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Lactonization & Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic extracts, add p-toluenesulfonic acid (0.1 eq), and heat to reflux for 2 hours to ensure complete lactonization.
-
Purification: Cool the solution, wash with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the saturated lactone (matairesinol analogue).
Protocol 6: Dehydrogenation to this compound
-
Principle: The α,β-double bond is introduced via a selenation-oxidation-elimination sequence (Grieco elimination). An enolate is formed and trapped with an electrophilic selenium reagent. Subsequent oxidation to the selenoxide triggers a spontaneous syn-elimination to form the butenolide.
-
Enolate Formation: Dissolve the lactone from Protocol 5 (1.0 eq) in anhydrous THF (50 mL) in a flame-dried flask under argon and cool to -78 °C. Add LDA (1.1 eq, prepared as in Protocol 3) dropwise and stir for 1 hour.
-
Selenation: Dissolve phenylselenyl bromide (PhSeBr) (1.2 eq) in anhydrous THF (10 mL) and add it dropwise to the enolate solution. Stir at -78 °C for 2 hours.
-
Oxidative Elimination: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers and cool to 0 °C. Add pyridine (3.0 eq) followed by dropwise addition of 30% hydrogen peroxide (H₂O₂) (5.0 eq). Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Work-up: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization to afford the final this compound product.
Data Summary and Characterization
The following table outlines the expected transformations and typical yields for this synthetic sequence. Yields are illustrative and will vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Piperonal, Diethyl succinate | K OtBu, t-BuOH | Alkylidene succinate half-ester | 75-85% |
| 2 | Alkylidene succinate half-ester | H₂, 10% Pd/C, EtOH | Benzyl succinate half-ester | >95% |
| 3 | Benzyl succinate half-ester | LDA, Piperonyl bromide | Dibenzylsuccinic acid | 60-70% |
| 4/5 | Dibenzylsuccinic acid | DIBAL-H, p-TsOH | Dibenzyl-γ-butyrolactone | 65-75% |
| 6 | Dibenzyl-γ-butyrolactone | LDA, PhSeBr, H₂O₂ | Target Butenolide | 70-80% |
Expected Characterization Data for the Final Product:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.00-6.70 (m, 6H, Ar-H), 5.95 (s, 4H, 2 x -OCH₂O-), 4.80 (s, 2H, -CH₂-O- lactone), 3.60 (s, 4H, 2 x Ar-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~175 (C=O), 148-146 (Ar C-O), 135 (C=C), 130-128 (Ar C), 125 (C=C), 122-108 (Ar CH), 101 (-OCH₂O-), 70 (-CH₂-O- lactone), 30 (Ar-CH₂-).
-
MS (ESI+): Calculated m/z for C₂₂H₁₈O₆ [M+H]⁺, observed m/z consistent with this formula.
References
-
Rodriguez, J. G., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(18), 10502–10566. Available at: [Link]
-
Zhong, Y., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Journal of the American Chemical Society. Available at: [Link]
-
Pattarawarapan, M., et al. (2021). Total Synthesis of (−)-Dimatairesinol via Regioselective Intermolecular Oxidative Phenol Coupling. Organic Letters. Available at: [Link]
-
Fallis, A. G. (1998). The Study of the Asymmetric Synthesis of Lignans. Library and Archives Canada. Available at: [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
-
PubChem. (n.d.). matairesinol biosynthesis pathway. Retrieved from [Link]
-
Ren, P., et al. (2019). Advances in the Synthesis of Lignan Natural Products. Molecules, 24(1). Available at: [Link]
-
Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]
-
Umezawa, T. (2001). Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Journal of Biological Chemistry. Available at: [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Available at: [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
ResearchGate. (2022). Stobbe Condensation. Available at: [Link]
-
Reddy, D., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. All about Stobbe reaction [unacademy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Lignan
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a lignan compound featuring a distinct γ-butenolide structure, originally isolated from the aerial parts of the medicinal plant Hyptis capitata[1]. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the field of drug discovery. The structural motif of a butenolide is also present in compounds with a range of physiological effects, from satiety signaling to potential immunomodulatory and anti-ulcer activities[2][3]. Given the structural novelty of this compound, a systematic in vitro evaluation is imperative to elucidate its pharmacological profile and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the in vitro testing of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity assessment to more detailed mechanistic studies.
Strategic Approach to In Vitro Evaluation
The proposed experimental workflow is designed to systematically characterize the biological activity of this compound. The initial step is to determine its cytotoxic profile, which is crucial for establishing a safe therapeutic window for subsequent functional assays.[4][5] Following this, a series of assays are recommended to investigate its potential anti-inflammatory, apoptotic, and cell cycle-modulating effects. Finally, protocols to explore the compound's impact on key signaling pathways, such as NF-κB and MAPK, are detailed to provide insights into its mechanism of action.
Figure 2: A simplified diagram of the cell cycle phases.
Part 5: Delving into the Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its biological effects, it is essential to investigate its impact on key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammation, cell survival, and proliferation, and are often modulated by natural products. [6][7][8]
Protocol 5.1: NF-κB Activation Assay
Principle: The transcription factor NF-κB plays a critical role in the inflammatory response. [9][10]In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. [11]Upon stimulation (e.g., with TNF-α or LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. [11][12] Methods to Assess NF-κB Activation:
-
Western Blotting: Measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Use a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element.
-
ELISA-based Assays: Measure the amount of activated NF-κB in nuclear extracts.
General Western Blot Procedure:
-
Treat cells with the compound, followed by stimulation with TNF-α or LPS.
-
Prepare cytoplasmic and nuclear extracts.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a nuclear loading control (e.g., Lamin B1).
-
Incubate with a secondary antibody and detect the signal using an appropriate detection system.
Protocol 5.2: MAPK Pathway Activation Assay
Principle: The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. [7][13]The three main MAPK pathways are the ERK, JNK, and p38 pathways. [8][14] Method: Western Blotting for Phosphorylated Kinases
-
Treat cells with the compound and/or a relevant stimulus (e.g., growth factors, stress-inducing agents).
-
Lyse the cells and collect the total protein.
-
Perform Western blotting as described above, using primary antibodies against the phosphorylated and total forms of key kinases in the MAPK pathways (e.g., phospho-ERK1/2, total ERK1/2; phospho-p38, total p38; phospho-JNK, total JNK).
Figure 3: Simplified overview of the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into its cytotoxic, anti-inflammatory, and anti-proliferative properties, as well as its potential mechanisms of action. Positive results from these initial screens will warrant further investigation, including more in-depth mechanistic studies, target identification, and eventual progression to in vivo models to assess efficacy and safety in a more complex biological system. The systematic approach outlined here will enable a thorough and efficient evaluation of this promising natural product for its therapeutic potential.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not further specified]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]
-
Methods used in Cytotoxicity Assays n vitro - Hilaris Publisher. (2021). Hilaris Publisher. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021). National Center for Biotechnology Information. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. (2025). BMG Labtech. [Link]
-
In vitro assays for cell death determination. (2025). ResearchGate. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). UC San Diego Moores Cancer Center. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
-
Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. (n.d.). Springer Link. [Link]
-
MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (n.d.). Assay Genie. [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]
- Cell Cycle Analysis. (n.d.). [Source not further specified].
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). National Center for Biotechnology Information. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. [Link]
-
Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (n.d.). Creative Biolabs. [Link]
-
Methods for analyzing MAPK cascades. (n.d.). National Center for Biotechnology Information. [Link]
-
1 In vitro MAPK signaling assay | Download Table. (n.d.). ResearchGate. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro benchmarking of NF-κB inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]
-
Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state. (n.d.). PubMed. [Link]
-
Effect of an endogenous satiety substance, 2-buten-4-olide, on gastric acid secretion and experimental ulceration in rats. (n.d.). PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an endogenous satiety substance, 2-buten-4-olide, on gastric acid secretion and experimental ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - CH [thermofisher.com]
Application Notes & Protocols: Utilizing 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in Cell Culture Assays
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Bioactive Lignan
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a bioactive lignan belonging to the dibenzylbutyrolactone class.[1][2] More commonly known in scientific literature as (-)-Hinokinin , this compound is isolated from various plant species, including Piper cubeba and plants of the genera Chamaecyparis and Aristolochia.[2][3][4] Emerging research has highlighted its potential as a pharmacological agent due to a range of biological activities.
In vitro studies have demonstrated that Hinokinin possesses significant anti-inflammatory, anti-tumor, and neuroprotective properties.[2][3] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a compound of interest for drug discovery and development, particularly in oncology and immunology. The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][5] Furthermore, it has been shown to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2][4]
This guide provides a comprehensive overview of the compound's mechanism of action and offers detailed, validated protocols for assessing its biological effects in cell culture-based assays.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of Hinokinin is primarily attributed to its potent inhibition of the canonical NF-κB pathway.[2][5] This pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9][10] This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.[9]
Hinokinin exerts its effect by intervening in this cascade, preventing the nuclear translocation of NF-κB. This blockade effectively suppresses the downstream expression of inflammatory mediators like IL-6 and TNF-α.[5][11]
Figure 1: Simplified diagram of Hinokinin's inhibitory action on the canonical NF-κB signaling pathway.
Compound Preparation and Handling
Proper handling and preparation of this compound (Hinokinin) is critical for reproducible results.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.36 g/mol |
| Appearance | Colorless crystalline compound[2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
Protocol for Stock Solution Preparation (10 mM):
-
Weigh: Accurately weigh out 3.54 mg of Hinokinin powder.
-
Dissolve: Add 1 mL of high-purity DMSO to the powder.
-
Mix: Vortex thoroughly until the compound is completely dissolved.
-
Aliquot & Store: Dispense into smaller, single-use volumes and store at -20°C or -80°C.
Causality Insight: DMSO is a common solvent for organic compounds in cell culture, but it can be toxic to cells at concentrations above 0.5-1%. It is imperative to ensure the final concentration of DMSO in the culture medium (including in the highest dose of the compound) remains non-toxic and is consistent across all treatments, including the vehicle control.
Application Protocols for Cellular Assays
The following protocols are designed to investigate the cytotoxic, pro-apoptotic, and cell cycle effects of Hinokinin.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hinokinin in culture medium from your 10 mM stock. The final DMSO concentration should not exceed 0.1%.
-
Experimental Tip: A good starting dose-range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).
-
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the respective Hinokinin concentrations or controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the average absorbance of the no-cell control wells.
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Figure 2: General experimental workflow for the Annexin V & PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate.[14] After 24 hours, treat with an effective concentration of Hinokinin (e.g., the IC₅₀ value determined from the MTT assay) and a vehicle control. Incubate for a relevant period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[15]
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution (e.g., 1 mg/mL stock) to the cell suspension.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Data Interpretation: The flow cytometry data will resolve four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical damage).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.[17] This allows for the differentiation of cell cycle phases based on fluorescence intensity.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1-5 x 10⁶ cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add dropwise into 2-5 mL of ice-cold 70% ethanol while gently vortexing.[18] This step is crucial for permeabilizing the cells and preventing clumping. Fix for at least 30 minutes on ice; cells can be stored at -20°C in ethanol for several weeks.[19][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with cold PBS to remove the ethanol.[18][20]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for at least 30 minutes at room temperature.[20]
-
Causality Insight: PI can also bind to double-stranded RNA. RNase treatment is essential to degrade RNA, ensuring that the PI signal is specific to DNA content for accurate cell cycle analysis.[19]
-
-
PI Staining: Add PI staining solution (final concentration of ~50 µg/mL) to the cells.[19][20]
-
Analysis: Incubate for 5-10 minutes at room temperature and analyze by flow cytometry.[20] Acquire data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[20]
Data Interpretation: The resulting histogram of PI fluorescence intensity will show distinct peaks:
-
First Peak (2n DNA content): Cells in the G0/G1 phase.
-
Intermediate Region: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA content): Cells in the G2/M phase. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Experimental Strategy and Troubleshooting
Figure 3: A logical workflow for investigating the cellular effects of Hinokinin.
| Problem | Potential Cause | Solution |
| MTT Assay: High background in no-cell control wells | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. |
| MTT Assay: Low signal or poor dose-response | Cell density too low/high; incorrect incubation time; formazan crystals not fully dissolved. | Optimize cell seeding density. Perform a time-course experiment. Ensure complete solubilization by mixing thoroughly. |
| Flow Cytometry: High percentage of necrotic cells (Annexin V-/PI+) in all samples | Harsh cell handling during harvesting or staining. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice when possible. |
| Flow Cytometry: Poor separation between cell cycle peaks | Cell clumping; insufficient RNase treatment; improper flow cytometer setup. | Ensure single-cell suspension before fixation. Increase RNase incubation time/concentration. Use doublet discrimination gating and ensure linear acquisition of the PI signal. |
| General: Inconsistent results between experiments | Inconsistent cell passage number; variability in compound dilutions; freeze-thaw of stock solution. | Use cells within a consistent passage range. Prepare fresh dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Balasubramanian, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19).
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Cell Signaling Technology. (n.d.). NF-κB Signaling.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from University of Chicago Flow Cytometry Facility.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6).
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Sino Biological. (n.d.). NF-kB Signaling Pathway.
- Abcam. (n.d.). Overview of NF-κB pathway.
- Torres-González, M., et al. (2020).
- MedChemExpress. (n.d.). This compound.
- Wikipedia. (n.d.). Hinokinin.
- Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Molecules, 19(9), 14866-14881.
- Barthelemy, S., et al. (2019). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Molecules, 24(9).
- Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan.
- Desai, S. J., et al. (2013). Hinokinin, an emerging bioactive lignan.
- Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Semantic Scholar.
- Petersen, M., & Alfermann, A. W. (2001). The production of cytotoxic lignans by plant cell cultures. Applied Microbiology and Biotechnology, 55(2), 135-142.
- Yousef, A. F., et al. (2018).
- Rather, M. A., et al. (2025). Hinokinin, a lignan from Piper cubeba fruits induces apoptosis via reactive oxygen species-mediated mitochondrial dysfunction in MCF-7 breast cancer cells.
- Hano, C. (2018). Production of Antidiabetic Lignans in Flax Cell Cultures.
- Allouche, D., et al. (2021).
- El-Shamy, A. I., et al. (2019). Recent Advances Toward Development of Plant Cell Culture Process for Sustainable Production of Lignans and Their Health Benefits.
- Oomura, Y., et al. (2003). Physiological significance of 2-buten-4-olide (2-B4O)
- Sobekbio Biosciences. (n.d.). This compound CFN97895.
- Hori, N., et al. (1993).
- Nagai, Y., et al. (1994). Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines.
- Lamoia, T. E., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. European Journal of Medicinal Chemistry, 236.
- Sridevi, V., & Sembulingam, P. (2014). Anti-inflammatory activities of phytochemicals from Bauhinia variegata Linn. leaf: an in silico approach. Journal of Chemical and Pharmaceutical Research, 6(9), 334-348.
- Kim, J. Y., et al. (2006). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry Letters, 16(11), 2854-2858.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hinokinin - Wikipedia [en.wikipedia.org]
- 3. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokinin, a lignan from Piper cubeba fruits induces apoptosis via reactive oxygen species-mediated mitochondrial dysfunction in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sinobiological.com [sinobiological.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-kB pathway overview | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Quantification of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Introduction: Unveiling the Analytical Strategy for a Novel Lignan
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a lignan of the dibenzylbutyrolactone class, characterized by a γ-butenolide core and two benzyl groups substituted with methylenedioxy moieties.[1][2] Lignans, as a broad class of polyphenolic compounds, are the subject of extensive research in nutrition and drug development due to their diverse biological activities.[3][4] The accurate and precise quantification of this compound in various matrices, such as plant extracts or formulated products, is paramount for quality control, pharmacokinetic studies, and establishing structure-activity relationships.
This document provides a comprehensive guide to the analytical quantification of this specific lignan. Departing from a rigid template, this guide is structured to first establish the foundational analytical principles and then to detail two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: Foundational Analytical Considerations
Physicochemical Properties and Chromatic Behavior
This compound possesses a molecular weight of 352.34 g/mol and a formula of C₂₀H₁₆O₆. Its structure imparts a moderate lipophilicity, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of the methylenedioxy and aromatic groups results in significant ultraviolet (UV) absorbance, a property that can be exploited for detection and quantification.
Extraction from Plant Matrices
The efficient extraction of lignans from plant material is a critical prerequisite for accurate quantification. Lignans can exist as free aglycones or as glycosides.[4] For this compound, which is typically found as an aglycone, solvent extraction is the primary method. The choice of solvent is crucial; polar solvents like methanol, ethanol, or their aqueous mixtures are generally effective for extracting lignans.[4][5] The addition of a small percentage of water to the organic solvent can enhance extraction efficiency by improving solvent penetration into the plant matrix.[6]
Part 2: Analytical Methodologies and Protocols
This section details two distinct analytical methods for the quantification of this compound. An HPLC-UV method is presented for its accessibility and robustness in routine analyses, while an LC-MS/MS method is described for its superior sensitivity and selectivity, which is ideal for complex matrices or low-concentration samples.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the reliable quantification of this compound in samples where the analyte concentration is relatively high and the matrix is not overly complex.
1. Sample Preparation (from a hypothetical plant matrix): a. Weigh 1 gram of homogenized and dried plant material into a centrifuge tube. b. Add 10 mL of 80% methanol (v/v) in water. c. Vortex for 1 minute to ensure thorough mixing. d. Sonicate in an ultrasonic bath for 30 minutes at 40°C.[7][8] e. Centrifuge at 4000 rpm for 15 minutes. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions: a. Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD). b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately lipophilic compounds like lignans.[9] c. Mobile Phase:
- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile The acidic mobile phase ensures the analyte is in a neutral form, leading to better peak shape and retention. d. Gradient Elution: A gradient is employed to ensure adequate separation from other matrix components and efficient elution of the analyte.
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
3. Calibration: a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. c. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Optimal for separation of moderately polar compounds.[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidification improves peak shape for phenolic compounds. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Temperature | 30°C | Ensures reproducible retention and separation. |
| Detection | UV at 288 nm | Corresponds to a common absorbance maximum for the methylenedioxybenzyl moiety. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak shape. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level quantification in herbal products, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity.
Dibenzylbutyrolactone lignans are known to exhibit characteristic fragmentation patterns in electrospray ionization mass spectrometry (ESI-MS).[10][11] For this compound (MW 352.34), in positive ion mode, the protonated molecule [M+H]⁺ at m/z 353.1 is expected. A key fragmentation pathway for butyrolactone lignans involves the neutral loss of the lactone moiety components.
1. Sample Preparation: a. Follow the same extraction procedure as for the HPLC-UV method (Section 2.1.1, step 1). b. Depending on the expected concentration, a dilution step with the initial mobile phase composition may be necessary to fall within the linear range of the calibration curve.
2. LC-MS/MS Conditions: a. Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A smaller particle size column is used for better resolution and faster analysis times, compatible with UHPLC systems. c. Mobile Phase:
- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile d. Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
3. Mass Spectrometer Conditions: a. Ionization Mode: Electrospray Ionization (ESI), Positive. b. MRM Transitions:
- Quantifier: 353.1 → 135.1 (This transition corresponds to the fragmentation of the precursor ion to the methylenedioxybenzyl cation, a stable and abundant fragment).
- Qualifier: 353.1 → 177.1 (A secondary fragment for confirmation). c. Source Parameters:
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr (Note: These are typical starting parameters and should be optimized for the specific instrument used).
4. Calibration: a. Prepare a stock solution as in the HPLC-UV method. b. Perform serial dilutions to prepare calibration standards in the range of 0.1 ng/mL to 100 ng/mL. c. Inject each standard in triplicate and construct a calibration curve by plotting the peak area of the quantifier transition against the concentration.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Provides stable protonated molecular ions for this class of compounds. |
| Precursor Ion | m/z 353.1 [M+H]⁺ | Corresponds to the protonated molecule of the analyte. |
| Product Ion 1 | m/z 135.1 (Quantifier) | Highly specific and abundant fragment of the methylenedioxybenzyl moiety. |
| Product Ion 2 | m/z 177.1 (Qualifier) | Confirmatory ion to increase confidence in identification. |
| Collision Energy | Optimize experimentally | Instrument-dependent parameter to maximize fragment ion intensity. |
| Dwell Time | 100 ms | Sufficient time for data acquisition for each transition. |
Part 3: Method Validation
To ensure the reliability and accuracy of the analytical data, the developed methods must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[1][2][12]
Validation Parameters
The following parameters should be assessed for both the HPLC-UV and LC-MS/MS methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and by comparing the analyte's peak purity (for DAD) or ion ratio (for MS/MS) in the sample to that of a pure standard.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries should be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory (different days, different analysts, different equipment). The RSD should be <3%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Summary of Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD%) | Repeatability: ≤ 2%Intermediate: ≤ 3% |
| Specificity | No interference at analyte retention time |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of the target lignan.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides the enhanced sensitivity and selectivity required for more demanding applications. Adherence to the principles of method validation outlined by the ICH is critical to ensure the generation of high-quality, defensible data, which is essential for researchers, scientists, and drug development professionals.
References
-
Schmidt, T. J., et al. (2008). High-performance liquid chromatography/mass spectrometric identification of dibenzylbutyrolactone-type lignans: insights into electrospray ionization tandem mass spectrometric fragmentation of lign-7-eno-9,9′-lactones and application to the lignans of Linum usitatissimum L. (Common Flax). Rapid Communications in Mass Spectrometry, 22(22), 3642-3650. Available at: [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Milder, I. E. J., et al. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Journal of Agricultural and Food Chemistry, 52(15), 4643-4651. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Eklund, P. C., et al. (2007). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. Journal of Mass Spectrometry, 42(1), 97-107. Available at: [Link]
-
ResearchGate. Scheme 3. Fragmentation of furofurano lignans, exemplified by compound 18. Available at: [Link]
-
Willför, S. M., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. Available at: [Link]
-
Šarkanj, B., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Plants, 11(18), 2417. Available at: [Link]
-
Kim, J., et al. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Frontiers in Nutrition, 11, 1354025. Available at: [Link]
-
Schmidt, T. J., et al. (2008). High-performance liquid chromatography/mass spectrometric identification of dibenzylbutyrolactone-type lignans... ResearchGate. Available at: [Link]
-
Nørskov, N. P., et al. (2018). Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces. Journal of Agricultural and Food Chemistry, 66(29), 7856-7866. Available at: [Link]
-
ResearchGate. Rapid Determination of Lignans in Plant Raw Materials by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Kim, J., et al. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. PubMed Central. Available at: [Link]
-
Patyra, E., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(18), 5828. Available at: [Link]
-
Willför, S. M., et al. (2006). General analytical scheme for analysis and isolation of plant lignans. ResearchGate. Available at: [Link]
-
Patyra, E., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Semantic Scholar. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography/mass spectrometric identification of dibenzylbutyrolactone-type lignans: insights into electrospray ionization tandem mass spectrometric fragmentation of lign-7-eno-9,9'-lactones and application to the lignans of Linum usitatissimum L. (Common Flax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. This lignan, a natural product isolated from medicinal plants like Hyptis capitata, has garnered research interest for its potential biological activities.[1][2] The method detailed herein is optimized for specificity, accuracy, and precision, making it suitable for quality control, stability studies, and phytochemical analysis. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for research and drug development applications.[3][4]
Introduction and Scientific Rationale
This compound (DMBB) is a lignan characterized by a γ-butenolide structure.[1] The accurate determination of such bioactive compounds in raw materials or finished products is critical for ensuring product consistency and efficacy. High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique for analyzing plant extracts due to its ability to separate compounds of diverse polarity and molecular weight.[5]
The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of DMBB. Its structure, containing both hydrophobic benzyl rings and polar lactone and methylenedioxy functionalities, makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly suitable as the conjugated aromatic system and the butenolide ring act as strong chromophores, allowing for sensitive detection. This note provides a comprehensive guide, from sample extraction to method validation, grounded in established chromatographic principles.
Experimental Design
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The use of a guard column is strongly recommended when analyzing crude extracts to protect the analytical column from strongly binding components.[5]
-
Data Acquisition: Chromatography data station software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Standards
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.45 µm membrane.
-
Formic Acid: LC-MS grade.
Chromatographic Conditions: The Causality Behind Choices
The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions were established to ensure a sharp, symmetrical peak for DMBB, well-resolved from potential matrix interferences.
| Parameter | Optimized Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates residual silanols on the silica backbone of the C18 column, minimizing peak tailing. It also ensures the analyte is in a consistent, non-ionized state, promoting reproducible retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity for reduced backpressure and a low UV cutoff, which prevents interference with analyte detection.[6] |
| Elution Mode | Gradient | A gradient elution is employed to effectively separate the target analyte from other compounds in a complex plant matrix and to ensure a reasonable run time. A typical gradient might run from 40% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min | This flow rate provides a balance between analysis time, resolution, and system backpressure for a standard 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion (band broadening) from the injection solvent. |
| Detection Wavelength | λmax ≈ 290 nm (Verify with PDA) | The methylenedioxybenzyl groups and conjugated system are expected to have a strong absorbance maximum (λmax) around 290 nm. A PDA detector should be used initially to scan the peak and confirm the optimal wavelength for maximum sensitivity and selectivity. |
Protocols and Methodologies
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DMBB reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock standard with the mobile phase initial composition (e.g., 60:40 Water:ACN). These solutions are used to construct the calibration curve.
Sample Preparation Protocol (from Plant Material)
Proper sample preparation is paramount for obtaining accurate results and preserving the longevity of the HPLC column.[7] The goal is to efficiently extract the analyte while removing interferences.[8]
-
Homogenization: Dry the plant material (e.g., leaves, stems) at room temperature or by freeze-drying and grind into a fine powder.[9]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 20 mL of methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[10] Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Pooling and Filtration: Pool the extracts and filter through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure at a temperature not exceeding 40 °C.
-
Reconstitution and Final Filtration: Reconstitute the dried extract in 5.0 mL of methanol. Before injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Figure 1: General experimental workflow from sample preparation to final quantification.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The following parameters must be assessed according to ICH guidelines.[4][11]
System Suitability
Before conducting any validation experiments, the suitability of the chromatographic system must be established. This is done by injecting the working standard solution (e.g., 25 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (mobile phase), a placebo/matrix blank (extracted plant material known to not contain DMBB), a standard solution of DMBB, and a sample solution.
-
Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the DMBB analyte. The peak purity should be confirmed using a PDA detector if available.
Linearity and Range
-
Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (Recovery)
-
Procedure: Perform a recovery study by spiking a known amount of DMBB standard into a placebo/matrix blank at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.
-
Calculation: % Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Spiked] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[13]
Limits of Detection (LOD) and Quantitation (LOQ)
These values indicate the sensitivity of the method.
-
Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)
-
LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy. A typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.[10]
Robustness
-
Procedure: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results. Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH/composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the minor changes.
Figure 2: Key performance characteristics evaluated during HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, specific, and sensitive tool for the quantitative determination of this compound in various samples, particularly from plant matrices. The detailed protocols for sample preparation, chromatographic analysis, and method validation adhere to stringent international standards, ensuring the generation of high-quality, reproducible data. This method is well-suited for routine quality control in industrial settings and for advanced phytochemical research.
References
- Vertex AI Search. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts.
-
Angelino, S., et al. (n.d.). Development of an extraction method for the quantification of lignans in espresso coffee by using HPLC-MS/MS triple quadrupole. PubMed. Retrieved from [Link]
- Gao, W., et al. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. [Source details incomplete in search result]
-
Giergielewicz-Możajska, H., et al. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Hossain, M. A., et al. (2015). Importance of HPLC in Analysis of Plants Extracts. Austin Publishing Group. Retrieved from [Link]
-
Shalygin, A. M., et al. (2022). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. MDPI. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
-
ResearchGate. (n.d.). HPLC methods used in the analysis of lignans. Retrieved from [Link]
-
Beara, I. N., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. MDPI. Retrieved from [Link]
-
Flexbiosys. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Futur Enzymes. (n.d.). This compound. Retrieved from [Link]
-
Liu, T., et al. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications. Retrieved from [Link]
-
Stala, M., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. MDPI. Retrieved from [Link]
- Ibezim, A., et al. (2012).
-
George, S., et al. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. Retrieved from [Link]
-
Siddiqui, M. R., et al. (2018). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Journal of Chromatographic Science. Retrieved from [Link]
-
Vela-Soria, F., et al. (2013). Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
JKU ePUB. (2021). INVESTIGATIONS ON THE UPTAKE AND TRANSFORMATION OF UV FILTERS IN PLANTS USING HPLC DTIM-QTOF-MS. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. turkjps.org [turkjps.org]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Investigating the Antimicrobial Potential of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. This document outlines detailed protocols for determining the compound's efficacy against a panel of clinically relevant microbial strains, elucidating its potential mechanism of action, and establishing a foundation for its further development as a novel antimicrobial agent. The methodologies described herein are grounded in established principles of microbiology and pharmacology, ensuring reproducibility and scientific rigor.
Introduction: The Emergence of Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. Lignans, a diverse class of plant secondary metabolites, have demonstrated a wide array of biological activities, including antimicrobial effects. This compound is a lignan characterized by a central γ-butenolide structure, isolated from the aerial parts of the medicinal plant Hyptis capitata.[1][2][3] The butenolide moiety is a recurring motif in various bioactive natural products and is associated with a range of pharmacological activities.[4][5][6] This document provides a framework for the systematic investigation of the antimicrobial potential of this promising natural compound.
Compound Profile:
| Compound Name | This compound |
| Synonyms | 10-epi-olguine |
| CAS Number | Not readily available |
| Molecular Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.34 g/mol |
| Structure | A lignan with a γ-butenolide core |
| Source | Isolated from Hyptis capitata[1][2] |
Experimental Workflows for Antimicrobial Evaluation
A systematic approach is crucial for evaluating the antimicrobial properties of a novel compound. The following diagram outlines the recommended experimental workflow.
Caption: Potential cellular targets for mechanism of action studies.
Cell Membrane Integrity Assay
Rationale: Many antimicrobial compounds, including some butenolides, disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death. [7]This can be assessed using fluorescent dyes.
Protocol:
-
Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer (e.g., PBS) and treat with the compound at MIC and supra-MIC concentrations.
-
Fluorescent Staining: Add a mixture of SYTO 9 and propidium iodide (PI) to the bacterial suspension. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with compromised membranes.
-
Fluorescence Microscopy/Flow Cytometry: Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in PI fluorescence indicates membrane damage.
Biofilm Inhibition Assay
Rationale: Biofilms are a major contributor to antimicrobial resistance and chronic infections. Assessing the ability of the compound to inhibit biofilm formation is a key indicator of its potential clinical utility.
Protocol:
-
Biofilm Formation: In a 96-well plate, add the microbial suspension and the compound at sub-MIC concentrations.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Staining: After incubation, gently wash the wells to remove planktonic cells and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm formation.
Data Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive profile of the antimicrobial activity of this compound.
Data Summary Table:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Static/Cidal) | Biofilm Inhibition (%) |
| S. aureus | ||||
| E. coli | ||||
| P. aeruginosa | ||||
| C. albicans |
A low MBC/MIC ratio (≤ 4) is generally indicative of bactericidal or fungicidal activity. Significant biofilm inhibition at sub-MIC concentrations suggests a potential role in combating persistent infections. Positive results in the membrane integrity assay would point towards a specific mechanism of action.
Future studies should focus on elucidating the precise molecular targets of the compound, evaluating its toxicity in mammalian cell lines, and exploring its efficacy in in vivo models of infection. The structural features of this compound, particularly the butenolide ring and the methylenedioxybenzyl groups, offer opportunities for medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
-
FuturEnzymes. (n.d.). This compound. Retrieved from [Link]
-
Flexbiosys. (n.d.). This compound. Retrieved from [Link]
-
van der Westhuyzen, C. W., et al. (2010). Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germination. Journal of Natural Products, 73(2), 267–269. [Link]
-
PubChem. (n.d.). Butenolide. Retrieved from [Link]
-
Strand, M., et al. (2014). The proposed biosynthetic pathway of butenolides 1-4. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Butenolide. Retrieved from [Link]
-
MedChemExpress Japan. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Activity of Dimeric Flavonoids. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Antibacterial and antifungal activities of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their pyrrolone derivatives. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Futur Enzymes [futurenzymes.com]
- 3. This compound | Flexbio System [flexbiosys.com]
- 4. researchgate.net [researchgate.net]
- 5. Butenolide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Butenolide | C6H7NO3 | CID 27790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Framework for Assessing the Anti-Inflammatory Effects of Butenolides
Introduction
Butenolides, a class of γ-lactones, are attracting significant interest within the drug discovery landscape for their diverse pharmacological activities. Notably, emerging research highlights their potential as potent anti-inflammatory agents.[1][2][3][4] Inflammation is a critical biological response to harmful stimuli; however, its dysregulation is a key driver of numerous chronic diseases.[5] This underscores the urgent need for novel anti-inflammatory therapeutics. This document provides a detailed, multi-faceted protocol for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory properties of butenolide compounds, from initial in vitro screening to in vivo validation.
The protocols outlined herein are designed to not only quantify the anti-inflammatory efficacy of butenolides but also to elucidate their underlying molecular mechanisms. We will focus on widely accepted and robust models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages for in vitro analysis and the carrageenan-induced paw edema model for in vivo studies.[6]
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
The initial evaluation of butenolides is most effectively conducted using in vitro models that mimic the inflammatory cascade in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is an established and reliable model for this purpose.[7][8][9] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells initiate a signaling cascade that results in the production of key pro-inflammatory mediators.[8][10]
1.1. Core Principle: Inhibition of Pro-Inflammatory Mediators
The primary objective of this in vitro protocol is to determine the ability of butenolide compounds to suppress the production of critical inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
1.2. Experimental Workflow: In Vitro Analysis
Caption: Key inflammatory signaling pathways.
Part 2: In Vivo Validation of Anti-Inflammatory Effects
While in vitro assays provide valuable initial data, in vivo models are essential for confirming the anti-inflammatory efficacy of butenolides in a complex physiological system. [11][12]The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model for this purpose. [6][13][14][15] 2.1. Core Principle: Reduction of Acute Inflammation
This model induces a localized and acute inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent. [14] 2.2. Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
2.3. Detailed In Vivo Protocol
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and butenolide treatment groups at various doses.
-
Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. [6]3. Drug Administration: Administer the butenolide compounds or the vehicle orally or intraperitoneally 1 hour before the induction of inflammation. [6]4. Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw. [6][16]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [6] 2.4. Data Analysis and Interpretation
Calculation of Paw Edema:
-
Increase in paw volume (Edema) = Vₜ - V₀
Calculation of Percentage Inhibition of Edema:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
A significant reduction in paw edema in the butenolide-treated groups compared to the vehicle control group indicates in vivo anti-inflammatory activity.
Part 3: Data Presentation and Summary
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-Inflammatory Activity of Butenolides on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| Butenolide X | 1 | 85.3 ± 4.5* | 90.1 ± 5.3 | 88.7 ± 4.9 |
| 10 | 52.1 ± 3.8 | 65.4 ± 4.1** | 60.2 ± 3.7 | |
| 50 | 25.6 ± 2.9 | 38.9 ± 3.2 | 35.1 ± 2.8 | |
| Positive Control | 10 | 30.2 ± 2.5 | 42.7 ± 3.5 | 40.5 ± 3.1 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group.
Table 2: In Vivo Anti-Inflammatory Effect of Butenolide X in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Butenolide X | 10 | 0.62 ± 0.05* | 27.1 |
| 50 | 0.41 ± 0.04 | 51.8 | |
| 100 | 0.28 ± 0.03 | 67.1 | |
| Indomethacin | 10 | 0.35 ± 0.04*** | 58.8 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to the vehicle control group.
Conclusion
This comprehensive application note provides a robust framework for the systematic evaluation of the anti-inflammatory properties of butenolide compounds. By employing a combination of in vitro and in vivo models, researchers can effectively screen for promising candidates and gain valuable insights into their mechanisms of action. The detailed protocols and data analysis guidelines presented herein are intended to ensure scientific rigor and reproducibility, ultimately facilitating the discovery and development of novel butenolide-based anti-inflammatory therapeutics.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. Available at: [Link]
-
Neurofit. (n.d.). Animal and cellular models of acute inflammation. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]
-
Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available at: [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
Mitchell, S., et al. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. Available at: [Link]
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available at: [Link]
-
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101-108. Available at: [Link]
-
IAmBiotech. (2025). MAPK signalling pathway: Significance and symbolism. IAmBiotech. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
Fuchs, D., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 1(4), 635-640. Available at: [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
IAmBiotech. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. IAmBiotech. Available at: [Link]
-
ResearchGate. (n.d.). Modeling the In Vivo Inflammatory Response to Single Acute, Chronic, and Competing Wounds. ResearchGate. Available at: [Link]
-
Willoughby, D. A. (2003). In Vivo Models of Inflammation. Springer Nature Experiments. Available at: [Link]
-
Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]
-
MDPI. (2021). Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. MDPI. Available at: [Link]
-
ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
-
MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. Available at: [Link]
-
Cusabio. (n.d.). Inflammatory Cytokine ELISA Kits. Cusabio. Available at: [Link]
-
J-Stage. (n.d.). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. J-Stage. Available at: [Link]
-
PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. Available at: [Link]
-
Tseng, J. C., et al. (2013). In vivo imaging method to distinguish acute and chronic inflammation. Journal of Visualized Experiments, (79), 50690. Available at: [Link]
-
Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. Available at: [Link]
-
Kim, S. F., et al. (2005). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 288(3), R481-R494. Available at: [Link]
-
PubMed. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
ResearchGate. (2025). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. ResearchGate. Available at: [Link]
-
PubMed. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. PubMed. Available at: [Link]
-
PubMed. (2015). Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Semantic Scholar. Available at: [Link]
-
PubMed. (2022). Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis. PubMed. Available at: [Link]
-
PubMed. (2021). New butenolides with anti-inflammatory activity from Balanophora fungosa. PubMed. Available at: [Link]
-
PubMed. (2018). Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii. PubMed. Available at: [Link]
Sources
- 1. Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036 | MDPI [mdpi.com]
- 2. Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New butenolides with anti-inflammatory activity from Balanophora fungosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajrb.com [journalajrb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models of Inflammation | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo imaging method to distinguish acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
Application Notes & Protocols for 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a lignan natural product isolated from the medicinal plant Hyptis capitata.[1][2][3] Its dibenzylbutyrolactone scaffold is a recurring motif in a class of bioactive compounds known for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[4] This document provides a comprehensive guide for utilizing this compound as a chemical probe to investigate cellular signaling pathways and identify novel therapeutic targets. We present its putative mechanism of action based on related lignans, detailed protocols for its application in cell-based assays and target identification, and a strategy for its development into a targeted chemical probe.
Introduction: The Promise of a Lignan-Based Chemical Probe
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[5] Lignans, a major class of polyphenols, are biosynthesized in plants and exhibit a wide array of biological effects.[4][6] this compound belongs to the dibenzylbutyrolactone subclass of lignans, which are noted for their potential as modulators of critical cellular processes.[4]
The utility of a natural product in modern drug discovery extends beyond its intrinsic therapeutic potential; its true value often lies in its application as a chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target.[7][8] This guide outlines the methodologies to harness this compound as such a tool.
Putative Mechanism of Action: Insights from Structurally Related Lignans
Direct mechanistic studies on this compound are limited. However, by examining structurally similar dibenzylbutyrolactone lignans such as trachelogenin and arctigenin, we can propose a plausible hypothesis for its mode of action. These related compounds have been shown to modulate key signaling pathways involved in inflammation and cellular stress.
A potential mechanism of action for this compound involves the inhibition of pro-inflammatory signaling cascades, possibly through the modulation of transcription factors like NF-κB or interference with upstream kinases. The γ-butyrolactone ring is a key structural feature that may confer reactivity towards specific protein targets.[9]
Figure 1: A diagram illustrating the putative mechanism of action.
Application in Cell-Based Assays: Protocols for Functional Characterization
The initial step in characterizing a novel compound is to assess its biological activity in relevant cellular models. Below are detailed protocols for evaluating the anti-inflammatory and cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range at which the compound exhibits biological activity without causing significant cell death.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a cancer cell line like HeLa for cytotoxicity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture media to final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the cytotoxicity protocol using RAW 264.7 cells.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
| Parameter | Recommended Range |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Concentration | 0.1 µM - 100 µM |
| LPS Concentration | 0.1 - 1 µg/mL |
| Incubation Time | 24 - 48 hours |
Table 1: Recommended parameters for cell-based assays.
Target Identification Strategies: Unveiling the Molecular Partners
Identifying the direct protein targets of a bioactive compound is crucial for understanding its mechanism of action and for its development as a therapeutic agent.[5][7][10] Both label-free and probe-based methods can be employed.
Label-Free Target Identification: Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying drug targets based on the principle that protein-ligand binding alters the thermal stability of the protein.
Workflow:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Proteomic Analysis: Analyze the soluble protein fraction by quantitative mass spectrometry.
-
Data Analysis: Identify proteins with altered melting curves in the presence of the compound.
Probe-Based Target Identification: Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their enrichment and identification.[11][12] The γ-butyrolactone moiety of the target compound can be exploited for this purpose.[9]
Workflow:
Figure 2: A diagram illustrating the ABPP workflow.
Protocol for Probe Synthesis and Application:
-
Synthesis of an Alkyne-Tagged Probe: A terminal alkyne can be introduced into the this compound structure, for example, by modifying one of the methylenedioxy groups or by synthesizing a derivative with an alkyne-containing side chain.[13][14] The synthesis should be carefully designed to minimize perturbation of the compound's biological activity.
-
Cellular Labeling: Incubate live cells or cell lysates with the alkyne-tagged probe for a defined period.
-
Click Chemistry: Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag, such as biotin-azide.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Evaluation: Assessing Efficacy in Animal Models
For compounds that show promising in vitro activity, evaluation in animal models is the next critical step.[15] Based on the known activities of related lignans, models of inflammation and neurodegeneration are relevant starting points.
Protocol for a Murine Model of Acute Inflammation:
-
Animal Model: Use male C57BL/6 mice.
-
Treatment: Administer this compound via intraperitoneal injection or oral gavage at various doses (e.g., 10, 25, and 50 mg/kg).
-
Induction of Inflammation: One hour after treatment, inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: After 6 hours, collect blood and peritoneal lavage fluid.
-
Analysis: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the serum and lavage fluid using ELISA.
| Parameter | Recommended Condition |
| Animal Model | C57BL/6 mice (6-8 weeks old) |
| Compound Dosing | 10-50 mg/kg |
| Route of Administration | Intraperitoneal or oral gavage |
| Inflammatory Stimulus | LPS (1 mg/kg, i.p.) |
| Time Points | 1, 6, 24 hours post-LPS |
Table 2: Recommended parameters for in vivo inflammation studies.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel chemical probe. Its structural similarity to other bioactive lignans suggests a high potential for modulating important cellular pathways. The protocols outlined in this guide provide a roadmap for its characterization, from initial cell-based assays to in vivo efficacy studies and target identification. The successful application of these methodologies will not only elucidate the mechanism of action of this specific lignan but also pave the way for the discovery of new drug targets and therapeutic strategies.
References
- Bunnage, M. E., & Gilbert, A. M. (2015). Target identification for phenotypic screening. Natural Product Reports, 32(8), 1255-1271.
- Luo, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 748013.
- García-García, A., et al. (2019). Protein reactivity of natural product-derived γ-butyrolactones. Beilstein Journal of Organic Chemistry, 15, 2378-2387.
- Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Ríos, J. L. (2010). Effects of lignans on the digestive system. Planta Medica, 76(11), 1137-1144.
- Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & Biology, 14(9), 1043-1051.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
- Willems, L. I., et al. (2014). Activity-based protein profiling: from chemical principles to clinical applications. Journal of the American Chemical Society, 136(33), 11454-11467.
-
Flexbiosys. (n.d.). This compound. Retrieved from [Link]
- Almtorp, G. T., et al. (1991).
- Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
- Zhang, C., et al. (2018). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current Pharmaceutical Design, 24(33), 3946-3963.
-
Flexbiosys. (n.d.). This compound. Retrieved from [Link]
- Zhang, C., et al. (2018). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current Pharmaceutical Design, 24(33), 3946-3963.
- Luo, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 748013.
- García-García, A., et al. (2019). Protein reactivity of natural product-derived γ-butyrolactones. Beilstein Journal of Organic Chemistry, 15, 2378-2387.
- Sohilait, H. J. (2017). Synthesis of 1-(3,4-methylenedioxyphenyl)
- Zhang, C., et al. (2018). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current Pharmaceutical Design, 24(33), 3946-3963.
- Sohilait, H. J. (2017). Synthesis of 1-(3,4-methylenedioxyphenyl)
Sources
- 1. This compound | Flexbio System [flexbiosys.com]
- 2. This compound [sobekbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Protein reactivity of natural product-derived γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeled and Label-Free Target Identifications of Natural Products [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. idpublications.org [idpublications.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Scaling the Synthesis of Dibenzylbutenolides
For: Researchers, scientists, and drug development professionals.
Abstract
Dibenzylbutenolides, a prominent class of lignans, are distinguished by their diverse and potent biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The successful translation of these compounds from laboratory curiosities to clinical candidates hinges on the development of robust, efficient, and scalable synthetic routes. This guide provides an in-depth analysis of field-proven techniques for the large-scale synthesis of dibenzylbutenolides, with a focus on strategic decision-making, process optimization, and practical, scalable protocols. We will explore classical methods like the Stobbe condensation, modern catalytic asymmetric syntheses, and innovative biocatalytic strategies, offering the causality behind experimental choices to empower researchers in their scale-up campaigns.
Strategic Overview: Pathways to Scalable Synthesis
The synthesis of dibenzylbutenolides, such as the pharmacologically active (-)-hinokinin, presents significant challenges when transitioning from milligram to kilogram scale.[3][4] Key hurdles include the stereocontrolled formation of two adjacent chiral centers, the cost and availability of starting materials, and the efficiency of downstream purification. A successful scale-up strategy must balance yield, stereoselectivity, operational simplicity, and cost-effectiveness.
Here, we compare three primary strategic approaches:
-
Classical Condensation Routes: Reliant on robust, well-understood reactions.
-
Catalytic Asymmetric Synthesis: Offers high stereoselectivity and efficiency.
-
Chemoenzymatic and Biocatalytic Methods: Provides exceptional selectivity under mild conditions, simplifying purification.
The choice of strategy depends on the specific target molecule, required enantiopurity, available equipment, and economic constraints.
Figure 1: Comparison of primary strategies for dibenzylbutenolide synthesis.
The Stobbe Condensation: A Workhorse for Core Scaffold Construction
The Stobbe condensation is a powerful and reliable C-C bond-forming reaction between a dialkyl succinate and a carbonyl compound (an aromatic aldehyde in this case), driven by a strong base.[5][6][7] Its scalability is rooted in the use of inexpensive reagents and typically straightforward reaction conditions.
Mechanistic Rationale and Scalability
The reaction proceeds via an initial aldol-type addition of the succinate enolate to the aldehyde, followed by an irreversible intramolecular lactonization to form a γ-lactone intermediate.[8] Subsequent base-mediated elimination opens this lactone to yield the alkylidenesuccinic acid half-ester, which upon workup and subsequent reduction/cyclization steps, yields the dibenzylbutenolide core. The irreversibility of the lactone ring opening drives the reaction to completion, which is highly advantageous for achieving high conversion at scale.
Caption: Key mechanistic steps of the Stobbe condensation.
Protocol: Gram-Scale Synthesis of a Dibenzylbutenolide Precursor
This protocol describes the synthesis of the dibenzylidenesuccinic acid, a common precursor that can be further transformed into various dibenzylbutenolides.
Materials:
-
Aromatic Aldehyde (e.g., Piperonal): 1.0 eq
-
Diethyl Succinate: 1.2 eq
-
Potassium tert-butoxide (t-BuOK): 1.5 eq
-
Anhydrous tert-butanol (t-BuOH): 10 mL/g of aldehyde
-
Toluene: 5 mL/g of aldehyde
-
Hydrochloric Acid (6M)
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Ensure the system is inert by purging with nitrogen.
-
Reagent Preparation: Charge the reactor with potassium tert-butoxide and anhydrous t-BuOH. Stir the suspension under nitrogen.
-
Condensation: In the dropping funnel, prepare a solution of the aromatic aldehyde and diethyl succinate in toluene. Add this solution dropwise to the stirred t-BuOK suspension over 1-2 hours, maintaining the internal temperature below 35°C using the reactor jacket. Causality: A slow addition rate and temperature control are critical to prevent exothermic runaway and minimize side reactions.
-
Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Quench and Workup: Cool the reactor to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ice and 6M HCl to neutralize the base and protonate the product. The product will precipitate.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water and then with a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Purification: The crude dibenzylidenesuccinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum.
Self-Validation/In-Process Controls:
-
TLC/HPLC Monitoring: Track the disappearance of the limiting reagent (aldehyde).
-
pH Check: Ensure the aqueous phase is acidic (pH < 2) during workup to guarantee full protonation of the carboxylate.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Catalytic Asymmetric Synthesis: The Path to Enantiopurity
For therapeutic applications, controlling the stereochemistry of dibenzylbutenolides is paramount. Catalytic asymmetric methods provide the most efficient means to access enantiomerically pure products, avoiding classical resolution steps that are inherently wasteful.[9][10]
Strategy: Asymmetric Alkylation and Ring-Closing Metathesis (RCM)
A highly effective and convergent strategy involves the copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA) of a cinnamyl substrate, followed by a ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the butenolide ring.[11][12][13] This approach offers excellent control over the C-4 stereocenter.
Rationale for Scalability:
-
Catalytic Nature: Low loadings of both copper and ruthenium catalysts are required, reducing cost and metal waste.
-
High Selectivity: Excellent regio- and enantioselectivities (often >95% ee) are achievable, minimizing the need for chiral purification.[11]
-
Convergent Strategy: Two key fragments are coupled late in the synthesis, improving overall efficiency.
Protocol: Enantioselective Synthesis of a Chiral Butenolide Intermediate
Part A: Copper-Catalyzed Hetero-Allylic Asymmetric Alkylation (h-AAA)
Materials:
-
Cinnamyl Bromide Derivative: 1.0 eq
-
Grignard Reagent (e.g., Ethylmagnesium Bromide): 1.5 eq
-
Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂): 3 mol%
-
Chiral Ligand (e.g., (R,R)-(+)-Taniaphos): 3.6 mol%
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged reactor, dissolve CuBr·SMe₂ and the chiral ligand in anhydrous THF. Stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Initiation: Cool the catalyst solution to -78°C. Add the cinnamyl bromide derivative.
-
Grignard Addition: Add the Grignard reagent dropwise via syringe pump over 2-3 hours, ensuring the internal temperature does not exceed -70°C. Causality: The low temperature and slow addition are crucial for maintaining high enantioselectivity and preventing side reactions like Wurtz coupling.
-
Quench: After stirring for an additional 2 hours at -78°C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Part B: Ring-Closing Metathesis (RCM)
Materials:
-
Product from Part A: 1.0 eq
-
Grubbs' 2nd Generation Catalyst: 1-2 mol%
-
Anhydrous Dichloromethane (DCM), degassed
Procedure:
-
Reactor Setup: In a nitrogen-purged reactor, dissolve the alkylated product from Part A in degassed, anhydrous DCM.
-
Catalyst Addition: Add the Grubbs' catalyst in one portion. The solution will typically darken.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 4-12 hours. Monitor the reaction by TLC/HPLC for the formation of the cyclic product.
-
Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the enantiopure butenolide.
| Parameter | h-AAA Reaction | RCM Reaction |
| Catalyst | CuBr·SMe₂ / (R,R)-Taniaphos | Grubbs' 2nd Gen. |
| Loading | 3-4 mol% | 1-2 mol% |
| Temperature | -78°C | 40°C (Reflux) |
| Typical Yield | 85-95% | 80-90% |
| Typical ee | >97% | (Stereocenter set in h-AAA) |
| Scale-up Note | Precise temperature control is critical. | Efficient degassing of solvent is key. |
Biocatalysis: A Green and Selective Approach
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[14] For dibenzylbutenolide synthesis, enzymes can be employed for kinetic resolutions of racemic mixtures, providing access to enantiopure materials on a large scale.[15]
Strategy: Enzymatic Kinetic Resolution of a Racemic Dibenzylbutyrolactone
In this approach, a racemic mixture of the dibenzylbutyrolactone is treated with an enzyme, often a lipase or a dioxygenase, that selectively transforms only one of the enantiomers.[15] This leaves the other enantiomer unreacted and in high enantiomeric excess.
Rationale for Scalability:
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy costs and the need for specialized equipment.
-
High Selectivity: Enzymes offer unparalleled enantioselectivity, often resulting in E-values >200, which leads to products with very high ee.
-
Simplified Purification: The product and the unreacted starting material often have different physical properties (e.g., polarity), allowing for easier separation than enantiomers.
-
Sustainability: Biocatalysts are biodegradable and derived from renewable resources.[16]
Protocol: Lipase-Catalyzed Resolution
This protocol outlines a general procedure for the kinetic resolution of a racemic dibenzylbutyrolactone alcohol via acetylation.
Materials:
-
Racemic Dibenzylbutyrolactone with a primary alcohol functional group: 1.0 eq
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B): 10-50 mg/mmol of substrate
-
Acyl Donor (e.g., Vinyl Acetate): 3-5 eq
-
Organic Solvent (e.g., tert-Butyl methyl ether - MTBE)
Procedure:
-
Reactor Setup: In a stirred reactor, add the racemic alcohol, the solvent, and the acyl donor.
-
Enzyme Addition: Add the immobilized lipase to the solution. Causality: Using an immobilized enzyme is crucial for scale-up as it allows for easy recovery (by simple filtration) and reuse of the biocatalyst, significantly improving process economics.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acetylated product and the remaining unreacted alcohol.
-
Enzyme Recovery: Once ~50% conversion is reached, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Separation: Concentrate the filtrate. The resulting mixture contains the acetylated enantiomer and the unreacted alcohol enantiomer. These can be readily separated by standard column chromatography due to their significant difference in polarity.
Caption: Workflow for biocatalytic kinetic resolution and product separation.
References
-
Mao, B., Geurts, K., Fañanás-Mastral, M., van Zijl, A. W., Fletcher, S. P., Minnaard, A. J., & Feringa, B. L. (2011). Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis. Organic Letters, 13(5), 948–951. [Link]
-
PubMed. (2011). Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis. [Link]
-
Ma, S., & Lu, L. (2010). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Accounts of Chemical Research, 43(3), 356–367. [Link]
-
ResearchGate. (2010). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]
-
Synfacts. (2011). Asymmetric Synthesis of g-Butenolides via Sequential Metal-Catalyzed Reactions. Synfacts, 2011(06), 0639. [Link]
-
Peter, S., & Pscheidt, B. (2017). Chemoenzymatic Total Synthesis of Deoxy-, epi-, and Podophyllotoxin and a Biocatalytic Kinetic Resolution of Dibenzylbutyrolactones. Angewandte Chemie International Edition, 56(41), 12613–12617. [Link]
-
Lee, Y. R., & Kim, J. (2020). Transition Metal-Mediated Annulation Approaches for Synthesis of Arylnaphthalene Lignan Lactones. Molecules, 25(16), 3581. [Link]
-
Li, Y., & Wang, Z. (2020). Advances in the Synthesis of Lignan Natural Products. Molecules, 25(21), 5032. [Link]
-
Wang, Y., et al. (2022). Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. Frontiers in Chemistry, 10, 1076931. [Link]
-
Singh, A. K., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 87(2), 1215–1225. [Link]
-
SynArchive. Stobbe Condensation. [Link]
-
ResearchGate. (2016). Different Strategies for the Chemical Synthesis of Lignans. [Link]
-
Wikipedia. Stobbe condensation. [Link]
-
Pastre, J. C., & Browne, D. L. (2025). Fast and scalable continuous flow synthesis of butenolides and coumarins. Reaction Chemistry & Engineering. [Link]
-
Wang, D. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Catalysts, 6(12), 201. [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]
-
Semiarso, R., et al. (2013). Asymmetric synthesis of new γ-butenolides via organocatalyzed epoxidation of chalcones. Tetrahedron: Asymmetry, 24(13-14), 819-825. [Link]
-
ResearchGate. (2024). Developing Deprotectase Biocatalysts for Synthesis. [Link]
-
Sharma, M., et al. (2023). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Organic Chemistry, 27(14), 1185-1203. [Link]
-
PubMed. (2015). Total Synthesis of Lignan Lactone (-)-Hinokinin. [Link]
-
Wikipedia. Hinokinin. [Link]
-
ResearchGate. (2015). Total Synthesis of Lignan Lactone (-)-Hinokinin. [Link]
-
Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Molecules, 19(9), 14862-14878. [Link]
-
Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(5), 470-492. [Link]
-
Schmidt, A., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3462. [Link]
-
ResearchGate. The proposed reaction pathway for tandem catalysis of biomass‐derived... [Link]
-
ResearchGate. 276382 PDFs | Review articles in ASYMMETRIC SYNTHESIS. [Link]
- Lindsey, J. S., & Littler, B. J. (2005). Scalable synthesis of dipyrromethanes. U.S.
-
Ferreira, M. J., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Processes, 10(5), 896. [Link]
-
ResearchGate. (2016). Enantioselective, Convergent Synthesis of the Ineleganolide Core by a Tandem Annulation Cascade. [Link]
-
ResearchGate. (2008). Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure. [Link]
-
ResearchGate. (2000). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. [Link]
Sources
- 1. Hinokinin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Lignan Lactone (-)-Hinokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic Total Synthesis of Deoxy‐, epi‐, and Podophyllotoxin and a Biocatalytic Kinetic Resolution of Dibenzylbutyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Document ID: TSC-CHEM-LIG-23DBB-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. This lignan, a member of the butenolide class of natural products, is of significant interest to researchers in medicinal chemistry and drug development.[1][2] However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms and the causal relationships behind common experimental failures. Our goal is to empower you to not only follow a protocol but to troubleshoot and optimize it effectively. We will focus on the widely-used Stobbe condensation pathway, a robust method for constructing the core scaffold of this molecule.
Synthetic Overview: The Stobbe Condensation Route
The most common and logical approach to synthesizing the dibenzylbutenolide skeleton of the target molecule involves a Stobbe condensation . This reaction forms a C-C bond between a carbonyl compound and a succinic acid diester using a strong base.[3][4][5] In this specific synthesis, the key building blocks are piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde) and a succinic ester like diethyl succinate.
The overall transformation can be visualized in two main stages:
-
Stobbe Condensation: Reaction of piperonal with diethyl succinate in the presence of a strong base (e.g., potassium tert-butoxide) to form an alkylidene succinic acid or its half-ester.
-
Lactonization: Subsequent reduction of the carboxylic acid and ester functionalities followed by an acid-catalyzed cyclization to form the final butenolide ring.
Troubleshooting Guide
This section is formatted as a series of common problems you may encounter. Each problem is analyzed to provide potential causes and actionable solutions.
Question 1: My reaction yield is extremely low or I'm recovering only starting materials. What's going wrong?
Symptom: Thin Layer Chromatography (TLC) analysis shows predominantly unreacted piperonal and diethyl succinate, with little to no formation of a new, more polar spot corresponding to the succinic acid half-ester product.
Potential Causes & Solutions
-
Inactive Base or Insufficient Amount: The Stobbe condensation is driven by the deprotonation of the succinic ester. This requires a strong, anhydrous base.
-
Causality: The base abstracts an α-proton from the succinic ester to form a nucleophilic enolate. If the base is weak, old (decomposed by atmospheric CO₂ and H₂O), or used in insufficient quantity, enolate formation will be minimal, and the reaction will not proceed.
-
Diagnostic & Solution: Use a fresh bottle of potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt). Ensure you are using at least one full equivalent of base relative to the succinate. For challenging reactions, using a slight excess (1.1-1.5 equivalents) can be beneficial.[3] Titrate your base if you suspect it has degraded.
-
-
Presence of Water or Protic Solvents: Water will quench the enolate as it forms, halting the reaction.
-
Causality: The enolate is a strong base and will readily deprotonate water, which is far more acidic than the α-proton of the ester. This regenerates the succinic ester and consumes your base.
-
Diagnostic & Solution: Dry all solvents rigorously before use. Toluene can be distilled from sodium/benzophenone, and THF from sodium/benzophenone or passed through a solvent purification system. Dry all glassware in an oven and assemble the reaction setup under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature is Too Low: While high temperatures can cause side reactions, an insufficient temperature will result in a prohibitively slow reaction rate.
-
Causality: The activation energy for the C-C bond formation may not be met at very low temperatures.
-
Diagnostic & Solution: The initial enolate formation is often done at room temperature or slightly above. If the reaction is sluggish, gentle warming to 40-60°C can significantly increase the rate. Monitor the reaction progress by TLC every hour to find the optimal balance between reaction rate and side product formation.
-
Question 2: The reaction mixture turns dark brown or black, forming a tar-like substance. How can I prevent this?
Symptom: The reaction mixture, which should be a pale yellow or light orange, rapidly darkens upon addition of the base or aldehyde, and workup yields an intractable tar instead of a clean product.
Potential Causes & Solutions
-
Aldehyde Side Reactions (Cannizzaro Reaction): Piperonal has no α-hydrogens, making it susceptible to the Cannizzaro reaction under strong basic conditions, especially at elevated temperatures.
-
Causality: In the Cannizzaro reaction, one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. This consumes your starting material and generates impurities. Polymerization can also occur.
-
Diagnostic & Solution: Control the addition of reagents. A highly effective method is to add the piperonal solution dropwise to the pre-formed mixture of the base and succinic ester in the solvent. This ensures the aldehyde is immediately consumed by the succinate enolate rather than reacting with itself. Maintain a moderate reaction temperature (e.g., room temperature to 50°C).
-
-
Product Decomposition: The conjugated system in the product can be unstable under harsh basic conditions for prolonged periods.
-
Causality: Extended exposure to strong base and heat can lead to polymerization or other decomposition pathways.
-
Diagnostic & Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Do not leave the reaction running unattended overnight without first establishing its stability over that time course.
-
Question 3: TLC shows a clean reaction, but I lose the product during aqueous workup or chromatography. Where is it going?
Symptom: The crude reaction mixture looks good on a TLC plate, but after extraction and/or column chromatography, the final isolated yield is a fraction of what was expected.
Potential Causes & Solutions
-
Product is Partially Water-Soluble: The product of the Stobbe condensation is a carboxylic acid half-ester salt. This salt can have significant solubility in the aqueous layer during extraction.
-
Causality: The carboxylate anion is highly polar and hydrophilic.
-
Diagnostic & Solution: During workup, after quenching the reaction, ensure the aqueous layer is acidified to a pH of ~2-3 with cold HCl. This protonates the carboxylate, making the product less polar and more soluble in the organic extraction solvent (e.g., ethyl acetate, diethyl ether). To further decrease its aqueous solubility, saturate the aqueous layer with sodium chloride (brine) before extraction.
-
-
Emulsion Formation: The presence of salts and polar compounds can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, preventing clean separation of the layers.
-
Diagnostic & Solution: Add brine to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite®. Alternatively, centrifugation can be effective for small-scale reactions.
-
-
Decomposition on Silica Gel: Carboxylic acids can streak badly or even decompose on standard silica gel during column chromatography.
-
Causality: The acidic nature of silica gel can catalyze decomposition or lead to irreversible adsorption of the polar carboxylic acid group.
-
Diagnostic & Solution: If chromatography is necessary for the half-ester intermediate, consider deactivating the silica gel by adding 1% triethylamine or acetic acid to the eluent system. Alternatively, a different purification method like crystallization might be more suitable and yield a purer product.
-
Frequently Asked Questions (FAQs)
Q: What is the best base for this Stobbe condensation? A: Potassium tert-butoxide (t-BuOK) is often preferred over sodium ethoxide (NaOEt). The bulkier tert-butoxide anion is less nucleophilic, which minimizes side reactions like transesterification with the succinic ester. It is also a stronger base, which can lead to faster and more complete enolate formation.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting materials (piperonal and diethyl succinate) will have high Rf values, while the carboxylic acid half-ester product will be significantly more polar and have a much lower Rf. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product, which contains a double bond.
Q: What are the key steps for the final lactonization to form the butenolide? A: After the Stobbe condensation, the resulting half-ester needs to be converted to the butenolide. A common sequence is:
-
Reduction: Use a reducing agent like lithium aluminum hydride (LAH) or sequential reduction with NaBH₄/I₂ to reduce both the carboxylic acid and the ester to diols.
-
Oxidation & Cyclization: A selective oxidation of the primary allylic alcohol followed by acid-catalyzed cyclization (lactonization) will yield the final product. This can sometimes be achieved in a one-pot fashion using reagents like manganese dioxide (MnO₂) for the oxidation.
Q: What are the expected NMR signals for the final product? A: For this compound, you should expect to see characteristic signals for:
-
Methylene protons of the lactone ring: A singlet or AB quartet around 4.5-5.0 ppm.
-
Benzylic protons: Two distinct singlets or sets of signals for the two different benzyl groups around 3.5-4.0 ppm.
-
Methylenedioxy protons: Two singlets around 5.9-6.0 ppm.
-
Aromatic protons: A series of signals in the aromatic region (6.5-7.0 ppm) consistent with the substitution pattern.
Data & Protocols
Table 1: Recommended Reaction Conditions for Stobbe Condensation
| Parameter | Recommended Value | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base minimizes side reactions. |
| Stoichiometry | Piperonal:Succinate:Base = 1 : 1.2 : 1.5 | Excess succinate and base ensure complete consumption of the limiting aldehyde. |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents that can be easily dried. |
| Temperature | 25°C - 50°C | Balances reaction rate against potential for side reactions. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine endpoint. |
Experimental Protocol: Stobbe Condensation Stage
Materials:
-
Piperonal (1.0 eq)
-
Diethyl succinate (1.2 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous Toluene
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
Procedure:
-
Setup: Under a nitrogen atmosphere, add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Reagent Addition: Add diethyl succinate (1.2 eq) to the toluene. With vigorous stirring, add potassium tert-butoxide (1.5 eq) portion-wise. The mixture may become a thick slurry.
-
Aldehyde Addition: Dissolve piperonal (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the piperonal solution dropwise to the stirred slurry over 30-45 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. If the reaction is slow, gently heat the mixture to 50°C using an oil bath.
-
Monitoring: Monitor the consumption of piperonal by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with cold 3M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude half-ester product, which can be purified or used directly in the next step.
Visualizations
Synthesis & Troubleshooting Workflow
Caption: Workflow for the Stobbe condensation, including key troubleshooting checkpoints.
Simplified Stobbe Condensation Mechanism
Sources
Technical Support Center: A Troubleshooting Guide for Butenolide Lignan Extraction from Plant Material
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of butenolide lignan extraction from plant sources. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Section 1: Foundational Principles of Butenolide Lignan Extraction
Butenolide lignans are a class of bioactive polyphenols with significant therapeutic potential.[1] Their successful extraction is a critical first step in research and development. The efficiency of this process is governed by several key factors, including the choice of solvent, extraction method, temperature, and the specific physicochemical properties of the target lignan.[2][3]
Understanding Lignan Polarity
Lignans exist in two primary forms: aglycones (free lignans) and glycosides (lignans bound to sugar molecules). This distinction is crucial for solvent selection.
-
Aglycones : Generally more lipophilic (fat-soluble) and less polar.[2]
-
Glycosides : More hydrophilic (water-soluble) due to the attached sugar moieties.[2]
Butenolide lignans, a specific subgroup, have their own polarity characteristics that must be considered.
Section 2: Troubleshooting Common Extraction Issues
This section addresses the most frequent challenges encountered during butenolide lignan extraction in a question-and-answer format.
Issue 1: Low Extraction Yield
Question: I'm experiencing a very low yield of my target butenolide lignan. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem. Let's break down the potential culprits:
-
Inappropriate Solvent System: The polarity of your extraction solvent may not be optimal for your target butenolide lignan. Dibenzocyclooctadiene lignans, for example, are generally lipophilic, making high-concentration ethanol (e.g., 70-95%) an effective choice.[4] For highly nonpolar lignans, you might consider solvents like petroleum ether.[4] Conversely, for more polar lignan glycosides, aqueous mixtures of ethanol or methanol often yield the best results.[2][3]
-
Insufficient Extraction Time or Temperature: The lignan may not have had enough time to diffuse from the plant matrix into the solvent. Increasing the extraction time can help.[4] Temperature also plays a dual role; while higher temperatures can enhance extraction, excessive heat can cause degradation of thermolabile lignans.[2][5] A good starting point for many methods is a temperature range of 40-60°C.[6][7]
-
Inefficient Extraction Method: Conventional methods like maceration may not be sufficient. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly improve yield and reduce extraction time.[5]
-
Inadequate Solid-to-Liquid Ratio: Using too little solvent can lead to incomplete extraction. Experiment with different solid-to-liquid ratios, such as 1:15, 1:20, or 1:30 g/mL, to ensure complete dissolution.[5]
| Parameter | Recommendation for Low Yield | Rationale |
| Solvent | Test a range of solvent polarities (e.g., 50%, 70%, 95% ethanol or methanol).[5] | To match the polarity of the target butenolide lignan. |
| Time | Systematically increase extraction time.[4] | To allow for complete diffusion from the plant matrix. |
| Temperature | Optimize temperature (e.g., 40-60°C), avoiding excessive heat.[6][7] | To balance extraction efficiency with compound stability.[2][5] |
| Method | Consider UAE or MAE.[5] | To enhance extraction efficiency and reduce time.[5] |
| Ratio | Increase the solvent-to-solid ratio.[5] | To ensure complete dissolution of the target compound.[5] |
Issue 2: Presence of Impurities in the Final Product
Question: My final extract is impure, containing pigments, lipids, and other interfering compounds. How can I clean up my sample?
Answer: Purity is paramount for downstream applications. Here's how to address contamination:
-
Ineffective Initial Cleanup: Crude plant extracts are complex mixtures. A pre-extraction step is often necessary.
-
Defatting: For lipid-rich plant material, pre-extract with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.[5][8]
-
Removal of Polar Impurities: To eliminate polar compounds like tannins and organic acids, consider adding a precipitating agent like calcium oxide (CaO) during the initial extraction.[4]
-
-
Suboptimal Purification Technique: Post-extraction purification is critical.
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., ethyl acetate and water).[9] This is effective for separating lignans of varying polarities.
-
Column Chromatography: Techniques like silica gel column chromatography or Sephadex LH-20 are powerful for isolating specific lignans from a complex mixture.[9][10]
-
Issue 3: Degradation of Target Butenolide Lignan
Question: I suspect my target compound is degrading during the extraction process. What factors could be causing this and how can I prevent it?
Answer: Lignan stability is a significant concern. Here are the primary causes of degradation:
-
Thermal Degradation: As mentioned, high temperatures can be detrimental.[2][5] Use the lowest effective temperature for your extraction and evaporate solvents under reduced pressure at a lower temperature.[4]
-
pH Instability: Extreme pH conditions can cause degradation.[4] Maintain a neutral pH unless a specific pH is required for separation.
-
Oxidative Degradation: Exposure to air and light can promote oxidation.[4] Conduct extractions in a controlled environment, and consider using amber glassware to protect light-sensitive compounds.
-
Enzymatic Degradation: Residual moisture in the plant material can lead to enzymatic degradation of lignans. Ensure your plant material is thoroughly dried (e.g., at 40-50°C) before extraction.[5]
Section 3: Standardized Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Butenolide Lignans
This protocol provides a robust starting point for your experiments.
1. Plant Material Preparation:
- Dry the plant material at 40-50°C to a constant weight.[5]
- Grind the dried material into a fine, uniform powder to maximize surface area.[5]
2. Defatting (if necessary):
- For lipid-rich materials, perform a preliminary extraction with n-hexane or petroleum ether in a Soxhlet apparatus or by maceration.[5][8] Discard the non-polar extract.
3. Ultrasound-Assisted Extraction:
- Place a known quantity of the powdered plant material in an Erlenmeyer flask.
- Add the chosen extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:20 g/mL.[5]
- Place the flask in an ultrasonic bath.
- Sonciate for 30-60 minutes at a controlled temperature (e.g., 40°C).[5][6]
4. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
5. Purification (as needed):
- The crude extract can be further purified using liquid-liquid partitioning followed by column chromatography.[9][10]
Section 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting butenolide lignan extraction.
Caption: Troubleshooting workflow for butenolide lignan extraction.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use water as an extraction solvent?
A1: While water can be used, especially for very polar lignan glycosides, it is generally less effective for the less polar butenolide lignans.[2][3] Aqueous mixtures of ethanol or methanol are often a better choice as they can extract a wider range of lignans.[2][3]
Q2: What is the best way to monitor the progress of my extraction?
A2: Thin Layer Chromatography (TLC) is an inexpensive and effective method for qualitatively monitoring the presence of your target lignan in the extract and for tracking the progress of purification.[11] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.[9]
Q3: Are there any "green" extraction methods available?
A3: Yes, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is considered a "greener" alternative to traditional solvent extraction.[4] It can provide high yields, particularly for less polar lignans.
Q4: How should I store my plant material and extracts?
A4: To prevent degradation, store dried plant material in a cool, dark, and dry place.[11] Extracts should be stored at low temperatures (e.g., -20°C) in airtight containers, protected from light.
References
- Technical Support Center: Optimizing the Isolation of Lignans from Schisandra Species. Benchchem.
- Optimization of extraction parameters for lignans from natural sources. Benchchem.
-
Patyra, E., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants (Basel), 11(17), 2323. Available at: [Link]
- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI.
-
Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia. Molecules, 24(23), 4298. Available at: [Link]
-
Willför, S., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. Available at: [Link]
- Trends in extraction and purification methods of Lignans in plant-derived foods. National Genomics Data Center (CNCB-NGDC).
-
Trends in extraction and purification methods of Lignans in plant-derived foods. Food Chemistry: X, 26, 102249. Available at: [Link]
-
Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 28(24), 8031. Available at: [Link]
-
Isolation and purification of lignans from Magnolia biondii Pamp by isocratic reversed-phase two-dimensional liquid chromatography following microwave-assisted extraction. Journal of Separation Science, 30(15), 2370-2381. Available at: [Link]
-
HPLC methods used in the analysis of lignans. ResearchGate. Available at: [Link]
-
Optimization of ethanol–water extraction of lignans from flaxseed. ResearchGate. Available at: [Link]
-
One-step separation and purification of three lignans and one flavonol from Sinopodophyllum emodi by medium-pressure liquid chromatography and high-speed counter-current chromatography. Phytochemical Analysis, 24(5), 454-460. Available at: [Link]
-
Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids. Semantic Scholar. Available at: [Link]
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants (Basel), 11(17), 2323. Available at: [Link]
- Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. AGRIS.
-
Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Technology, 58, 1053-1061. Available at: [Link]
-
Stability and Bioaccessibility of Lignans in Food Products. ACS Omega, 8(3), 2841-2847. Available at: [Link]
-
Stability and Bioaccessibility of Lignans in Food Products. ResearchGate. Available at: [Link]
-
A review of flaxseed lignan and the extraction and refinement of secoisolariciresinol diglucoside. Critical Reviews in Food Science and Nutrition, 63(24), 6646-6660. Available at: [Link]
-
Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 48-53. Available at: [Link]
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. ResearchGate. Available at: [Link]
- Recovery of Lignin Derived Phenolics by Liquid-Liquid Extraction. TU Delft.
-
Solvent Selection for the Separation of Lignin-Derived Monomers Using the Conductor-like Screening Model for Real Solvents. ResearchGate. Available at: [Link]
Sources
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Benzylbutenolide Synthesis
Welcome to the dedicated technical support center for the synthesis of benzylbutenolides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these valuable compounds. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phosphine-catalyzed synthesis of benzylbutenolides from hydroxymethyl-substituted cyclopropenones?
The reaction proceeds through a phosphine-catalyzed ring-opening of the cyclopropenone to generate a reactive ketene ylide intermediate. This is followed by an intramolecular cyclization, where a pendant hydroxyl group traps the ketene, ultimately forming the butenolide scaffold.[1][2] The key steps involve the nucleophilic attack of the phosphine on the cyclopropenone ring, leading to its opening and the formation of the highly reactive intermediate that is then poised for intramolecular trapping.
Caption: A decision tree for troubleshooting low-yielding reactions.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive or Inappropriate Catalyst | Use a fresh batch of catalyst. If using a sterically hindered phosphine, switch to a less bulky one like PPh₃. [1][3][4] | The catalyst may have degraded, or its steric properties may be preventing the initial nucleophilic attack on the cyclopropenone. [2][3] |
| Impure Reagents or Starting Materials | Ensure the purity of the starting hydroxymethyl-substituted cyclopropenone and other reagents. Use freshly purified materials. [4] | Impurities can interfere with the catalyst or lead to side reactions, consuming the starting material without forming the desired product. |
| Suboptimal Reaction Conditions | Optimize the solvent and temperature. Consider using a polar protic solvent to accelerate the reaction. [5]For thermally driven reactions, ensure the temperature is high enough for the desired transformation. [6] | The reaction kinetics are highly sensitive to the solvent environment and temperature. A mismatch in conditions can lead to a stalled or very slow reaction. [5][7] |
| High Dilution Leading to Oligomerization (in some routes) | For reactions prone to intermolecular side reactions, such as macrolactonizations, running the reaction at high dilution (0.001 M or lower) can favor the desired intramolecular cyclization. [4] | While not always the primary issue in phosphine-catalyzed cyclizations, for other routes to butenolides, high concentrations can favor intermolecular reactions over the desired intramolecular ring-closing. |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution | Scientific Rationale |
| Formation of β-lactone | While the 4-exo-dig cyclization to form a β-lactone is generally disfavored by Baldwin's rules, it can occur. [2]Optimizing the reaction conditions to favor the desired 5-endo-trig cyclization is key. | Even if phosphine addition occurs at the "wrong" carbon of the cyclopropenone, the subsequent formation of the ketene-ylide is often reversible. The thermodynamically favored butenolide product can still predominate if the conditions allow for equilibration. [2] |
| Dimerization of Ketene Intermediate | Use an excess of the nucleophile (in this case, the pendant hydroxyl group is intramolecular) or adjust conditions to favor rapid trapping of the ketene. | Ketenes are highly reactive and prone to dimerization if not trapped efficiently. [6] |
Problem: Incomplete or Stalled Reaction
| Possible Cause | Suggested Solution | Scientific Rationale |
| Catalyst Deactivation | The presence of water or other impurities can deactivate the catalyst. Use anhydrous solvents and reagents. The addition of molecular sieves can be beneficial. [4] | Phosphines can be oxidized or otherwise deactivated by impurities in the reaction mixture, leading to a loss of catalytic activity over time. |
| Insufficient Catalyst Loading | Increase the catalyst loading. In some solvents, stoichiometric amounts of phosphine may be required for full conversion. [5] | The catalytic cycle may be slow under certain conditions, and a higher concentration of the active catalyst can help drive the reaction to completion. |
| Reversible Reaction | Ensure that the intramolecular cyclization is efficient. If the pendant hydroxyl group is sterically hindered, this step may be slow, allowing for the reverse reaction to dominate. | The initial ring-opening to form the ketene-ylide can be reversible. If the subsequent trapping is not rapid, the starting cyclopropenone can be reformed. [2] |
Problem: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Product Instability | The butenolide product may be sensitive to the purification conditions (e.g., silica gel). Minimize exposure to acid or base during workup and purification. [4] | The butenolide ring can be susceptible to hydrolysis or other degradation pathways under acidic or basic conditions. |
| Co-elution with Byproducts | Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, explore different chromatography conditions (e.g., different solvent systems, different stationary phases) or consider alternative purification methods like crystallization. | Protein aggregation is a significant challenge in the purification of therapeutic proteins, and similar principles of separating closely related species apply here. [8] |
| Residual Catalyst | If using a phosphine catalyst, an oxidative workup can convert the phosphine to the more polar phosphine oxide, which is often easier to remove by chromatography. | Triphenylphosphine oxide is generally more polar than triphenylphosphine and will have different chromatographic behavior, facilitating its separation from the less polar butenolide product. |
References
- Technical Support Center: Butenolide Synthesis
- Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
- Technical Support Center: Challenges in the Total Synthesis of Epoxy-Butenolide N
- Fast and scalable continuous flow synthesis of butenolides and coumarins - RSC Publishing.
- Butenolide synthesis from functionalized cyclopropenones - eScholarship.
- Butenolide Synthesis from Functionalized Cyclopropenones | Organic Letters.
- (PDF)
- Butenolide synthesis - Organic Chemistry Portal.
- Reaction Condition Optimiz
- Kinetics and Solvent Effects in the Synthesis of Ionic Liquids - ResearchG
- Challenges and solutions for the downstream purific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00567H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Welcome to the dedicated technical support guide for the purification of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. This resource is designed for researchers, scientists, and drug development professionals who are working with this lignan, a γ-butenolide first isolated from the medicinal plant Hyptis capitata[1][2][3]. The unique structural features of this molecule, including the butenolide core and the two methylenedioxybenzyl substituents, can present specific challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity of your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The advice provided is based on the chemical properties of butenolides and general principles of organic compound purification.
Question 1: My crude product is an oil and fails to crystallize. How can I induce crystallization?
Answer:
The failure of this compound to crystallize is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice or the inherent properties of the molecule itself. Here are several strategies to induce crystallization:
-
Initial Purification: An oily crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Attempt a preliminary purification by dissolving the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and precipitating it by adding a non-polar solvent (e.g., hexane or petroleum ether). This can help remove some impurities and may result in a solid product.
-
Solvent Screening: The choice of solvent is critical for crystallization. A systematic solvent screening should be performed. Use a small amount of your oily product for each test. Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
| Solvent System | Rationale |
| Ethanol/Water | The compound should be soluble in ethanol. Slowly adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | A classic combination for compounds of intermediate polarity. Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Reheat to dissolve and then allow to cool slowly. |
| Dichloromethane/Pentane | Similar to the above, this system can be effective. Be cautious with dichloromethane due to its volatility. |
| Toluene | Aromatic solvents can sometimes promote crystallization through π-stacking interactions with the benzyl rings of your molecule. |
-
Seeding: If you have a small amount of pure, solid material from a previous successful batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the growth of well-formed crystals.
-
If all else fails, consider column chromatography: If crystallization remains elusive, it is likely that the purity of your material is insufficient. Proceed with column chromatography to obtain a purer sample, which can then be subjected to crystallization attempts again.
Question 2: I'm seeing significant product loss during silica gel column chromatography. What could be the cause and how can I prevent it?
Answer:
Product loss on a silica gel column can be attributed to several factors, primarily related to the chemical instability of the butenolide ring and strong interactions with the stationary phase.
-
Degradation on Silica: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. The α,β-unsaturated lactone (butenolide) moiety in your compound can be susceptible to hydrolysis or other acid-catalyzed reactions.
-
Solution: Deactivate the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%). Let the slurry stand for an hour before packing the column. This will neutralize the acidic sites on the silica surface.
-
-
Irreversible Adsorption: The polar lactone functional group can interact strongly with the silanol groups on the silica surface, leading to tailing peaks and incomplete elution.
-
Solution: In addition to deactivating the silica, consider using a less polar stationary phase like alumina (neutral or basic) or a bonded phase silica (like diol or cyano). Alternatively, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can help to elute the compound more effectively without excessive retention.
-
-
Improper Eluent Selection: If the eluent is not polar enough, the compound will not move down the column. If it is too polar, it will elute too quickly with poor separation from impurities.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for a molecule with this polarity would be a mixture of hexane and ethyl acetate.
-
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting low yields in column chromatography.
Question 3: How can I identify and remove common synthesis-related impurities?
Answer:
Impurities in the synthesis of this compound will depend on the synthetic route. However, some common impurities can be anticipated based on general butenolide syntheses.[4][5]
-
Starting Materials: Unreacted starting materials are a common source of impurities.[6] For example, if the synthesis involves a condensation reaction, residual aldehydes or ketones might be present.
-
Removal: These are typically more polar than the final product and can often be removed by column chromatography. A pre-column wash with a non-polar solvent might also be effective if the starting materials are significantly less polar.
-
-
Side-Reaction Products: The synthesis of butenolides can sometimes yield isomeric byproducts or products of over-reaction.
-
Identification: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the structures of unknown impurities.
-
Removal: Careful column chromatography, potentially using a high-performance liquid chromatography (HPLC) system for difficult separations, is the most effective method. Recrystallization can also be highly effective if a suitable solvent system is found that selectively crystallizes the desired product, leaving the impurities in the mother liquor.
-
-
Degradation Products: As mentioned, the butenolide ring can be sensitive. Exposure to strong acids, bases, or high temperatures can lead to decomposition.
-
Prevention and Removal: Maintain neutral pH conditions during workup and purification wherever possible. Store the compound in a cool, dark place. Degradation products often have different polarities and can be separated by chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: Understanding the physicochemical properties is crucial for designing an effective purification strategy.
-
Polarity: The molecule has a moderately polar γ-lactone core but is dominated by two large, relatively non-polar methylenedioxybenzyl groups. This makes the overall polarity intermediate. It will be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, but sparingly soluble in water and non-polar solvents like hexane.
-
Stability: The butenolide moiety is an α,β-unsaturated ester (lactone) and can be susceptible to hydrolysis under strongly acidic or basic conditions. The methylenedioxy groups can be sensitive to strong oxidizing agents and strong acids. Avoid harsh pH conditions and high temperatures during purification.
-
UV Activity: The presence of two aromatic rings makes the compound highly UV active, which is advantageous for detection during TLC and HPLC analysis.
Q2: What is the best general approach for purifying this compound after synthesis?
A2: A multi-step approach is generally recommended:
-
Aqueous Work-up: After the reaction, perform a gentle aqueous work-up. Use a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash to remove water-soluble impurities.
-
Solvent Removal: Carefully remove the organic solvent under reduced pressure.
-
Crude Purification: If the crude product is an oil, attempt to precipitate it as a solid using a solvent/anti-solvent system (e.g., dichloromethane/hexane).
-
Column Chromatography: Perform silica gel column chromatography using an optimized eluent system (e.g., a gradient of hexane/ethyl acetate). If the compound shows signs of degradation, use deactivated silica.
-
Crystallization: Combine the pure fractions from the column and crystallize the product from a suitable solvent system to obtain a highly pure, crystalline solid.
General Purification Workflow
Caption: A standard multi-step workflow for the purification of the target compound.
Q3: Can I use reverse-phase chromatography for the purification of this compound?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative or complementary technique, especially for removing non-polar impurities. A typical eluent system would be a gradient of water and acetonitrile or methanol. This method is particularly useful for final polishing of the compound to achieve very high purity.
Q4: Are there any specific safety precautions I should take when handling this compound?
References
-
Flexbiosys. This compound. Available from: [Link]
-
Organic Chemistry Portal. Butenolide synthesis. Available from: [Link]
-
The Royal Society of Chemistry. General Experimental. Available from: [Link]
-
Lu, L., et al. (2015). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 137(42), 13490–13493. Available from: [Link]
-
Wang, M., et al. (2022). Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. Frontiers in Chemistry, 10, 1064783. Available from: [Link]
-
Futur Enzymes. This compound. Available from: [Link]
-
Du, H., & Zhao, B. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(14), 9007–9083. Available from: [Link]
-
ResearchGate. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Available from: [Link]
-
Abe, F., et al. (1998). Stereoselective Synthesis of (2R, 3S)-2-Benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone from L-(+)-Arabinose. Bioscience, Biotechnology, and Biochemistry, 62(9), 1726-1730. Available from: [Link]
-
Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8673–8678. Available from: [Link]
-
Kumar, A., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1849-1860. Available from: [Link]
-
Abe, F., et al. (1998). Stereoselective Synthesis of (2S,3S)-2-Benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone from L-(+)-Arabinose via a Carissanol-type of Lignan. Bioscience, Biotechnology, and Biochemistry, 62(3), 521-525. Available from: [Link]
Sources
- 1. This compound | Flexbio System [flexbiosys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Futur Enzymes [futurenzymes.com]
- 4. Butenolide synthesis [organic-chemistry.org]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Stability of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
While specific degradation kinetics for this exact molecule are not extensively published, the principles outlined here are derived from the well-established chemistry of butenolides, lactones, and related compounds.[1][2][3]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing not just solutions but the chemical reasoning behind them.
Issue 1: Loss of Potency or Inconsistent Results Over Time in Aqueous Buffers
Question: I've dissolved 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in a neutral or basic aqueous buffer for my cell-based assay, but I'm seeing a decrease in its effect over a few hours. Why is this happening and how can I fix it?
Answer:
The most likely cause is the hydrolysis of the γ-butenolide ring. The butenolide core contains a lactone, which is a cyclic ester. This functional group is susceptible to hydrolysis, especially under neutral to basic pH conditions, which opens the ring to form an inactive carboxylate species.[3][4] This transformation is often reversible, with acidic conditions favoring the closed, active lactone form.[3][5]
Underlying Mechanism: pH-Dependent Lactone Hydrolysis
The equilibrium between the active lactone and the inactive carboxylate is highly dependent on pH.[3] At physiological pH (~7.4) and higher, the equilibrium can shift significantly towards the open-ring form, leading to a loss of the compound's biological activity.[3][4]
Solutions & Protocols:
-
pH Control:
-
Recommendation: Prepare stock solutions in an acidic buffer (e.g., pH 4-5) if the compound's solubility permits. For final assay conditions, if physiological pH is required, minimize the incubation time of the compound in the buffer before and during the experiment.
-
Causality: Maintaining an acidic environment keeps the equilibrium shifted towards the stable, closed-lactone form.[3]
-
-
Fresh Preparations:
-
Protocol: Always prepare fresh working solutions from a stable stock solution immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
-
Stability Assessment Protocol:
-
Objective: To determine the compound's stability window in your specific assay buffer.
-
Methodology:
-
Prepare a solution of your compound in the target aqueous buffer at the final assay concentration.
-
Aliquot the solution and incubate at the assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the potential degradation by acidifying a sample (e.g., with formic acid) and freezing it at -80°C.
-
Analyze the samples by HPLC with a UV or MS detector to quantify the remaining parent compound.[6] This will give you a clear indication of its half-life in your experimental conditions.
-
-
Visualizing the Problem: Lactone-Carboxylate Equilibrium
Caption: pH-dependent equilibrium of the butenolide lactone ring.
Issue 2: Compound Degradation in DMSO Stock Solution
Question: My DMSO stock solution of this compound, which I've stored at room temperature for a while, seems to have degraded. What could be the cause?
Answer:
While DMSO is a common solvent for storing research compounds, long-term storage at room temperature can still lead to degradation. The primary culprits are often water absorption by DMSO, oxidation, and photodegradation.
Contributing Factors:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs atmospheric moisture.[7][8] The presence of water can facilitate hydrolysis of the lactone ring, even without a strong base.[9]
-
Oxidation: The butenolide ring and the benzyl moieties could be susceptible to oxidation, especially if exposed to air (oxygen) over long periods.[10][11][12] This process can be accelerated by light or trace metal impurities.
-
Photodegradation: Butenolides and compounds with aromatic rings can be sensitive to light, particularly UV light.[13] Energy from light can promote oxidative reactions or other rearrangements.
Solutions & Best Practices:
-
Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.
-
Aliquot and Store Properly:
-
Protocol: After preparing the stock solution, aliquot it into smaller, single-use vials. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture for the bulk of your stock.
-
Storage Conditions: Store the aliquots at -20°C or, ideally, -80°C, protected from light (e.g., in amber vials or a dark storage box).
-
-
Inert Gas Overlay: For maximum protection of highly sensitive compounds, you can flush the headspace of the vials with an inert gas like argon or nitrogen before sealing.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability problems.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: As a solid, the compound is significantly more stable. However, to prevent slow degradation, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at 2-8°C is a good practice.
Q2: Can I use solvents other than DMSO to prepare my stock solution?
A: Yes, depending on the compound's solubility. Solvents like ethanol or acetonitrile might be suitable alternatives. However, you must perform a solubility and preliminary stability check in any new solvent system. Be aware that protic solvents like ethanol are more likely to participate in hydrolysis or other reactions than aprotic solvents like DMSO.
Q3: How can I quickly check if my compound is degrading?
A: Thin-Layer Chromatography (TLC) can be a rapid, qualitative method. Spot a fresh solution and an aged solution on a TLC plate. The appearance of new spots or a change in the intensity of the main spot in the aged sample indicates degradation. For quantitative analysis, HPLC is the standard method.[6]
Q4: Are there any specific chemical incompatibilities I should be aware of?
A: Avoid strongly basic or acidic conditions unless required for a specific reaction, as they will accelerate the hydrolysis of the lactone ring.[3] Also, avoid strong oxidizing and reducing agents, which could react with the butenolide double bond or the benzyl groups.[14][15]
Quantitative Data Summary
While specific data for this compound is limited, the table below provides general stability guidelines for butenolide/lactone-containing compounds based on established chemical principles.
| Condition | Parameter | General Expectation for Butenolides | Recommendation |
| pH in Aqueous Solution | Stability | Most stable at pH < 6. Rapid degradation at pH > 8.[3][4] | Maintain acidic to slightly acidic conditions where possible. |
| Solvent Storage (DMSO) | Temperature | Stable for weeks to months at -20°C to -80°C. Potential for degradation at room temp.[7][8] | Aliquot and store at -80°C. |
| Light Exposure | Photostability | Potentially liable to photodegradation (UV/Visible).[13] | Store in amber vials or in the dark. |
References
-
Organic Letters. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. [Link]
-
RSC Publishing. Novel oxidative conversion of β,γ-unsaturated acids into butenolides: synthesis of heritonin and heritol. [Link]
-
Wikipedia. Butenolide. [Link]
-
ACS Publications. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. [Link]
-
Chemical Reviews. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]
-
ChemRxiv. Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. [Link]
-
ResearchGate. Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function. [Link]
-
MDPI. Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. [Link]
-
PMC. Butenolide synthesis from functionalized cyclopropenones. [Link]
-
ResearchGate. Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. [Link]
-
ResearchGate. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. [Link]
-
ASJP. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. [Link]
-
Organic Chemistry Portal. Butenolide synthesis. [Link]
-
ResearchGate. Degradation kinetics of a potent antifouling agent, butenolide, under various environmental conditions. [Link]
-
ResearchGate. (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. [Link]
-
Organic Letters. Butenolide Synthesis from Functionalized Cyclopropenones. [Link]
-
ResearchGate. Selected examples of natural products containing butenolides and levulinates. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
-
PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]
-
SAGE Journals. Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
Flexbiosys. This compound. [Link]
-
Futur Enzymes. This compound. [Link]
-
PMC. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. [Link]
-
PubMed. Stability of screening compounds in wet DMSO. [Link]
-
PubMed. Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state. [Link]
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
-
ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
PMC. Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. [Link]
-
ResearchGate. Photodegradation of bisphenol A and related compounds under natural-like conditions in the presence of riboflavin: Kinetics, mechanism and photoproducts. [Link]
-
PubMed. Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines. [Link]
-
PubMed. Butanolysis of 4-methylbenzenediazonium ions in binary n-BuOH/H(2)O mixtures and in n-BuOH/SDS/H(2)O reverse micelles. Effects of solvent composition, acidity and temperature on the switch between heterolytic and homolytic dediazoniation mechanisms. [Link]
Sources
- 1. Butenolide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Novel oxidative conversion of β,γ-unsaturated acids into butenolides: synthesis of heritonin and heritol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Refining HPLC Separation of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide Isomers
Welcome to the technical support center for the chromatographic analysis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging class of lignans. The structural similarities between the cis/trans isomers and potential diastereomers of this compound necessitate a robust and well-optimized High-Performance Liquid Chromatography (HPLC) method for accurate quantification and isolation.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to empower you with the technical knowledge and practical insights needed to overcome separation challenges and achieve reliable, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the HPLC separation of this compound isomers.
Question 1: Why am I seeing poor or no resolution between my isomers?
Answer: Poor resolution between isomers is a common challenge due to their similar chemical structures and physicochemical properties.[3] This issue typically stems from a lack of selectivity in the chromatographic system. Here’s a systematic approach to troubleshoot and improve your separation:
Primary Cause: Inadequate Stationary Phase Selectivity
The choice of HPLC column is the most critical factor in separating structurally similar compounds like isomers.[3] If you are using a standard C18 column, it may not provide the necessary selectivity.
-
Expert Recommendation: Explore alternative stationary phases that offer different interaction mechanisms.
-
Phenyl-Hexyl or Biphenyl Phases: These columns can provide π-π interactions with the aromatic rings of your analytes, which can be highly effective for separating positional isomers.[4]
-
Embedded Polar Group (e.g., Amide, Carbamate) Columns: These columns offer unique shape selectivity and can be particularly effective for separating diastereomers and cis-trans isomers.[4]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be beneficial for separating complex isomer mixtures.
-
Secondary Cause: Suboptimal Mobile Phase Composition
The mobile phase composition directly influences the retention and selectivity of your analytes.[5][6]
-
Expert Recommendation:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Optimize the Mobile Phase Ratio: For reversed-phase HPLC, systematically vary the percentage of the organic component in the mobile phase.[3] A shallow gradient or isocratic elution with a fine-tuned solvent ratio is often necessary for isomer separation.[7]
-
Consider Normal-Phase Chromatography: For these relatively nonpolar lignans, normal-phase HPLC on a silica or diol column can be a powerful alternative.[8][9][10][11] A mobile phase of n-hexane with a polar modifier like ethanol or isopropanol can provide excellent selectivity.[8][9]
-
Tertiary Cause: Inadequate Method Parameters
-
Expert Recommendation:
-
Adjust Column Temperature: Temperature can significantly impact selectivity.[12][13] Try screening a range of temperatures (e.g., 25°C, 40°C, 60°C) to see if resolution improves.[14] Lower temperatures often increase retention and may enhance resolution for closely eluting compounds.[13]
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but be mindful of increased run times.[15]
-
Question 2: My peaks are broad and tailing. What should I do?
Answer: Peak broadening and tailing can obscure closely eluting isomers and lead to inaccurate quantification. This is often caused by secondary interactions with the stationary phase, column overloading, or extra-column volume.
Primary Cause: Secondary Silanol Interactions
Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups on your analytes, leading to tailing.
-
Expert Recommendation:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are thoroughly end-capped to minimize exposed silanols.[14]
-
Mobile Phase Modifier: Adding a small amount of a competitive agent, like a buffer or an amine modifier (in normal phase), can help to mask the silanol groups.
-
Secondary Cause: Column Overloading
Injecting too much sample can lead to peak distortion and broadening.[15]
-
Expert Recommendation:
Tertiary Cause: Extra-Column Volume
Excessive volume from tubing, fittings, and the detector flow cell can contribute to peak broadening.
-
Expert Recommendation:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing to connect the column to the detector.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for these isomers?
A1: For initial method development, a screening approach is highly recommended.[14]
-
Column Screening: Select two to three columns with different selectivities (e.g., a C18, a Phenyl-Hexyl, and an embedded polar group column for reversed-phase; or a silica and a diol column for normal-phase).[14]
-
Mobile Phase Screening: For reversed-phase, screen with both acetonitrile/water and methanol/water gradients. For normal-phase, screen with hexane/ethanol and hexane/isopropanol.[14]
-
Temperature Screening: Evaluate the separation at a minimum of two different temperatures, for example, 30°C and 50°C.[18]
This systematic screening will help you quickly identify the most promising column and mobile phase combination for further optimization.
Q2: Should I use reversed-phase or normal-phase HPLC?
A2: Both modes have their advantages for lignan separation.
-
Reversed-Phase HPLC: This is the most common and generally more robust mode of HPLC.[19] It separates compounds based on their hydrophobicity. For your compound, a high-purity C18 or a phenyl-based column would be a good starting point.
-
Normal-Phase HPLC: This mode can be very effective for separating non-polar to moderately polar isomers.[6][11] Lignans have been successfully separated using normal-phase HPLC with a silica column and a mobile phase of n-hexane with a polar modifier like tetrahydrofuran and/or 2-propanol.[8][9]
The choice will depend on the specific isomers you are trying to separate and the results of your initial screening experiments.
Q3: Can chiral chromatography be used to separate these isomers?
A3: Yes, especially if you are dealing with enantiomers or diastereomers. The this compound structure contains chiral centers, making chiral chromatography a relevant technique.
-
Diastereomers: These can often be separated on conventional (achiral) HPLC columns.[1]
-
Enantiomers: These require a chiral stationary phase (CSP) for separation.[1][20] Polysaccharide-based chiral columns are widely used and can be operated in both normal-phase and reversed-phase modes.[21]
If you suspect the presence of enantiomers, screening a few different types of chiral columns is the best approach.[22]
Q4: How does temperature affect the separation of isomers?
A4: Temperature is a powerful tool for optimizing isomer separations.[12]
-
Selectivity: Changing the temperature can alter the selectivity of the separation, sometimes dramatically improving the resolution between closely eluting peaks.[13]
-
Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[23]
-
Retention: Generally, increasing the temperature decreases retention times.[13]
It is crucial to have a good column thermostat to ensure reproducible results, as even small temperature fluctuations can affect retention times.[12][23]
Experimental Protocols
Protocol 1: Initial Method Development and Screening
-
Column Selection:
-
Mobile Phase Preparation:
-
Reversed-Phase A: 0.1% Formic Acid in Water
-
Reversed-Phase B1: Acetonitrile
-
Reversed-Phase B2: Methanol
-
Normal-Phase A: n-Hexane
-
Normal-Phase B1: Ethanol
-
Normal-Phase B2: Isopropanol
-
-
Gradient Elution Screening (Reversed-Phase):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Detector: UV at an appropriate wavelength (e.g., 280 nm)
-
Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes.
-
Run this gradient with both Acetonitrile and Methanol as the organic modifier on both the C18 and Phenyl-Hexyl columns.
-
-
Isocratic Elution Screening (Normal-Phase):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detector: UV at an appropriate wavelength (e.g., 280 nm)
-
Mobile Phase: Start with 95:5 (v/v) n-Hexane:Ethanol. Adjust the modifier percentage based on the initial retention.
-
-
Data Evaluation: Compare the chromatograms to identify the column and mobile phase combination that provides the best initial separation of the isomers.
Data Presentation
Table 1: Troubleshooting Guide for Poor Isomer Resolution
| Potential Cause | Primary Action | Secondary Action | Tertiary Action |
| Poor Selectivity | Change stationary phase (e.g., to Phenyl-Hexyl or PFP).[4] | Change organic modifier (e.g., Acetonitrile to Methanol).[3] | Optimize column temperature.[13] |
| Co-elution | Switch to a different chromatography mode (e.g., Reversed-Phase to Normal-Phase).[8][9] | Adjust mobile phase pH (if applicable). | Decrease flow rate.[15] |
| Broad Peaks | Use a longer column or a column with smaller particles.[3] | Reduce injection volume.[15] | Minimize extra-column volume.[17] |
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
References
- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
- Chrom Tech. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
- Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
- Sultana, N., et al. (2024). Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. PMC - NIH.
- Sandra, P., & David, F. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Sultana, N., et al. (2024). Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. PubMed.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Bon-Merle, N., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- ResearchGate. (n.d.). Determination of the enantiomeric excess of butenolide (R)-3a: chiral HPLC on a CHIRALCEL OD-H column.
- Sjöholm, R. (2017, August 2). HPLC of Lignans.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Harada, N., et al. (n.d.).
- IOSR Journal. (n.d.). Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. IOSR Journal.
- Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
- MDPI. (2022, September 17). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. MDPI.
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- BenchChem. (2025).
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?.
- Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Schänzer, W., et al. (Eds.). (2008). Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Ciolino, L. A., et al. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 46(6), 1315-1323.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- SWGDRUG.org. (2005, August 22). gamma-butyrolactone.
- Kannappan, V. (2022, November 3).
- Pan, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78.
- Sobekbio Biosciences. (n.d.). This compound CFN97895.
- MedChemExpress. (n.d.). This compound.
- Pan, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University SCIENCE, 6B(1), 74-78.
- Futur Enzymes. (n.d.). This compound.
- Semantic Scholar. (1998, May 1). Determination of Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by HPLC/UV-VIS Spectrophotometry and HPLC/Thermospray Mass Spectrometry.
- Konig-Peter, A., et al. (2013). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. STUDIA UBB CHEMIA, LVIII(2), 87-92.
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. hplc.eu [hplc.eu]
- 8. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. 9srrqa-40.myshopify.com [9srrqa-40.myshopify.com]
- 13. chromtech.com [chromtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. How does increasing column temperature affect LC methods? [sciex.com]
Technical Support Center: Strategies for Enhancing Selectivity in Butenolide Synthesis
Welcome to the Technical Support Center for butenolide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in the synthesis of butenolide scaffolds. Butenolides are crucial structural motifs in numerous biologically active natural products and pharmaceutical agents, making their stereoselective and regioselective synthesis a significant challenge in modern organic chemistry.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The advice herein is based on established mechanistic principles and validated by peer-reviewed literature.
Troubleshooting Guide: Common Selectivity Issues
This section addresses common problems encountered during butenolide synthesis, offering potential causes and actionable solutions.
Problem 1: Poor Enantioselectivity in Catalytic Asymmetric Reactions
Symptom: You are using a well-established chiral catalyst (organocatalyst or metal complex) for an asymmetric transformation to synthesize a butenolide, but the enantiomeric excess (ee) of your product is consistently low.
Possible Causes & Suggested Solutions:
-
Catalyst Purity and Activity:
-
Cause: The chiral catalyst or ligand may be impure, partially racemized, or deactivated. The metal salt used in metal-catalyzed reactions might be of poor quality or hydrated.
-
Solution:
-
Verify Catalyst Quality: Use a freshly opened bottle of the catalyst/ligand or purify it according to literature procedures. For metal complexes, ensure you are using an anhydrous metal salt.
-
Proper Handling: Many catalysts, especially organometallic ones, are sensitive to air and moisture.[4] Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The addition of molecular sieves can be beneficial.[4]
-
Catalyst Loading: In some cases, catalyst aggregation at high concentrations can lead to the formation of less active or non-stereoselective species. Conversely, a catalyst loading that is too low may result in a slow reaction where a background, non-catalyzed reaction can occur. Optimize the catalyst loading systematically (e.g., 1 mol%, 5 mol%, 10 mol%).
-
-
-
Reaction Conditions:
-
Cause: Temperature, solvent, and concentration can significantly influence the transition state energies, thereby affecting enantioselectivity.[1]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst performance. Screen a range of solvents with varying properties (e.g., toluene, CH₂Cl₂, THF, Et₂O).
-
Additives: In some reactions, additives can act as co-catalysts or influence the catalyst's active state. For instance, protic additives like hexafluoroisopropanol (HFIPA) have been shown to be essential in certain Michael additions for achieving good yields and selectivity.[1]
-
-
-
Substrate Issues:
-
Cause: The electronic or steric properties of your specific substrate may not be optimal for the chosen catalytic system. Certain functional groups on the substrate can coordinate with the catalyst and inhibit its activity or alter its chiral environment.[4]
-
Solution:
-
Protecting Groups: If your substrate contains potentially coordinating functional groups (e.g., amines, phosphines), consider protecting them before the reaction.[4]
-
Structural Modification: If possible, minor modifications to the substrate's structure (e.g., changing the size of a substituent) can sometimes lead to a better fit within the catalyst's chiral pocket.
-
-
Problem 2: Incorrect or Low Regioselectivity (α- vs. γ-Substitution)
Symptom: In reactions involving a butenolide enolate or a silyloxyfuran nucleophile, you are observing a mixture of α- and γ-substituted products, or the undesired regioisomer is the major product.[5]
Possible Causes & Suggested Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Cause: The reaction may be proceeding under thermodynamic control, favoring the more stable product, which may not be the desired regioisomer. γ-Substitution is often the kinetically favored pathway for butenolide dienolates.[6]
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product.
-
Choice of Base and Counterion: In reactions generating a butenolide enolate, the choice of base and the resulting counterion can influence regioselectivity. Lithium enolates, for example, are often more prone to α-alkylation than potassium or sodium enolates.
-
-
-
Nature of the Electrophile:
-
Cause: "Hard" electrophiles tend to react at the more electronegative oxygen atom or the α-carbon (the site of higher electron density in the HOMO of the enolate), while "soft" electrophiles favor reaction at the γ-carbon.
-
Solution:
-
Modify the Electrophile: If possible, modify the electrophile to be "softer." For example, using an allylic carbonate with a palladium catalyst (a soft metal) will strongly favor γ-alkylation.
-
Pre-formed Nucleophile: Using a pre-formed 2-(trimethylsilyloxy)furan as the nucleophile in a Mukaiyama-type reaction often provides excellent γ-selectivity.[5][7]
-
-
-
Catalyst Control:
-
Cause: In catalytic reactions, the catalyst itself is the primary determinant of regioselectivity.
-
Solution:
-
Lewis Acid Catalysis: In vinylogous Mukaiyama-Michael reactions, the Lewis acid catalyst coordinates to the electrophile, and the steric environment of the catalyst-substrate complex directs the nucleophilic attack of the silyloxyfuran to the γ-position.[5] Ensure your Lewis acid is appropriate for the substrate.
-
Base-Controlled Reactions: In some specific cases, the choice of a basic catalyst can switch the regioselectivity. For instance, in the reaction of 2-bromo-2H-azirine-2-carboxylic esters with arylacetic acids, different bases can lead to either α- or β-amino acid derivatives of the butenolide.[8]
-
-
Problem 3: Poor Diastereoselectivity in Reactions Forming Multiple Stereocenters
Symptom: Your reaction is producing a mixture of diastereomers with low diastereomeric ratio (dr).
Possible Causes & Suggested Solutions:
-
Transition State Geometry:
-
Cause: The reaction is proceeding through multiple competing transition states that have similar energy levels.
-
Solution:
-
Catalyst/Ligand Choice: The steric and electronic properties of the catalyst and its chiral ligand are paramount in controlling diastereoselectivity.[1] A bulkier ligand can create a more defined chiral pocket, forcing the substrates to approach in a specific orientation. For example, in N,N'-dioxide-Sc(III) complex-catalyzed reactions, the ligand structure is crucial for obtaining high dr.[1][5]
-
Solvent Effects: The solvent can influence the geometry of the transition state. A switch from a non-coordinating solvent (like toluene) to a coordinating one (like THF) can sometimes reverse or improve diastereoselectivity.
-
-
-
Substrate Control:
-
Cause: The inherent stereochemical preferences of the substrates are not being effectively overridden by the catalyst.
-
Solution:
-
Chelation Control: If your substrate has a chelating group (e.g., a hydroxyl or methoxy group) near the reaction center, certain Lewis acidic metals (like Ti(IV) or Sn(IV)) can form a rigid cyclic transition state, leading to high diastereoselectivity.
-
Bulky Substituents: Increasing the steric bulk of a substituent on one of the reactants can favor the formation of one diastereomer over the other due to A-strain or other steric interactions in the transition state.
-
-
Frequently Asked Questions (FAQs)
Q1: I want to synthesize a specific chiral butenolide. How do I choose the best synthetic strategy?
A1: The choice of strategy depends on the desired substitution pattern and stereochemistry. Here's a general guide:
-
For γ-substituted chiral butenolides: Catalytic asymmetric vinylogous reactions are a powerful choice.[1]
-
Vinylogous Michael Additions: Excellent for introducing a carbon chain at the γ-position. Organocatalysis (e.g., using chiral amines or squaramides) and metal catalysis (e.g., chiral N,N'-dioxide-metal complexes) are well-developed.[1][5]
-
Vinylogous Aldol/Mannich Reactions: Ideal for installing hydroxylated or aminated substituents at the γ-position.[1]
-
-
For α-substituted chiral butenolides:
-
Asymmetric Isomerization: Isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts using a chiral proton-transfer catalyst can be highly effective.[9]
-
Direct Asymmetric α-Functionalization: While less common, methods for the direct asymmetric α-functionalization of butenolides exist, often involving the use of chiral phase-transfer catalysts.[10]
-
-
From Furan Precursors: Oxidation of substituted furans is a classic and effective route.[11][12][13]
-
Singlet Oxygen Oxidation: Photo-oxidation of furans with singlet oxygen generates endoperoxide intermediates that can be converted to hydroxybutenolides.[11][14] The use of a base can control the regioselectivity of the endoperoxide opening.[14]
-
Acid-Mediated Oxidation: Controlled oxidation to a 2,5-dialkoxy-dihydrofuran followed by regioselective acid-catalyzed hydrolysis is another robust method.[12]
-
Q2: My reaction involves the oxidation of a furan to a butenolide, but I'm getting a complex mixture of products. What could be wrong?
A2: Furan oxidation can be sensitive, and over-oxidation or side reactions are common.
-
Control the Oxidant: The choice and amount of oxidant are critical.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to prevent decomposition of the sensitive endoperoxide intermediate.
-
Solvent: The choice of solvent can influence the lifetime of singlet oxygen and the stability of intermediates. Methanol is often used as it can trap the intermediate.[11]
-
-
Workup: The workup procedure is crucial. The intermediate from the oxidation is often not isolated but is directly converted to the butenolide. The reagent used for this conversion (e.g., a bulky base like Hünig's base or an acid) dictates the final product and its regiochemistry.[12][14]
Q3: What are the advantages of using organocatalysis over metal catalysis for asymmetric butenolide synthesis?
A3: Both approaches have their merits, and the best choice depends on the specific transformation.
-
Organocatalysis:
-
Advantages: Catalysts are often less sensitive to air and moisture, making reactions easier to set up. They are generally considered more "green" as they avoid the use of potentially toxic heavy metals. A wide variety of activation modes are available (e.g., iminium ion, enamine, hydrogen bonding).[1][16]
-
Disadvantages: Catalyst loadings can sometimes be higher than with metal catalysts. Some organocatalysts can be expensive or require multi-step synthesis.
-
-
Metal Catalysis:
-
Advantages: Often exhibit very high activity and turnover numbers, allowing for low catalyst loadings. A vast array of chiral ligands is available, enabling fine-tuning of reactivity and selectivity. They can catalyze reactions that are not accessible through organocatalysis.[17][18]
-
Disadvantages: Many metal catalysts are sensitive to air and moisture, requiring inert atmosphere techniques. The metal itself can be toxic and may need to be removed from the final product, which is a critical consideration in drug development.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Asymmetric Vinylogous Michael Addition
| Catalyst System | Electrophile | Nucleophile | Typical ee (%) | Typical dr | Reference |
| Chiral N,N'-Dioxide-Sc(III) | Chalcone Derivatives | 2-Silyloxyfuran | 85-94% | >99:1 (anti) | [5] |
| Chiral Imidazolidinone | α,β-Unsaturated Aldehydes | 2-Silyloxyfuran | ~97% | >20:1 | [1] |
| (DHQD)₂PYR | Nitroolefins | γ-Substituted Butenolides | up to 99% | up to 99:1 | [1] |
| Chiral Squaramide | Allenoates | β,γ-Unsaturated Butenolides | up to 99% | >20:1 | [1] |
Experimental Protocol: Organocatalytic Mukaiyama-Michael Addition
This protocol is a representative example for the synthesis of a γ-substituted butenolide, adapted from the work of MacMillan and co-workers.[1]
-
Preparation: To a dry vial under a nitrogen atmosphere, add the chiral imidazolidinone catalyst (e.g., C22, 0.02 mmol, 20 mol%).
-
Reaction Mixture: Add the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) and the solvent (e.g., Et₂O, 1.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C).
-
Nucleophile Addition: Add 2-(trimethylsilyloxy)furan (0.12 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired butenolide.
Visualizing Reaction Pathways
Diagram 1: General Catalytic Cycle for Asymmetric Michael Addition
Caption: A simplified catalytic cycle for asymmetric Michael additions.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
-
[14]
-
[11]
-
[2]
-
[20]
-
[21]
-
[9]
-
[16]
-
[8]
-
[12]
-
[18]
-
[19]
-
[22]
-
[23]
-
[4]
-
[15]
-
[5]
-
[24]
-
[25]
-
[3]
-
[26]
-
[27]
-
[7]
-
[13]
-
[6]
-
[28]
-
[29]
-
[10]
-
[30]
-
[31]
-
[32]
-
[33]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly enantioselective synthesis of γ-substituted butenolidesvia the vinylogous Mukaiyama–Michael reaction catalyzed by a chiral scandium(iii)–N,N′-dioxide complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed ©-Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regiodivergent Synthesis of Butenolide-Based α- and β-Amino Acid Derivatives via Base-Controlled Azirine Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butenolide synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Synthetic Route to α‐Substituted Butenolides: Enantioselective Synthesis of (+)‐Ancepsenolide [ouci.dntb.gov.ua]
- 21. Regioselective synthesis of Δ3-butenolides via oxidation of 2-trimethylsilylfurans | Semantic Scholar [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. escholarship.org [escholarship.org]
- 24. Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. udspace.udel.edu [udspace.udel.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00567H [pubs.rsc.org]
- 29. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. How To [chem.rochester.edu]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Lignan Bioactivity Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for lignan bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine methodologies for obtaining consistent, reliable, and reproducible data. Lignans, a class of polyphenols found in various plants, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, their physicochemical properties and complex interactions in biological systems can present significant challenges in assay development and execution.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to build self-validating and robust assays.
Section 1: General FAQs & Troubleshooting - The Foundation of Consistency
This section addresses overarching issues applicable to most lignan bioactivity assays. Mastering these fundamentals is the first step toward achieving reproducibility.
Question: My results are highly variable between experiments. Where should I start troubleshooting?
Answer: Inconsistent results almost always trace back to foundational variables. Before scrutinizing the specific assay chemistry, validate your starting material and basic setup.
-
Lignan Purity and Integrity: Are you using a crude extract or a purified compound? Crude extracts contain numerous compounds that can interfere with assays.[3] For purified lignans, confirm identity and purity using analytical methods like HPLC or LC-MS/MS.[4] Lignans can degrade over time, so ensure proper storage (cool, dark, inert atmosphere) and use freshly prepared stock solutions.
-
Solubility Issues: This is the most common pitfall. Lignans are often lipophilic and have poor aqueous solubility.[5][6] If a compound precipitates in your assay buffer or cell culture medium, your effective concentration is unknown, rendering the results invalid.
-
Vehicle Control Validation: The solvent used to dissolve the lignan (typically DMSO) can have biological effects on its own.[6] Always run a vehicle control at the highest concentration used in the experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
-
Pipetting and Dilution Accuracy: Seemingly simple, but serial dilution errors are a major source of variability. Calibrate your pipettes regularly and use fresh tips for each dilution.
Question: How do I properly dissolve and handle lignans to avoid solubility problems?
Answer: This is a critical step that requires careful optimization.
-
Initial Dissolution: Use 100% DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the lignan is fully dissolved. Gentle warming or vortexing can help.
-
Intermediate Dilutions: Prepare intermediate dilutions from the primary stock using either 100% DMSO or the final assay buffer.
-
Final Working Solution: When adding the lignan to your aqueous assay buffer or cell culture medium, ensure the final solvent concentration is minimal and non-toxic to your system.[6] It is crucial to observe the final solution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after incubation. If precipitation occurs, you must lower the final concentration. The solubility of a lignan can be influenced by the pH and composition of the buffer.[7]
| Solvent/Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | Maximizes initial solubility for lipophilic lignans.[6] |
| Final Vehicle Conc. | < 0.5% (cell-based) | Minimizes solvent-induced artifacts and cytotoxicity. |
| Solubility Check | Visual & Microscopic Inspection | Precipitated compound leads to inaccurate concentration and unreliable data. |
| Stock Storage | -20°C or -80°C, protected from light | Prevents degradation of the lignan. |
Question: Should I be testing the plant lignan itself or its human metabolites?
Answer: This depends on your research question, but for physiological relevance, testing metabolites is often crucial. Plant lignans, such as secoisolariciresinol diglucoside (SDG), are frequently metabolized by gut microbiota into mammalian lignans like enterolactone and enterodiol.[8][9] These metabolites are often the primary bioactive agents responsible for the observed health effects.[9][10] Therefore, a comprehensive study should ideally evaluate both the parent compound and its major metabolites.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing inconsistent assay results.
Caption: A standardized workflow for the DPPH assay highlighting blank correction.
Section 3: Cell-Based Anti-inflammatory Assays
Assessing anti-inflammatory activity requires a more complex biological system, typically involving immune cells like macrophages stimulated to produce inflammatory mediators.
Question: I'm not seeing any inhibition of nitric oxide (NO) production in my LPS-stimulated RAW 264.7 macrophages. What could be wrong?
Answer: This can be due to several factors, ranging from cell health to the lignan's mechanism of action.
-
Confirm LPS Activation: First, ensure your positive control is working. The cells treated with Lipopolysaccharide (LPS) alone should produce a robust amount of NO compared to untreated cells. If not, your LPS may be inactive or your cells may be unresponsive (e.g., high passage number).
-
Check for Cytotoxicity: This is non-negotiable. The lignan could be killing the cells, which would trivially lead to lower NO production. You must run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same lignan concentrations and incubation times. [11]A decrease in NO is only meaningful if it occurs at non-toxic concentrations.
-
Incubation Time: The timing is critical. Pre-incubating the cells with the lignan before adding the LPS stimulus is often required to see an inhibitory effect. This allows the compound to enter the cells and engage its target. A typical protocol involves a 1-2 hour pre-incubation with the lignan, followed by a 24-hour stimulation with LPS.
-
Mechanism of Action: The lignan may not inhibit the NO production pathway. It might act on other inflammatory pathways, such as inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) or targeting different transcription factors. [12][13]Consider using a multi-plex assay to screen for effects on a wider range of inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight. [11][14]2. Lignan Pre-incubation: Remove the old medium. Add fresh medium containing various concentrations of your lignan (and a vehicle control). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells except the negative control, to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes, protected from light.
-
Read the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Correlate these results with data from a parallel cytotoxicity assay.
-
Logic Diagram for Cell-Based Assays
Caption: The essential parallel logic for validating anti-inflammatory data.
Section 4: Anticancer & Cytotoxicity Assays
These assays measure a compound's ability to inhibit cancer cell proliferation or induce cell death. Consistency is key for determining potency (e.g., IC50 or GI50 values).
Question: The IC50 value of my lignan against a cancer cell line varies significantly between experiments. How can I improve this?
Answer: IC50 variability in cytotoxicity assays is common and can be tightened by controlling several parameters.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. [11][14]Cells that have been in culture for too long can undergo genetic drift, altering their response to drugs. Never let cells become over-confluent before plating.
-
Seeding Density: The initial number of cells plated is critical. If the density is too low, the assay signal may be weak. If it's too high, the cells may become confluent and enter growth arrest during the experiment, making them less sensitive to anti-proliferative agents. Optimize the seeding density to ensure cells remain in log growth for the duration of the assay. [11]3. Incubation Time: The cytotoxic effect of a lignan can be time-dependent. An incubation time of 48 or 72 hours is common to allow for effects on cell division to become apparent. Ensure this time is kept highly consistent between experiments.
-
Assay Chemistry Interference: Some lignans, being reducing agents, can directly react with tetrazolium dyes like MTT, reducing them and causing a false "high viability" signal. If you suspect this, compare your results with an orthogonal assay that uses a different detection method, such as the CellTiter-Glo luminescent assay, which measures ATP levels. [15]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density in 100 µL of medium. Allow to adhere for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the lignan to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate % inhibition relative to the vehicle control and use non-linear regression to determine the IC50 value.
References
-
Rinaldi, F., et al. (2024). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. ChemSusChem. [Link]
-
Newman, D.J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Natural Product Communications. [Link]
-
Salehi, B., et al. (2023). Anticancer Potential of Flaxseed lignans, their Metabolites and Synthetic Counterparts in relation with Molecular Targets: Current Challenges and Future Perspectives. Food & Function. [Link]
-
Goyal, S., et al. (2023). Anticancer potential of flaxseed lignans, their metabolites and synthetic counterparts in relation with molecular targets: current challenges and future perspectives. Food & Function, RSC Publishing. [Link]
-
Rinaldi, F., et al. (2025). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. PubMed. [Link]
-
Pisoschi, A.M., et al. (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. MDPI. [Link]
-
Iqbal, M.J., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]
-
Marx, S., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Industrial Crops and Products. [Link]
-
Rinaldi, F., et al. (2024). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2‐diphenyl‐1‐picrylhydrazyl (DPPH) Assay. ResearchGate. [Link]
-
Mermelstein, N.H. (2010). Dealing with Antioxidant Assay Issues. ResearchGate. [Link]
-
Li, Y., et al. (2020). Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule. PMC - NIH. [Link]
-
Cohen, T., et al. (2024). Stability and Bioaccessibility of Lignans in Food Products. PMC. [Link]
-
Lucarini, M., et al. (2020). Lignans: Quantitative Analysis of the Research Literature. PMC - NIH. [Link]
-
Muir, A.D. (2011). Flax Lignans—Analytical Methods and How They Influence Our Understanding of Biological Activity. Journal of AOAC INTERNATIONAL. [Link]
-
Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Smeds, A., et al. (2014). Validation of an Electrochemical Detection-High-Performance Liquid Chromatography Method for Simultaneous Determination of Lignans in Flaxseed (Linum usitatissimum L.). ResearchGate. [Link]
-
da Silva, A.F.M., et al. (2022). Virtual Screening of Different Subclasses of Lignans with Anticancer Potential and Based on Genetic Profile. MDPI. [Link]
-
Apak, R. (2019). Current Issues in Antioxidant Measurement. ResearchGate. [Link]
-
N.A. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. LinkedIn. [Link]
-
Wang, Y., et al. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. MDPI. [Link]
-
Rostagno, M.A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules. [Link]
-
Lucarini, M., et al. (2020). Lignans: Quantitative Analysis of the Research Literature. Frontiers in Nutrition. [Link]
-
Kumar, D., et al. (2016). Lignans: a versatile source of anticancer drugs. PMC - NIH. [Link]
-
Smeds, A.I., et al. (2007). Chromatographic analysis of lignans. ResearchGate. [Link]
-
Sameni, J., et al. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Muir, A.D. (2011). Flax lignans--analytical methods and how they influence our lunderstanding of biological activity. PubMed. [Link]
-
N.A. (2022). A new analytical method for the simultaneous quantification of isoflavones and lignans in 25 green coffee samples by HPLC-MS/MS. ResearchGate. [Link]
-
Jamil, U., et al. (2023). Phyllanthus Lignans: A Review of Biological Activity and Elicitation. MDPI. [Link]
-
D'Archivio, M., et al. (2023). Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies. MDPI. [Link]
-
Calina, D., et al. (2021). Special Issue : Anti-inflammatory and Antioxidant Properties of Plant Extracts. MDPI. [Link]
-
Grzegorczyk-Karolak, I., et al. (2021). Feasible Production of Lignans and Neolignans in Root-Derived In Vitro Cultures of Flax (Linum usitatissimum L.). PMC - NIH. [Link]
-
Gach, K., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. PubMed Central. [Link]
-
Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]
-
Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]
-
N.A. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Miere, D., et al. (2022). Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula. MDPI. [Link]
-
Saggar, J.K., et al. (2018). Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3. ResearchGate. [Link]
-
Campos, M., et al. (2012). Lignans: Chemical and Biological Properties. ResearchGate. [Link]
-
Georgiou, C.D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
Sources
- 1. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Anticancer potential of flaxseed lignans, their metabolites and synthetic counterparts in relation with molecular targets: current challenges and future perspectives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Flax lignans--analytical methods and how they influence our lunderstanding of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biocompare.com [biocompare.com]
- 12. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 13. mdpi.com [mdpi.com]
- 14. marinbio.com [marinbio.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic vs. Natural Butenolides
For researchers, scientists, and drug development professionals, the butenolide scaffold represents a privileged structure, appearing in a vast array of natural products with potent biological activities.[1][2][3] The advent of sophisticated synthetic methodologies now allows for the creation of diverse butenolide analogues, opening new avenues for drug discovery.[4][5][6] This guide provides an in-depth comparison of the biological validation of synthetic versus natural butenolides, grounded in experimental data and established protocols. We will explore the causality behind experimental choices and provide the framework for a self-validating system of inquiry.
The Central Question: Bioequivalence and Beyond
A critical question in drug development is whether a synthetic counterpart of a natural product exhibits equivalent biological activity. While possessing an identical chemical structure should theoretically confer identical function, the journey from flask to biological system is fraught with subtleties. Chirality, minor impurities from different isolation or synthetic routes, and the presence of synergistic compounds in natural extracts can all influence the final biological outcome. Therefore, rigorous, parallel validation is not just recommended; it is imperative.
This guide will focus on three common and significant biological activities associated with butenolides: Cytotoxicity , Anti-inflammatory activity , and Antimicrobial activity .
I. Cytotoxicity: A Double-Edged Sword
The butenolide motif is a pharmacophore in numerous compounds with anticancer activity.[4] However, general cytotoxicity can also be a liability. Understanding the potency and selectivity of both natural and synthetic butenolides is a cornerstone of their development as therapeutic agents.
Mechanistic Insights: The Role of the Butenolide Ring
The α,β-unsaturated lactone of the butenolide ring is a key feature responsible for its biological activity, often acting as a Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues (like cysteine) in proteins, thereby inactivating key enzymes or disrupting cellular processes. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the butenolide ring can significantly impact its cytotoxic potency.[7][8][9]
Comparing Synthetic and Natural Butenolides: A Data-Driven Perspective
Direct comparative studies profiling the cytotoxicity of a natural butenolide against its exact synthetic replica are not always abundant in the literature. However, we can infer comparative efficacy by examining the reported IC50 values for various butenolides from both sources against different cancer cell lines.
| Compound Type | Compound Name | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Hellebrin | Natural | Various human cancer cell lines | < 1 | [9] |
| Natural | Bufotalin | Natural | Various human cancer cell lines | < 1 | [9] |
| Synthetic | PD156707 (Endothelin Antagonist) | Synthetic | N/A (Functional Assay) | 0.0003 (ETA receptor) | [7][8] |
| Synthetic | Gamabufotalin rhamnoside | Synthetic | Mouse cancer cells | < 1 | [9] |
This table is a representative summary and not an exhaustive list. IC50 values can vary based on experimental conditions.
The data suggests that both natural and synthetic butenolides can exhibit potent sub-micromolar activity. The key takeaway for a researcher is that synthesis allows for systematic modifications to the butenolide scaffold, enabling the exploration of SAR to enhance potency and selectivity, as exemplified by the development of potent synthetic antagonists like PD156707.[7][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthetic and natural butenolides. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the logarithm of the compound concentration.
II. Anti-inflammatory Activity: Quenching the Fire
Chronic inflammation is a hallmark of many diseases, and butenolides have emerged as promising anti-inflammatory agents.
Mechanistic Insights: Targeting Inflammatory Pathways
Many butenolides exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade.[16]
Comparing Synthetic and Natural Butenolides: A Functional Readout
Studies on butenolides isolated from marine-derived Streptomyces and the plant Machilus thunbergii have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[14][16] Synthetic butenolides have also been shown to possess anti-inflammatory properties, with their activity being tunable through chemical modification.
| Compound Type | Compound Name/Source | Assay | Key Finding | Reference |
| Natural | Litsenolides A2, B1, B2 (from Machilus thunbergii) | NO production in RAW 264.7 cells | IC50 values of 3.36, 3.70, and 6.19 µM, respectively | [16] |
| Natural | Terrusnolides A-D (from endophytic Aspergillus) | Inhibition of IL-1β, TNF-α, and NO production | Excellent inhibitory effects, comparable to indomethacin | [17] |
| Natural | Butenolides from Streptomyces sp. 13G036 | Inhibition of NO, TNF-α, and IL-6 production | Significant inhibition at 10 µM | [14] |
The data highlights that natural butenolides from diverse sources exhibit significant anti-inflammatory activity. While specific comparative data for synthetic analogues is less direct, the principle of SAR suggests that synthetic chemistry can be employed to optimize these anti-inflammatory properties.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages using the Griess reagent.[18]
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the synthetic and natural butenolides for 2 hours.[14]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.[14][18] Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[18]
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: A standard curve using known concentrations of sodium nitrite should be generated to quantify the nitrite concentration in the samples.
III. Antimicrobial Activity: Combating Pathogens
The butenolide scaffold is present in a number of natural products with antifungal and antibacterial properties.[2][4][19]
Mechanistic Insights: Disruption of Microbial Processes
The precise mechanisms of antimicrobial action for butenolides can vary. Some may disrupt cell wall synthesis, while others interfere with essential metabolic pathways. The lipophilicity of the butenolide molecule can also play a role in its ability to penetrate microbial cell membranes.
Comparing Synthetic and Natural Butenolides: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound Type | Compound Name/Source | Target Organism(s) | MIC (µg/mL) | Reference |
| Natural | Incrustoporin | Pathogenic fungi | Not specified, but noted as crucial for activity | [4] |
| Synthetic | Butenolide derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger, R. oryza | 6.25 - 100+ | [19][20] |
| Synthetic | Pyrrolone derivatives (from butenolides) | E. coli, P. aeruginosa, R. oryza, S. aureus, C. albicans, A. niger | As low as 6.25 | [20] |
The data indicates that synthetic modification of the butenolide core, such as the conversion to pyrrolones, can significantly enhance antimicrobial activity.[20] This underscores the power of synthetic chemistry to improve upon nature's templates.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the synthetic and natural butenolides in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).[21]
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer to measure optical density.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Experimental Workflow for Biological Activity Validation
Caption: Workflow for validating and comparing the biological activity of natural and synthetic butenolides.
Structure-Activity Relationship (SAR) Logic
Caption: The logical relationship in structure-activity studies of butenolides.
Conclusion: A Unified Approach to Butenolide Validation
The validation of biological activity for synthetic versus natural butenolides requires a rigorous, multi-faceted approach. While natural butenolides provide invaluable starting points and biological proof-of-concept, chemical synthesis offers the power to dissect and optimize activity through SAR studies. By employing standardized and well-validated assays such as the MTT, nitric oxide, and MIC assays, researchers can generate comparable and reliable data. This integrated approach, combining the gifts of nature with the tools of modern chemistry, is essential for advancing butenolide-based compounds from the laboratory to the clinic.
References
-
Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Structure−Activity Relationships in a Series of Orally Active γ-Hydroxy Butenolide Endothelin Antagonists | Journal of Medicinal Chemistry. (1997). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Structure-activity relationships in a series of orally active gamma-hydroxy butenolide endothelin antagonists. (1997). PubMed. Retrieved January 7, 2026, from [Link]
-
γ‐Aromatic Butenolides of Microbial Source – A Review of Their Structures, Biological Activities and Biosynthesis. (2021). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
A Synthetic Route to α‐Substituted Butenolides: Enantioselective Synthesis of (+)‐Ancepsenolide. (n.d.). OUCI. Retrieved January 7, 2026, from [Link]
-
Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Butenolide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Butenolide Synthesis from Functionalized Cyclopropenones | Organic Letters. (2019). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Butenolide: A Novel Synthesis and Biological Activities | Request PDF. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Butenolide Synthesis from Functionalized Cyclopropenones. (2019). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (2008). De Gruyter. Retrieved January 7, 2026, from [Link]
-
Full article: Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (2008). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
A REVIEW ARICLE ON SYNTHESIS AND BIOLOGICAL PROPERTY OF SOME NOVEL BUTENOLIDE DERIVATIVES. (2012). PharmaTutor. Retrieved January 7, 2026, from [Link]
-
Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. (2021). MDPI. Retrieved January 7, 2026, from [Link]
-
(PDF) Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Butanolides From Machilus Thunbergii and Their Inhibitory Activity on Nitric Oxide Synthesis in Activated Macrophages. (2003). PubMed. Retrieved January 7, 2026, from [Link]
-
Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii. (2018). PubMed. Retrieved January 7, 2026, from [Link]
-
Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells. (2013). PubMed. Retrieved January 7, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones | Chemical Reviews. (2017). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Representative examples of bioactive butenolides and natural products derived from them. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Synthesis of some butenolides and study of their antibacterial activity. (2014). SciSpace. Retrieved January 7, 2026, from [Link]
-
Butenolide natural products and their analogues. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Bioactive structure and natural products containing γ‐butenolides and γ‐butyrolacones skeletons. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 7, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]
-
Synthesis and Bio-Evaluation of Natural Butenolides-Acrylate Conjugates. (2019). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Investigation into the Synthesis of Bioactive Butenolides. (2012). OpenRiver. Retrieved January 7, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. (2022). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). CORE. Retrieved January 7, 2026, from [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthetic approaches toward butenolide-containing natural products | Request PDF. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and Bio-Evaluation of Natural Butenolides-Acrylate Conjugates. (2019). MDPI. Retrieved January 7, 2026, from [Link]
-
Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
A Methodology for the Synthesis of Bioactive Butenolides. (2013). OpenRiver. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butenolide synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships in a series of orally active gamma-hydroxy butenolide endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Butanolides from Machilus thunbergii and their inhibitory activity on nitric oxide synthesis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived therapeutic agents, lignans of the dibenzylbutyrolactone class have emerged as a promising scaffold, exhibiting a spectrum of biological activities, most notably in the realms of oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide core structure. By examining the influence of specific structural modifications on cytotoxic and anti-inflammatory endpoints, we aim to furnish researchers and drug development professionals with actionable insights to guide future discovery and optimization efforts.
The Core Scaffold: A Foundation for Potent Bioactivity
The 2,3-Di(3',4'-methylenedioybenzyl)-2-buten-4-olide structure is characterized by a central α,β-unsaturated γ-lactone (butenolide) ring, substituted at the C-2 and C-3 positions with benzyl groups. These benzyl moieties are further distinguished by the presence of methylenedioxy bridges at the 3' and 4' positions. This unique arrangement of functionalities is a key determinant of the molecule's biological profile. Lignans of this class have been isolated from various plant species and have demonstrated significant potential as anticancer and anti-inflammatory agents[1][2].
The mechanism of action for many dibenzylbutyrolactone lignans is multifaceted but often converges on the inhibition of key cellular pathways implicated in cancer progression and inflammatory responses. A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By modulating NF-κB activity, these compounds can exert potent anti-inflammatory effects and induce apoptosis in cancer cells[3].
Structure-Activity Relationship Analysis: Deciphering the Molecular Determinants of Efficacy
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic candidates.
The Significance of the Benzyl Moieties and Their Substitution Patterns
The nature and substitution pattern of the two benzyl groups at C-2 and C-3 of the butenolide ring are critical for cytotoxic activity. The presence of the 3',4'-methylenedioxy group is a recurring feature in many biologically active lignans. This moiety appears to be crucial for potent activity, as its replacement or alteration often leads to a diminution of cytotoxic effects.
In a broader context of dibenzylbutyrolactone lignans, the substitution on the aromatic rings plays a pivotal role. For instance, the presence of hydroxyl or methoxy groups can significantly influence activity. Studies on related lignans have shown that the number and position of these groups can modulate the cytotoxic and anti-inflammatory potency[4][5]. While direct comparative data for a series of analogs of the title compound is limited, it is reasonable to infer that modifications to the methylenedioxy rings, such as replacement with dimethoxy or dihydroxy groups, would profoundly impact the biological activity.
The Role of the Butenolide Ring
The α,β-unsaturated γ-lactone core, or butenolide ring, is not merely a passive scaffold but an active participant in the biological activity of these compounds. The electrophilic nature of the α,β-unsaturated system makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This covalent interaction can lead to irreversible inhibition of key enzymes or transcription factors, contributing to the compound's cytotoxic and anti-inflammatory effects.
Furthermore, the stereochemistry of the substituents on the butenolide ring is a critical determinant of activity. The relative orientation of the two benzyl groups (cis or trans) can significantly impact how the molecule fits into the binding pocket of its biological target[5].
Comparative Biological Activity of Dibenzylbutyrolactone Lignans
To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity of several dibenzylbutyrolactone lignans against various human cancer cell lines. While not all are direct analogs of this compound, they share the core dibenzylbutyrolactone scaffold and provide valuable insights into the impact of different substitution patterns.
| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| Hinokinin | -O-CH2-O- | H | H | H | HCT-116 | 15.3 | [2] |
| Matairesinol | OCH3 | OH | OCH3 | OH | MCF-7 | 25.6 | [1] |
| Arctigenin | OCH3 | OH | OCH3 | OCH3 | PANC-1 | 5.8 | [1] |
| Trachelogenin | OCH3 | OH | OCH3 | OH | HCT-116 | 12.5 | [2] |
| Bursehernin | -O-CH2-O- | H | OCH3 | OCH3 | T47D | >10 | [6] |
Table 1: Comparative Cytotoxic Activity of Selected Dibenzylbutyrolactone Lignans. This table highlights how variations in the substitution patterns on the benzyl rings (R1, R2, R3, R4) influence the cytotoxic potency against different cancer cell lines.
Key Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which this compound analogs exert their anti-inflammatory and anticancer effects is via the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response and is constitutively active in many types of cancer, promoting cell survival and proliferation.
Experimental Protocols
To facilitate further research and validation of the structure-activity relationships discussed, detailed protocols for key biological assays are provided below.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Protocol 2: Measurement of Anti-Inflammatory Activity via NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.
Step-by-Step Methodology:
-
Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Seed the transfected cells into a 96-well plate.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the stimulated control wells.
Visualizing Key Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR and experimental workflows.
Caption: Key structure-activity relationships of the butenolide analogs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 3. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3-dibenzylbutyrolactones and 1,2,3,4-tetrahydro-2-naphthoic acid gamma-lactones: structure and activity relationship in cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Flexbio System [flexbiosys.com]
comparing the efficacy of different butenolide scaffolds in cancer cell lines
An In-Depth Guide to the Efficacy of Butenolide Scaffolds in Cancer Cell Lines
Welcome to a comprehensive exploration of butenolides, a fascinating and diverse class of compounds demonstrating significant potential in oncology research. The butenolide scaffold, a five-membered lactone ring, is a privileged structure found in numerous natural products and serves as a cornerstone for synthetic medicinal chemistry campaigns.[1] Its ubiquity stems from a unique combination of chemical features: the lactone motif and double bond can engage in various biological interactions, and the electrophilic nature of the ring allows for covalent modification of target proteins, leading to potent and often irreversible inhibition.[2]
This guide moves beyond a simple catalog of compounds. It is designed for researchers, scientists, and drug development professionals, providing a comparative analysis of the efficacy of different butenolide scaffolds against cancer cell lines. We will delve into the causality behind experimental designs, dissect structure-activity relationships (SAR), and present the data-driven insights necessary to inform future research and development.
Major Butenolide Scaffolds: A Structural and Mechanistic Overview
The term "butenolide" encompasses a wide array of structures, from simple synthetic derivatives to complex polycyclic natural products. For the purpose of this guide, we will focus on three well-researched scaffolds that exemplify the chemical diversity and therapeutic potential of this compound class: Substituted γ-Butenolides, Bufadienolides, and the Sesquiterpene Lactone, Parthenolide.
Scaffold 1: Substituted γ-Butenolides
This class represents the foundational butenolide structure, often explored through synthetic modifications to enhance potency and selectivity. The core γ-butyrolactone ring is decorated with various functional groups, leading to diverse biological activities.
-
Chemical Insight: The versatility of this scaffold allows medicinal chemists to systematically probe structure-activity relationships. For instance, studies have shown that introducing dithiocarbamate side chains at the C-3 position is crucial for conferring broad-spectrum anti-tumor activity.[3] Similarly, conjugating the butenolide core with purine analogues has yielded compounds with potent inhibitory activity against leukemia and breast cancer cell lines.[4]
-
Mechanism of Action: While diverse, many synthetic butenolides function as Michael acceptors, interacting with nucleophilic residues (like cysteine) in cellular proteins to disrupt their function.[5] This can lead to the inhibition of critical enzymes or transcription factors involved in cell proliferation and survival.
-
Efficacy Profile: Compounds in this class have demonstrated efficacy across a range of hematological and solid tumor cell lines. For example, certain 6-chloropurine-containing butenolides exhibit inhibitory activity against murine leukemias (L1210, P388), breast carcinoma (MCF7), and human T-lymphoblasts (Molt4/C8, CEM/0).[4]
Scaffold 2: Bufadienolides
Bufadienolides are complex, cardioactive steroids characterized by a C24 steroid backbone fused to a six-membered α-pyrone ring (a di-unsaturated lactone) at the C-17 position.[6] Originally isolated from toad venom, these natural products are among the most potent butenolide-containing compounds.
-
Chemical Insight: The SAR for bufadienolides is intricate. Glycosylation, the nature of substituents on the steroid core, and the stereochemistry of ring junctions all profoundly impact activity.[7][8] For example, compounds like hellebrin often show greater potency than their non-glycosylated (aglycone) counterparts, such as hellebrigenin, although exceptions exist.[7]
-
Mechanism of Action: The primary and most well-characterized mechanism is the inhibition of the Na+/K+-ATPase ion pump.[6][7] Disruption of this fundamental cellular process leads to downstream signaling cascades that trigger apoptosis, autophagy, and cell cycle arrest.[6] More recent studies show they can also modulate key cancer pathways like STAT3 and KRAS signaling.[9]
-
Efficacy Profile: Bufadienolides, including compounds like bufotalin, cinobufagin, and hellebrin, display potent, often nanomolar, activity against a wide array of human cancer cell lines.[7] They have shown particular promise in overcoming resistance to standard therapies, such as TRAIL resistance in triple-negative breast cancer cells.[10]
Scaffold 3: Parthenolide (A Sesquiterpene Lactone)
Parthenolide is a sesquiterpene lactone derived from the medicinal plant feverfew (Tanacetum parthenium).[11] Its structure features a germacranolide skeleton with a fused α-methylene-γ-lactone ring, which is the key pharmacophore responsible for its activity.
-
Chemical Insight: The electrophilic α-methylene-γ-lactone moiety is critical for parthenolide's biological effects. It readily undergoes Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in target proteins.[11]
-
Mechanism of Action: Parthenolide's anticancer activity is pleiotropic, but its most prominent effect is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] By preventing the activation of this master regulator of inflammation, survival, and proliferation, parthenolide can induce apoptosis, inhibit metastasis, and suppress angiogenesis.[11][12] It also impacts other pro-survival pathways like STAT3 and can induce oxidative stress.[13]
-
Efficacy Profile: A key feature of parthenolide is its selective cytotoxicity towards cancer cells while largely sparing normal cells.[13] It has shown significant efficacy in preclinical models of pancreatic cancer, where it can inhibit proliferation and invasiveness and even improve sensitivity to conventional chemotherapeutics like gemcitabine.[12]
Comparative Efficacy Data
To provide a clear, data-driven comparison, the following table summarizes the reported efficacy of representative compounds from each scaffold class against various cancer cell lines. It is critical to note that IC₅₀ values can vary between studies due to differences in cell lines, assay conditions, and exposure times.
| Scaffold Class | Representative Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Primary Mechanism | Reference |
| Substituted γ-Butenolide | Compound I-14 (dithiocarbamate) | Various (e.g., A549, HCT-116) | < 30 | Covalent Modification | [3] |
| Substituted γ-Butenolide | Compound 3a (purine conjugate) | L1210 (Murine Leukemia) | Not specified, but active | Not fully elucidated | [4] |
| Bufadienolide | Hellebrin | U937 (Human Lymphoma) | ~0.02 | Na+/K+-ATPase Inhibition | [7] |
| Bufadienolide | Bufotalin | A549 (Human Lung Cancer) | ~0.04 | Na+/K+-ATPase Inhibition | [7] |
| Bufadienolide | Gamabufotalin rhamnoside | SF-268 (Human CNS Cancer) | ~0.009 | Na+/K+-ATPase Inhibition | [7] |
| Sesquiterpene Lactone | Parthenolide | AsPC-1 (Pancreatic Cancer) | ~10-15 | NF-κB Inhibition | [12] |
| Sesquiterpene Lactone | Parthenolide | MIA PaCa-2 (Pancreatic Cancer) | ~10-15 | NF-κB Inhibition | [12] |
Visualizing Scaffolds and Mechanisms
Diagrams are essential for conceptualizing the structural differences between scaffolds and the distinct signaling pathways they modulate.
Caption: Core structures of the three discussed butenolide scaffolds.
Caption: A typical workflow for evaluating the anticancer efficacy of butenolides.
Conclusion and Future Directions
This guide has systematically compared the efficacy of distinct butenolide scaffolds, revealing a rich and varied landscape of anticancer activity.
-
Substituted γ-butenolides offer immense synthetic tractability, allowing for fine-tuning of activity against specific targets.
-
Bufadienolides are exceptionally potent natural products that act on a fundamental cellular process, making them effective against a broad range of cancers but also presenting challenges related to cardiotoxicity. [6]* Parthenolide represents a class of targeted natural products that can selectively eliminate cancer cells and overcome drug resistance by modulating key pro-survival pathways like NF-κB.
The path forward in harnessing the therapeutic potential of butenolides is clear. Future research must focus on designing novel synthetic analogues with improved potency, selectivity, and pharmacokinetic properties, such as enhanced water solubility. [6]Furthermore, exploring these compounds in combination therapies—as demonstrated by parthenolide with gemcitabine and bufadienolides with TRAIL—holds immense promise for synergistically enhancing antitumor effects and overcoming the pervasive challenge of drug resistance. [10][12]The application of modern drug delivery systems, such as nanoparticles or liposomes, could also mitigate off-target toxicity and improve bioavailability, bringing these powerful scaffolds one step closer to clinical application. [6]
References
- Title: Butenolide derivatives as anti-cancer agents Source: Google Patents URL
-
Title: Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment Source: European Journal of Pharmacology URL: [Link]
-
Title: Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction Source: PMC URL: [Link]
-
Title: Synthesis and biological evaluation of purine-containing butenolides Source: PubMed URL: [Link]
-
Title: Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells Source: PubMed URL: [Link]
-
Title: Structure–activity relationship diagram of bufadienolides. Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship Analysis of Bufadienolide-Induced in Vitro Growth Inhibitory Effects on Mouse and Human Cancer Cells Source: ResearchGate URL: [Link]
-
Title: Bufadienolides Overcome TRAIL Resistance in Breast Cancer Cells via JAK-STAT Pathway Source: Hilaris Publisher URL: [Link]
-
Title: Butenolide natural products and their analogues. Source: ResearchGate URL: [Link]
-
Title: The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines Source: NIH URL: [Link]
-
Title: Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer Source: MDPI URL: [Link]
-
Title: Selected mechanisms of anticancer activity of parthenolide (PN). Source: ResearchGate URL: [Link]
-
Title: Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies Source: NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of purine-containing butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents [patents.google.com]
- 6. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is the bedrock of credible research and successful therapeutic development. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods tailored to 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide, a lignan with a γ-butenolide structure. While specific validated methods for this exact molecule are not widely published, this guide synthesizes established methodologies for structurally similar lignans, particularly those of the dibenzylbutyrolactone class, to propose a comprehensive analytical and cross-validation framework.[1][2] This document is designed to provide a scientifically rigorous yet practical approach, grounded in regulatory expectations and field-proven insights.
The Analytical Imperative: Why Method Selection Matters
This compound, as a lignan, belongs to a class of polyphenolic compounds known for their diverse biological activities, including potential anti-inflammatory and cytotoxic properties.[3][4] Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control of both raw materials and finished products. The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts data integrity and, ultimately, the trajectory of a research or development program. The inherent complexity of natural product matrices necessitates analytical methods that are not only accurate and precise but also specific and robust.[3]
This guide will focus on two primary analytical techniques highly suited for the analysis of lignans: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also touch upon the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Proposed Analytical Methods: A Comparative Overview
Given the dibenzylbutyrolactone skeleton of the target analyte, we can extrapolate from established methods for similar lignans to propose the following analytical approaches.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many lignans.[5][6] Its versatility in column chemistry and detection methods makes it highly adaptable.
Rationale for HPLC:
-
Suitability for Lignans: HPLC is widely used for the separation and quantification of lignans from various matrices.[4][5][7]
-
Versatility: A range of stationary phases (e.g., C18, C8) and mobile phase compositions can be optimized for the specific polarity of the analyte.
-
Multiple Detection Options: UV detection is suitable for compounds with a chromophore, which the methylenedioxybenzyl groups provide. Mass spectrometry (MS) detection offers higher sensitivity and specificity, enabling peak identity confirmation.[5][7]
Proposed HPLC Method Parameters:
| Parameter | Recommended Conditions | Justification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are effective for separating medium polarity compounds like lignans.[4] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both with 0.1% formic acid) | A gradient elution is necessary to effectively separate the analyte from other components in a complex matrix. Formic acid improves peak shape and ionization efficiency for MS detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm and/or ESI-MS in positive ion mode | 280 nm is a common wavelength for the detection of phenolic compounds.[4] ESI-MS provides high sensitivity and structural information.[7] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For certain lignans, particularly after derivatization, GC-MS can be a powerful analytical tool, offering excellent separation efficiency and definitive identification through mass spectral libraries.[7][8]
Rationale for GC-MS:
-
High Resolution: Capillary GC columns provide high-resolution separations.
-
Structural Information: Mass spectrometry provides detailed structural information and allows for confident peak identification.
-
Derivatization: While potentially requiring derivatization to improve volatility and thermal stability, this can also enhance chromatographic performance.[7]
Proposed GC-MS Method Parameters:
| Parameter | Recommended Conditions | Justification |
| Derivatization | Silylation (e.g., with BSTFA) | Silylation of hydroxyl groups increases volatility and thermal stability, which is often necessary for the GC analysis of lignans.[7] |
| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | A standard, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency. |
| Injector Temperature | 280 °C | A sufficiently high temperature to ensure complete volatilization of the derivatized analyte. |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min | A temperature program that allows for the separation of the analyte from other matrix components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | A common and robust mass analyzer for routine quantitative analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a quantitative method in the same vein as HPLC or GC-MS for routine analysis but is indispensable for the unequivocal structural elucidation and characterization of the analyte and any related impurities.[1][2][9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for confirming the structure of this compound.[10]
The Core of Confidence: A Guide to Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a method is transferable and will produce comparable results when performed by different laboratories, with different analysts, or on different equipment.[11] This is a cornerstone of good scientific practice and a regulatory expectation.[12]
The following diagram illustrates the workflow for a comprehensive cross-validation study.
Cross-Validation Experimental Protocol
This protocol outlines the steps for cross-validating the proposed HPLC method between two laboratories (Originating Lab A and Receiving Lab B).
1. Pre-Validation Activities:
- Method Transfer: The originating lab (Lab A) provides the receiving lab (Lab B) with the fully validated analytical method, including all relevant parameters and procedures.
- Training: Lab A trains the analysts from Lab B on the method to ensure proper execution.
- Protocol Agreement: Both labs agree on a detailed cross-validation protocol that specifies the samples to be tested, the number of replicates, and the acceptance criteria.
2. Sample Analysis:
- Homogeneous Samples: A single, homogeneous batch of the sample matrix (e.g., formulated drug product, spiked plasma) is prepared and divided between the two labs.
- Replicate Analysis: Both labs will analyze a minimum of three concentrations (low, medium, and high) of the analyte in the sample matrix, with at least six replicates at each concentration.
3. Data Evaluation and Acceptance Criteria:
- The results from both laboratories are statistically compared. The acceptance criteria should be predefined in the cross-validation protocol.
Comparative Data Summary (Hypothetical):
| Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | % Difference | Acceptance Criteria |
| Accuracy (% Recovery) | ||||
| Low QC (10 ng/mL) | 98.5% | 101.2% | 2.7% | ≤ 15% |
| Mid QC (100 ng/mL) | 100.2% | 99.1% | -1.1% | ≤ 15% |
| High QC (500 ng/mL) | 99.8% | 100.5% | 0.7% | ≤ 15% |
| Precision (%RSD) | ||||
| Low QC (10 ng/mL) | 3.5% | 4.2% | 0.7% | ≤ 15% |
| Mid QC (100 ng/mL) | 2.1% | 2.5% | 0.4% | ≤ 15% |
| High QC (500 ng/mL) | 1.8% | 2.0% | 0.2% | ≤ 15% |
Logical Relationship for Acceptance:
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods is not a perfunctory exercise but a fundamental component of ensuring data quality and reliability in scientific research and drug development. For a compound like this compound, where a dedicated monograph may not exist, a scientifically sound approach involves adapting and validating methods for structurally similar compounds. By employing robust techniques like HPLC and GC-MS, and adhering to a stringent cross-validation protocol, researchers can have a high degree of confidence in their analytical data, thereby ensuring the integrity and success of their scientific endeavors.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lignin Analysis by HPLC and FTIR | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Senior Application Scientist's Guide to the In Vivo Validation of In Vitro Findings for Butenolide Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for transitioning promising in vitro findings on butenolide compounds into robust and meaningful in vivo validation studies. Butenolides, a class of lactones with a four-carbon heterocyclic ring, are prevalent in nature and serve as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, the journey from a promising result in a cell culture plate to a validated effect in a complex living organism is fraught with challenges. The controlled environment of an in vitro assay cannot replicate the intricate interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that governs a compound's behavior in a physiological system.[5][6]
This document moves beyond rigid templates to offer a logical, field-proven narrative for designing and executing these critical validation studies. We will explore the causality behind experimental choices, detail self-validating protocols, and emphasize the integration of pharmacokinetic and pharmacodynamic principles to ensure a successful and translatable research outcome.
Part 1: The In Vitro Foundation: Establishing a Testable Hypothesis
Before embarking on costly and complex animal studies, it is imperative to have a well-defined and potent in vitro profile for your butenolide candidate. This initial phase is not merely about identifying activity but about building a clear, testable hypothesis.
-
Target Engagement & Potency: Have you confirmed that the butenolide interacts with its intended molecular target? Assays like cellular thermal shift assays (CETSA), enzymatic assays, or reporter gene assays can provide direct evidence. The potency of the compound, typically expressed as the half-maximal inhibitory or effective concentration (IC50 or EC50), should be established in relevant cell lines. For example, purine-containing butenolides have shown inhibitory activity against various cancer cell lines, including murine leukemias (L1210, P388) and breast carcinoma (MCF7).[7]
-
Mechanism of Action (MoA): What is the downstream consequence of target engagement? Does your compound induce apoptosis, inhibit proliferation, or modulate a specific signaling pathway? Studies on one antifouling butenolide, for instance, demonstrated that it induced apoptosis in HeLa cells through the activation of c-Jun N-terminal kinases (JNK), Bcl-2 family proteins, and caspases.[8][9][10] This level of detail is crucial for selecting appropriate pharmacodynamic biomarkers for the subsequent in vivo study.
-
Initial Cytotoxicity Profile: A preliminary assessment of cytotoxicity across various cell lines (both target and non-target) provides an early indication of the compound's therapeutic index. The MTT assay is a common method for determining dosage-dependent cytotoxicity.[11]
The goal of this phase is to move forward with a compound that not only shows potent activity but for which you can clearly state: "Butenolide X inhibits protein Y, leading to the downstream modulation of pathway Z, resulting in a measurable cellular phenotype (e.g., apoptosis) with an IC50 of 'n' nM in our model cell line." This statement forms the bedrock of your in vivo validation plan.
Part 2: Bridging the Gap: The Principles of In Vitro to In Vivo Extrapolation (IVIVE)
The transition from a static in vitro system to a dynamic in vivo model introduces profound biological complexity.[5] Success hinges on anticipating and planning for the key physiological processes that determine a drug's fate and effect in a living organism. This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).[12][13][14][15]
-
Pharmacokinetics (PK): What the Body Does to the Compound. PK describes the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[15][16] An in vivo study will fail if the butenolide compound cannot reach its target tissue in sufficient concentration for a sufficient duration. Some butenolides are known to be thermally unstable and susceptible to decomposition through stomach digestion, making formulation and route of administration critical considerations.[1]
-
Pharmacodynamics (PD): What the Compound Does to the Body. PD links the concentration of the drug at the site of action to the observed therapeutic or toxic effect.[12][13][14] A key goal of the in vivo study is to establish a dose-response or exposure-response relationship, validating that the biological effect is indeed driven by the compound.
The following diagram illustrates the workflow for integrating these principles into your validation strategy.
Caption: Workflow for In Vitro to In Vivo Validation.
Part 3: Designing the In Vivo Validation Study: A Multi-Pronged Approach
A robust in vivo validation strategy is not a single experiment but a series of integrated studies designed to answer specific questions about the compound's exposure, efficacy, and safety.
Animal Model Selection: The Principle of Relevance
The choice of animal model is one of the most critical decisions in the entire process. The ideal model should be pathologically relevant to the human disease and demonstrate appropriate physiological and genetic similarities.[6][16][17]
-
Zebrafish (Danio rerio): Excellent for initial, rapid in vivo toxicity and developmental studies. Their optical transparency, rapid ex utero development, and permeability to small molecules allow for high-throughput screening.[18] For example, butenolide-treated zebrafish embryos have been observed to develop pericardial edema and increased apoptosis, providing early mechanistic clues about toxicity.[8][9][10][18]
-
Mice (Mus musculus): The most prevalent mammalian model in biomedical research, offering a vast array of genetically engineered models (GEMs) that can replicate human diseases with high fidelity.[16][17] For drug discovery, particularly in oncology, patient-derived xenograft (PDX) models, where a patient's tumor is implanted in an immunodeficient mouse, offer a powerful tool for personalized efficacy testing.[19]
Comparative Table: Animal Model Selection
| Feature | Zebrafish (Danio rerio) | Mouse (Mus musculus) | Rationale for Butenolide Studies |
| Primary Use | High-throughput toxicity, developmental studies | Efficacy, PK/PD, chronic toxicity | Use zebrafish for early safety screening; use mice for definitive efficacy and PK/PD. |
| Genetics | Well-characterized genome, many mutants available | Highly manipulable, vast GEM/PDX libraries | Mouse models are essential for validating MoA against specific human disease pathways.[17] |
| Throughput | High | Low to Medium | High-throughput nature of zebrafish allows for rapid screening of multiple butenolide analogs.[18] |
| Cost | Low | High | Cost-effectiveness of zebrafish makes them ideal for initial filtering of candidates. |
| Physiology | Vertebrate, but differs from mammals | High physiological and genetic similarity to humans | Mammalian physiology in mice is critical for translatable PK/PD and safety data.[16] |
The Pharmacokinetic (PK) Study: Is the Compound Getting There?
The primary goal of the PK study is to characterize the ADME profile of your butenolide. This is a non-negotiable prerequisite for designing a meaningful efficacy study.
Experimental Workflow for a Murine PK Study
Sources
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C-H Activation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 7. Synthesis and biological evaluation of purine-containing butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute toxicity of the antifouling compound butenolide in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Acute Toxicity of the Antifouling Compound Butenolide in Non-Target Organisms | Semantic Scholar [semanticscholar.org]
- 11. Acute Toxicity of the Antifouling Compound Butenolide in Non-Target Organisms | PLOS One [journals.plos.org]
- 12. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acnp.org [acnp.org]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 16. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 18. Acute Toxicity of the Antifouling Compound Butenolide in Non-Target Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
A Comprehensive Guide to Benchmarking the Antioxidant Activity of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a robust framework for the systematic evaluation and comparison of the antioxidant potential of the lignan, 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. While specific experimental data for this compound is not yet widely published, this document outlines the essential methodologies, comparative standards, and theoretical underpinnings necessary to conduct a thorough and meaningful assessment of its antioxidant activity. As a member of the lignan family, which are polyphenolic compounds known for their antioxidant properties, and possessing a butenolide structure, this molecule presents a promising candidate for investigation in the field of antioxidant research and drug discovery.[1][2][3][4][5]
Introduction: The Scientific Rationale for Antioxidant Benchmarking
The pursuit of novel antioxidant compounds is a cornerstone of research into mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4][5] this compound, a lignan isolated from the medicinal plant Hyptis capitata, belongs to a class of compounds with established biological activities.[6] Lignans, as polyphenolic compounds, are recognized for their antioxidant and anti-inflammatory effects.[1][3][7] Furthermore, some butenolide derivatives have demonstrated the ability to modulate cellular redox balance, in some cases through the activation of the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses.[8][9]
To ascertain the therapeutic potential of this compound, it is imperative to benchmark its antioxidant activity against well-characterized standards. This guide will detail the requisite in vitro assays and provide the context for interpreting the resulting data.
Comparative Antioxidant Standards
A meaningful evaluation of a novel compound's antioxidant capacity necessitates comparison with established standards. The following compounds are recommended for benchmarking studies due to their well-documented mechanisms of action and extensive use in antioxidant research:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant assays, particularly in the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[10][11] Its mechanism involves hydrogen atom transfer to scavenge free radicals.
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12][13][14][15][16] It can also regenerate other antioxidants, such as vitamin E, from their radical forms.[14][15]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a food preservative.[17][18][19] BHT is a lipophilic compound that acts as a free radical scavenger, terminating chain reactions of lipid peroxidation.[17][20]
Key In Vitro Antioxidant Assays: Protocols and Mechanistic Insights
A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of this compound. The following three assays are widely accepted and provide complementary information on different aspects of antioxidant capacity.[21][22][23][24][25]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[21][23]
-
Causality of Experimental Choices: The use of a stable radical like DPPH allows for a simple and rapid assessment of radical scavenging activity. Methanol is a common solvent as it readily dissolves both the DPPH radical and a wide range of antioxidant compounds.
-
Experimental Protocol:
-
Prepare a stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and standards.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[26][27] This assay is applicable to both hydrophilic and lipophilic antioxidants.[28]
-
Causality of Experimental Choices: The ABTS radical cation is soluble in both aqueous and organic solvents, making this assay versatile. The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.
-
Experimental Protocol:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at a given wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compound and standards.
-
In a 96-well microplate, add the diluted ABTS•+ solution to each well.
-
Add the test compound or standard solution to the wells.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]
-
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[21][23][24]
-
Causality of Experimental Choices: This assay directly measures the electron-donating capacity of an antioxidant. The reaction is carried out at an acidic pH (3.6) to maintain iron solubility.
-
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of the test compound and standards.
-
In a 96-well microplate, add the FRAP reagent to each well.
-
Add the test compound or standard solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption for the Fe²⁺-TPTZ complex (typically around 593 nm).
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.
-
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Antioxidant Activity of this compound and Standard Compounds
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP Assay (µM Fe(II) Equivalents) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Reference Value | 1.0 | Reference Value |
| Ascorbic Acid | Reference Value | Reference Value | Reference Value |
| BHT | Reference Value | Reference Value | Reference Value |
Note: Reference values for standard compounds should be determined under the same experimental conditions as the test compound for accurate comparison.
A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity. A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox. A higher value in the FRAP assay reflects a stronger reducing power.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating experimental procedures and theoretical concepts.
Caption: Workflow for in vitro antioxidant activity benchmarking.
Caption: Potential antioxidant mechanisms of the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the antioxidant activity of this compound. By employing a multi-assay approach and comparing the results to established standards, researchers can obtain a robust and reliable assessment of its antioxidant potential.
Future investigations should aim to elucidate the specific mechanisms of action, including the potential for modulating intracellular antioxidant pathways such as the Nrf2/ARE system.[9] Furthermore, cell-based assays are recommended to evaluate the compound's cytoprotective effects against oxidative stress-induced cell death. The insights gained from these studies will be invaluable for the potential development of this lignan as a novel therapeutic agent.
References
-
Trolox equivalent antioxidant capacity - Wikipedia. [Link]
-
Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed. [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. [Link]
-
Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed. [Link]
-
TEAC Assay - Citeq Biologics. [Link]
-
Pathways of the antioxidant action of ascorbic acid. - ResearchGate. [Link]
-
Ascorbic acid as antioxidant - PubMed. [Link]
-
Vitamin C - Wikipedia. [Link]
-
Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI. [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf. [Link]
-
Butylated hydroxytoluene - Wikipedia. [Link]
-
Butylated hydroxytoluene: Significance and symbolism. [Link]
-
Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed. [Link]
-
The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC - NIH. [Link]
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. [Link]
-
Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
-
Antioxidant activity of lignans ex vivo and in vivo. - ResearchGate. [Link]
-
Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC - NIH. [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. [Link]
-
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. [Link]
-
A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - MDPI. [Link]
-
Multi-Target Profiling of Antioxidant Compounds, Including Repurposing and Combination Strategies - PMC - PubMed Central. [Link]
-
Insights of Antioxidants as Molecules for Drug Discovery - Science Alert. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. [Link]
-
This compound - Flexbiosys. [Link]
-
Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state - PubMed. [Link]
-
Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from. [Link]
-
Butenolide induced cytotoxicity by disturbing the prooxidant-antioxidant balance, and antioxidants partly quench in human chondrocytes - PubMed. [Link]
-
(PDF) Butenolide Synthesis from Functionalized Cyclopropenones - ResearchGate. [Link]
-
Butenolide - Wikipedia. [Link]
-
Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC. [Link]
-
Effect of an endogenous satiety substance, 2-buten-4-olide, on gastric acid secretion and experimental ulceration in rats - PubMed. [Link]
-
Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - Frontiers. [Link]
-
Butenolide synthesis - Organic Chemistry Portal. [Link]
-
Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines - PubMed. [Link]
-
Antioxidant, Anti-Inflammatory, Anti-Diabetic, and Pro-Osteogenic Activities of Polyphenols for the Treatment of Two Different Chronic Diseases: Type 2 Diabetes Mellitus and Osteoporosis - MDPI. [Link]
-
Stereoselective Synthesis of (2R, 3S)-2-Benzyl-2-hydroxy-3- (3,4-methylenedioxybenzyl)-γ-butyrolactone from L-(+)-Arabinose - PubMed. [Link]
-
Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed. [Link]
-
Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - MDPI. [Link]
-
Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo - PMC - NIH. [Link]
-
Antioxidant and ACE-Inhibition Activities After In Vitro Digestion of a Non-Fermented Dairy Beverage Enriched with Postbiotics of Lactobacillus spp. - MDPI. [Link]
Sources
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Target Profiling of Antioxidant Compounds, Including Repurposing and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. This compound | Flexbio System [flexbiosys.com]
- 7. mdpi.com [mdpi.com]
- 8. Butenolide induced cytotoxicity by disturbing the prooxidant-antioxidant balance, and antioxidants partly quench in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin C - Wikipedia [en.wikipedia.org]
- 15. Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 16. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 19. Butylated hydroxytoluene: Significance and symbolism [wisdomlib.org]
- 20. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. ijpsonline.com [ijpsonline.com]
- 25. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 26. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. citeqbiologics.com [citeqbiologics.com]
- 28. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
comparative study of extraction techniques for lignans from Hyptis capitata
A Comparative Guide to the Extraction of Lignans from Hyptis capitata
This guide provides an in-depth comparative analysis of extraction techniques for isolating lignans from Hyptis capitata, a medicinal plant known for its rich phytochemical profile.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible approach to natural product chemistry.
Introduction: Hyptis capitata and the Therapeutic Potential of Lignans
Hyptis capitata Jacq., commonly known as knobweed, is an aromatic medicinal plant belonging to the Lamiaceae family.[1] Traditionally used in various cultures for treating conditions like fever, wounds, and gastrointestinal disorders, its therapeutic properties are attributed to a diverse array of bioactive compounds.[2] Among these, lignans—a major class of polyphenols—have garnered significant attention for their pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[3][4] The genus Hyptis is known to contain lignans, alongside other phytochemicals like terpenoids and flavonoids.[2][5]
Effective extraction is the foundational step in the study and utilization of these valuable compounds. The biological and pharmacological investigation of lignans requires significant quantities of pure compounds and well-defined, standardized extracts.[6][7] Therefore, the selection of an optimal extraction method is critical, directly influencing the yield, purity, and subsequent biological activity of the isolated lignans. This guide compares two principal methods: traditional Maceration and modern Ultrasound-Assisted Extraction (UAE), providing the theoretical basis and practical workflows for each.
Foundational Principles of Lignan Extraction
The efficiency of any extraction process is governed by several critical parameters that must be optimized for the specific plant matrix and target compounds.[6][7]
-
Choice of Solvent: This is arguably the most crucial factor. Lignans exist as either lipophilic aglycones or more hydrophilic glycosides.[8] For a comprehensive extraction of both forms, aqueous mixtures of alcohols like ethanol or methanol are highly effective.[6] Concentrations ranging from 70-100% are commonly employed.[8] The choice between methanol and ethanol often depends on laboratory practice and downstream applications.[6]
-
Temperature: Lignans and their glycosides are relatively stable at elevated temperatures, and heat can facilitate the extraction process.[6][7] However, excessively high temperatures can risk the degradation of other thermolabile compounds in the extract. Drying methods for the plant material, such as oven-drying at up to 60°C, have been successfully applied without significant degradation of lignans.[6]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient that drives the extraction. Ratios from 1:5 to 1:20 (g/mL) are generally considered appropriate and cost-effective.[6]
-
Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for solvent interaction, significantly improving extraction efficiency.
Method 1: Conventional Maceration
Maceration is a traditional, straightforward solid-liquid extraction technique that relies on soaking the plant material in a solvent over a period to soften and dissolve the soluble components. It is valued for its simplicity and minimal equipment requirements.[6]
Scientific Rationale
The underlying principle is the mass transfer of solutes (lignans) from the plant matrix into the solvent, driven by a concentration gradient. The process continues until equilibrium is reached. Agitation or stirring is often incorporated to disrupt the boundary layer around the plant particles, accelerating the diffusion of compounds into the solvent.
Experimental Workflow: Maceration
The logical flow for a standard maceration protocol is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. [PDF] Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | Semantic Scholar [semanticscholar.org]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Mechanism of Action of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Abstract
This guide provides a comprehensive experimental framework for elucidating the mechanism of action of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide, a lignan lactone isolated from Hyptis capitata.[1][2] Lignans, a class of phenylpropanoid dimers, exhibit a wide array of biological activities, including cytotoxic and anti-inflammatory effects.[3][4][5] A prominent example is the aryltetralin lignan lactone podophyllotoxin, the chemical precursor to the widely used anticancer agent etoposide.[5][6] Given the structural class of the target compound and the known propensity for cytotoxic agents to disrupt key cellular signaling networks, we hypothesize that its primary mechanism involves the inhibition of pro-survival pathways. This guide focuses on a systematic approach to test the hypothesis that this compound acts by inhibiting the ERK/MAPK and/or PI3K/Akt signaling cascades. We present a direct comparison with established inhibitors of these pathways and provide detailed, self-validating protocols for researchers in drug discovery and chemical biology to rigorously confirm this putative mechanism.
Introduction to the Target Compound and its Putative Mechanism
Chemical Classification and Biological Context
This compound belongs to the dibenzylbutyrolactone subclass of lignans.[1][3] The core of the molecule is a γ-butenolide (an unsaturated lactone ring), a scaffold present in numerous natural products with diverse physiological effects.[7][8] The broader class of lignans is known for a range of pharmacological activities, making this compound a compelling candidate for further investigation.[5]
Postulated Mechanism of Action: Targeting Pro-Survival Signaling
The ERK/MAPK and PI3K/Akt signaling pathways are central regulators of cell proliferation, differentiation, survival, and apoptosis.[9][10][11] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[12][13] The ERK pathway (RAS-RAF-MEK-ERK cascade) and the PI3K/Akt/mTOR pathway are frequently hyperactivated in malignancies, driving unchecked cell growth.[11][12] We postulate that the cytotoxic potential of this compound stems from its ability to suppress one or both of these critical nodes. This guide outlines the experimental strategy to verify this hypothesis.
Caption: Postulated inhibition of ERK and Akt pathways by the lignan lactone.
Comparative Landscape of Pathway Inhibitors
To validate our hypothesis, the activity of this compound must be benchmarked against well-characterized inhibitors. These compounds serve as essential positive controls, ensuring that the experimental assays are performing as expected and providing a reference for potency and specificity.
| Pathway Target | Comparator Compound | Mechanism of Action |
| MEK1/2 (Upstream of ERK) | PD184352 | A specific, non-ATP-competitive inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2.[13] |
| ERK1/2 | Temuterkib (LY3214996) | A highly selective, ATP-competitive inhibitor of both ERK1 and ERK2 enzymes.[14] |
| Akt (Allosteric) | MK-2206 | An allosteric inhibitor that binds to a site other than the ATP pocket, locking Akt in an inactive conformation.[15][16] |
| Akt (ATP-Competitive) | Capivasertib (AZD5363) | A potent, ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1/2/3).[15][16] |
The rationale for choosing these comparators is to use inhibitors with distinct mechanisms (e.g., allosteric vs. ATP-competitive) to provide a more robust comparison and potentially offer initial insights into the lignan's mode of binding.
Experimental Workflow for Mechanism Confirmation
A multi-phase approach is required to move from observing a general cytotoxic effect to pinpointing a specific molecular mechanism. The workflow is designed to be sequential, with the results of each phase informing the next.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an endogenous satiety substance, 2-buten-4-olide, on gastric acid secretion and experimental ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Researcher's Guide to Reproducibility in Dibenzylbutenolide Synthesis and Bioassays
Dibenzylbutenolides, a class of lignans, have garnered significant attention within the scientific community for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] However, the path from initial discovery to clinical application is often fraught with challenges, a primary one being the reproducibility of both their chemical synthesis and biological evaluation.[3] This guide provides an in-depth comparison of common synthetic and bioassay methodologies, offering insights and detailed protocols to enhance reproducibility for researchers in natural product chemistry and drug development.
The "reproducibility crisis" in the life sciences is a well-documented phenomenon, with a 2016 Nature survey revealing that over 70% of researchers have struggled to replicate another scientist's experiments. This issue is particularly pertinent to the study of natural products like dibenzylbutenolides, where complex structures and sensitive biological systems introduce numerous variables.[4][[“]] Factors contributing to this lack of reproducibility are multifaceted and include the complexity of biological systems, variations in experimental design, and inconsistent data analysis.
Part 1: Navigating the Complexities of Dibenzylbutenolide Synthesis
The intricate structures of dibenzylbutenolides present a considerable challenge to synthetic chemists.[[“]] Achieving high yields and stereoselectivity is often a delicate balance of various factors. While biomimetic synthesis, which mimics natural biosynthetic pathways, offers a promising and efficient approach, it also has its own set of challenges, including low yields and the potential for side reactions.[3][6]
Comparison of Common Synthetic Strategies
The choice of synthetic route can significantly impact the yield, purity, and stereochemical outcome of the final dibenzylbutenolide product. Below is a comparison of two prevalent strategies.
| Synthetic Strategy | Key Advantages | Common Challenges | Reported Yield Range | Key Reagents & Conditions |
| Biomimetic Approach (e.g., Oxidative Coupling) | Mimics natural pathways, potentially leading to more efficient routes.[6] | Low yields, side reactions, difficulty in controlling stereoselectivity.[6] | 15-40% | Laccase or other oxidizing agents, phenolic precursors. |
| Multi-step Linear Synthesis | Greater control over stereochemistry, more established and predictable. | Longer reaction sequences, potential for lower overall yield due to multiple steps.[[“]] | 20-60% (overall) | Varies widely; often involves protection/deprotection steps, aldol condensations, and lactonization. |
A Reproducible Protocol for Dibenzylbutenolide Synthesis: A Case Study
To illustrate a robust synthetic procedure, the following is a detailed protocol for a multi-step synthesis of a generic dibenzylbutenolide scaffold. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a dibenzylbutenolide precursor via a reproducible multi-step sequence.
Methodology:
-
Step 1: Aldol Condensation.
-
Procedure: To a solution of a substituted benzaldehyde (1.0 eq) and a suitable phenylacetic acid derivative (1.1 eq) in anhydrous THF at -78°C, add a solution of lithium diisopropylamide (LDA) (2.5 eq) dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.
-
Causality: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the quantitative formation of the enolate from the phenylacetic acid derivative, which then undergoes a highly diastereoselective aldol condensation with the benzaldehyde. This control over temperature minimizes side reactions.
-
-
Step 2: Lactonization.
-
Procedure: Quench the reaction with saturated aqueous NH4Cl and extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then dissolved in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) and heated to reflux with a Dean-Stark apparatus for 4 hours.
-
Causality: Acid-catalyzed lactonization is a reliable method for forming the butenolide ring. The Dean-Stark apparatus is essential for removing water from the reaction, driving the equilibrium towards the formation of the lactone and ensuring a high yield.
-
-
Step 3: Purification.
-
Procedure: After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.
-
Causality: Careful purification by column chromatography is critical to isolate the desired dibenzylbutenolide from any unreacted starting materials or side products, ensuring the purity necessary for accurate bioassay results.
-
Caption: A generalized workflow for the reproducible synthesis of dibenzylbutenolides.
Part 2: Ensuring Reliability in Dibenzylbutenolide Bioassays
The biological evaluation of dibenzylbutenolides is as critical as their synthesis, and equally prone to reproducibility issues.[7] The choice of assay, cell line, and experimental conditions can all significantly influence the observed biological activity.[8][9]
Comparative Overview of Common Bioassays
Dibenzylbutenolides are often screened for a variety of biological activities. The table below compares three commonly employed assays.
| Bioassay | Principle | Key Advantages | Potential for Variability | Typical Readout |
| MTT Cytotoxicity Assay | Measures metabolic activity as an indicator of cell viability.[10] | Simple, high-throughput, and widely used for initial screening.[8] | Cell density, reagent quality, and incubation time can all affect results.[7] | Absorbance at 570 nm. |
| Anti-inflammatory Assay (e.g., NO production in RAW 264.7 cells) | Measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[11] | Relevant to the known anti-inflammatory properties of lignans.[12][13] | Cell passage number, LPS concentration, and the purity of the test compound are critical.[9] | Griess reagent assay for nitrite concentration. |
| Antimicrobial Assay (e.g., Broth Microdilution) | Determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14][15] | Quantitative and provides a direct measure of antimicrobial potency. | Inoculum size, media composition, and the specific microbial strain can lead to variations.[16][17] | Visual or spectrophotometric determination of microbial growth. |
A Self-Validating Protocol for the MTT Cytotoxicity Assay
The following protocol for the MTT assay includes internal controls and validation steps to enhance reproducibility.
Objective: To assess the cytotoxic effects of a dibenzylbutenolide on a cancer cell line (e.g., MCF-7) using a reproducible MTT assay.
Methodology:
-
Cell Seeding and Treatment:
-
Procedure: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. The next day, treat the cells with a serial dilution of the dibenzylbutenolide (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]
-
Causality: Seeding a consistent number of cells and allowing them to adhere properly ensures a uniform starting point for the assay. The inclusion of both vehicle and positive controls is essential for validating the assay's performance.
-
-
MTT Incubation:
-
Procedure: After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: The incubation time with MTT is critical; insufficient time can lead to incomplete formazan formation, while excessive time can result in cytotoxicity from the MTT itself.
-
-
Formazan Solubilization and Absorbance Reading:
-
Procedure: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Causality: Complete solubilization of the formazan is crucial for accurate absorbance readings. Inconsistent shaking or incomplete dissolution will lead to variable results.
-
-
Data Analysis:
-
Procedure: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
-
Causality: Using a standardized method for data analysis, such as non-linear regression to determine the IC50, reduces operator-dependent variability in interpreting the results.[18]
-
Caption: A standardized workflow for a reproducible MTT cytotoxicity assay.
Conclusion and Best Practices for Enhanced Reproducibility
Achieving reproducible results in the synthesis and biological evaluation of dibenzylbutenolides is paramount for advancing our understanding of these promising natural products. Beyond following detailed protocols, researchers should adhere to the following best practices:
-
Thorough Characterization: Ensure the identity and purity of all synthetic compounds using multiple analytical techniques (NMR, MS, HPLC).
-
Standardized Reagents and Cell Lines: Use reagents from consistent suppliers and cell lines from reputable sources with known passage numbers to minimize variability.[7][19]
-
Detailed Record-Keeping: Maintain meticulous laboratory notebooks that document every experimental detail, including any deviations from the protocol.[20]
-
Open Data and Methods: Share detailed protocols and raw data to facilitate verification and replication by other researchers.[19]
By embracing these principles of scientific integrity and methodological rigor, the research community can build a more robust and reliable foundation for the development of new therapeutics based on the fascinating chemistry of dibenzylbutenolides.
References
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
-
ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of lignans ex vivo and in vivo. [Link]
-
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. [Link]
-
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
PubMed Central. (n.d.). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. [Link]
-
Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem. [Link]
-
PubMed Central. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]
-
GL CHEMTEC. (2024, August 2). Blog: How to Overcome Challenges in Complex Natural Product Synthesis. [Link]
-
ACS Omega. (2026, January 5). Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes. [Link]
-
Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?[Link]
-
PubMed. (n.d.). Diverse lignans with anti-inflammatory activity from Urceola rosea. [Link]
-
MDPI. (2022, November 14). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. [Link]
-
PubMed. (n.d.). Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. [Link]
-
ResearchGate. (2025, October 6). Biomimetic Synthesis of Natural Products: Strategies and Challenges. [Link]
-
ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. [Link]
-
MDPI. (2022, December 7). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. [Link]
-
EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects. [Link]
-
NIH. (2018, November 13). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. [Link]
-
PMC - NIH. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]
-
NIH. (n.d.). Antimicrobial activity of peptoids against Metallo-β-lactamase-producing Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and other WHO priority pathogens, including Candida auris. [Link]
-
PMC - NIH. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]
-
PMC - PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the bufadienolides marinobufagin and telocinobufagin isolated as major components from skin secretion of the toad Bufo rubescens. [Link]
Sources
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.glchemtec.ca [blog.glchemtec.ca]
- 5. consensus.app [consensus.app]
- 6. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 7. kosheeka.com [kosheeka.com]
- 8. researchgate.net [researchgate.net]
- 9. almaden.io [almaden.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diverse lignans with anti-inflammatory activity from Urceola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of peptoids against Metallo-β-lactamase-producing Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and other WHO priority pathogens, including Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 20. donotedit.com [donotedit.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. As a specialized lignan compound with a reactive γ-butenolide structure, its disposal requires a rigorous and cautious approach.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Assessment and Core Disposal Principle
The core principle for its disposal is to treat it as a potent, cytotoxic chemical waste. This determination is based on the following scientific rationale:
-
Bioactive Chemical Class: Lignans are a class of compounds known for a wide range of biological activities. Without specific toxicological data, any novel or uncharacterized bioactive compound should be handled as potentially hazardous.[4][5]
-
Reactive Moiety: The compound contains a γ-butenolide (a type of lactone), a structural motif present in molecules that can exhibit biological reactivity, including enzyme inactivation.[6][7][8]
-
Regulatory Precedent: General guidelines for handling and disposing of potent or uncharacterized research compounds mandate treating them as hazardous waste until proven otherwise.[9] Many substances with cytotoxic potential require disposal via high-temperature incineration to ensure complete destruction.[10]
Therefore, all waste streams contaminated with this compound must be segregated, contained, and disposed of through a licensed hazardous waste facility. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in general laboratory trash. [11]
Personal Protective Equipment (PPE) and Handling
A robust defense against exposure begins with the correct selection and use of PPE. All handling and disposal procedures must be performed within a certified chemical fume hood to minimize inhalation risk.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of immediately after handling the waste.[9] |
| Lab Coat | Solid-front, back-closing disposable gown made of a low-permeability fabric. | Protects street clothes and skin from contamination and prevents accidental frontal exposure.[9] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes of liquid waste and aerosolized powder.[9] |
| Respiratory | A NIOSH-approved N95 or higher respirator is required when handling the solid compound. | Prevents the inhalation of hazardous fine particles.[9] |
Step-by-Step Waste Disposal Protocol
The proper disposal route is determined by the physical form of the waste. All waste must be segregated into designated, clearly labeled containers.
Waste Segregation and Containerization
| Waste Stream | Description | Containerization & Labeling Protocol |
| Solid Waste | Contaminated consumables: gloves, gowns, bench liners, weighing papers, pipette tips, and spent silica gel. | 1. Place all solid waste into a dedicated, leak-proof hazardous waste bag, typically purple for cytotoxic waste.[10][12] 2. This bag must be placed within a rigid, puncture-resistant secondary container. 3. Label the outer container with: "HAZARDOUS CYTOTOXIC WASTE" , the full chemical name "this compound" , and the appropriate hazard symbols.[12] |
| Liquid Waste | Unused solutions, rinsates from glassware, and contaminated solvents. | 1. Collect all liquid waste in a dedicated, sealed, and shatter-proof waste container (e.g., plastic-coated glass or high-density polyethylene). 2. Crucially, separate halogenated and non-halogenated solvent waste streams into different containers. [13] 3. Label the container with: "HAZARDOUS CYTOTOXIC WASTE - LIQUID" , the full chemical name, and a list of all solvent components with estimated concentrations.[4] Do not overfill containers. |
| Sharps Waste | Contaminated needles, syringes, glass vials, and broken glassware. | 1. Immediately place all contaminated sharps into an approved, puncture-resistant, leak-proof sharps container.[10] 2. The container must be clearly marked as "CYTOTOXIC SHARPS" .[14] 3. Do not recap needles. Once the container is 3/4 full, seal it permanently. |
Decontamination Procedures
Proper decontamination of work surfaces and equipment is critical to prevent cross-contamination and accidental exposure.
-
Initial Decontamination: After handling, wipe all surfaces and equipment within the fume hood with a 2% sodium hypochlorite solution (freshly prepared bleach solution). Allow a contact time of at least 10 minutes.[9]
-
Residue Removal: Following the bleach treatment, rinse the surfaces thoroughly with 70% ethanol to remove corrosive bleach residue.[9]
-
Glassware Decontamination: Reusable glassware must be triple-rinsed with a suitable solvent. This rinsate is considered hazardous liquid waste and must be collected for disposal.[15] Following the solvent rinse, glassware can be washed using standard laboratory procedures.
Final Disposal Pathway
All segregated and properly labeled waste containers must be transferred to your institution's designated hazardous waste storage area. Arrange for pickup and final disposal through your Environmental Health and Safety (EHS) office. The universally accepted final disposal method for cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[10][12] This process ensures the complete thermal destruction of the compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of waste contaminated with this compound.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Secure: Restrict access to the spill area.
-
Report: Inform your laboratory supervisor and institutional EHS office immediately.
-
Cleanup (Trained Personnel Only):
-
Don full PPE, including respiratory protection.
-
Cover the spill with absorbent pads. For solid spills, gently cover with a wetted absorbent pad to avoid raising dust.
-
Apply a 2% sodium hypochlorite solution to the spill area and allow a 30-minute contact time.[9]
-
Collect all contaminated absorbent materials and any broken containers using forceps or other tools.
-
Place all collected materials into a designated cytotoxic solid waste container.
-
Decontaminate the area again as described in Section 3.2.
-
References
-
University of Wollongong. (2018). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]
-
Initial Medical. (n.d.). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. Retrieved from [Link]
-
Valgus, J., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 20(2), e88-e97. Retrieved from [Link]
-
University of British Columbia. (n.d.). Cytotoxic Substances – Waste Management. Retrieved from [Link]
-
Flexbiosys. (n.d.). This compound. Retrieved from [Link]
- Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin. The Journal of biological chemistry, 257(2), 610–612.
-
Kwiecień, A., et al. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of antibiotics, 64(6), 447–452. Retrieved from [Link]
-
Wikipedia. (n.d.). Butenolide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butenolide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
This document provides essential guidance for the safe handling and disposal of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide (CAS No. 137809-97-3), a lignan compound isolated from the medicinal plant Hyptis capitata.[1][2][3] Given that the toxicological properties of this compound have not been extensively studied, a cautious approach grounded in established laboratory safety principles is imperative. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
The specific hazards of this compound are not well-documented. However, its classification as a butenolide, a class of compounds with known biological activity, necessitates careful handling to minimize exposure.[4][5] Therefore, all laboratory operations involving this compound should be conducted under the assumption that it is potentially hazardous.
A thorough risk assessment should be performed before any new procedure involving this compound. This involves identifying potential routes of exposure (inhalation, skin contact, ingestion, and eye contact) and implementing appropriate control measures. A designated Chemical Hygiene Officer should be responsible for creating and overseeing a comprehensive Chemical Hygiene Plan for the laboratory.[6][7]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimizing exposure to potentially hazardous chemicals.[6][8] The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Component | Specifications | Rationale for Use |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves must be inspected for tears or holes before each use and disposed of after handling the compound. |
| Eye Protection | Safety glasses with side shields, or goggles. | To protect the eyes from splashes or aerosols.[9][10] |
| Lab Coat | A clean, buttoned lab coat made of a suitable material. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect the feet from spills.[9] |
Enhanced PPE for Specific Procedures
For procedures with a higher risk of exposure, such as handling powders, preparing concentrated solutions, or when there is a potential for aerosol generation, the following additional PPE is required:
| PPE Component | Specifications | Rationale for Use |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | To prevent inhalation of airborne particles.[10][11] |
| Face Shield | A full-face shield worn over safety glasses or goggles. | To provide an additional layer of protection for the face and eyes from splashes.[11][12] |
| Apron | A chemical-resistant apron. | To provide an extra layer of protection against spills of concentrated solutions.[12] |
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory operating procedures is crucial for minimizing the risk of exposure.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[13] The container should be tightly sealed and clearly labeled.[13][14]
Procedural Steps for Handling
-
Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition.[9] Review the experimental protocol and have all necessary equipment and reagents prepared.
-
Weighing: If handling the solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Transporting: When moving the compound or its solutions within the laboratory, use secondary containment, such as a bottle carrier or a cart.[14]
-
Housekeeping: Maintain a clean and organized work area.[9] Clean up any spills immediately, following the procedures outlined in the "Spill Management" section.
Disposal Plan
Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[15]
-
Sharps: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container.
Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste through a licensed disposal company. Do not dispose of this compound down the drain or in the regular trash.[16] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response personnel.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[17] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The safe handling of this compound requires a proactive and informed approach to laboratory safety. By implementing the engineering controls, work practices, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment.
References
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Google Cloud.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Google Cloud.
- Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Google Cloud.
- Chemical Handling and Storage. Environmental Health and Safety - Iowa State University.
- Butenolide (cas 497-23-4) msds. Guidechem.com - Exposome-Explorer.
- This compound. MedChemExpress.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Safe handling of hazardous drugs. PubMed Central.
- UNIT 7: Personal Protective Equipment. CTAHR.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- This compound. Flexbiosys.
- Disposal of Solid Chemicals in the Normal Trash. Public Safety.
- This compound CFN97895. Sobekbio Biosciences.
- This compound. MedChemExpress.
- This compound. Futur Enzymes.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Google Cloud.
- Butenolide | C6H7NO3 | CID 27790. PubChem - NIH.
- Disposal of Waste Solvents. NUS Chemistry.
- Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines. PubMed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Butenolide | C6H7NO3 | CID 27790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 16. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
